molecular formula C7H9BrS B1609895 4-Bromo-2-propylthiophene CAS No. 36155-79-0

4-Bromo-2-propylthiophene

Cat. No.: B1609895
CAS No.: 36155-79-0
M. Wt: 205.12 g/mol
InChI Key: WUCPCORZZJWVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-propylthiophene is a useful research compound. Its molecular formula is C7H9BrS and its molecular weight is 205.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-propylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-propylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-2-3-7-4-6(8)5-9-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCPCORZZJWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443737
Record name 4-Bromo-2-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-79-0
Record name 4-Bromo-2-propylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Bromo-2-propylthiophene: Structural Profiling, Synthesis Mechanisms, and Applications in Dopaminergic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, halogenated alkylthiophenes serve as critical structural motifs. 4-Bromo-2-propylthiophene (CAS: 36155-79-0) is a highly specialized building block, primarily utilized in the synthesis of complex polycyclic pharmacological agents[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and process chemists with an authoritative guide to the physicochemical properties, mechanistic synthesis, and downstream drug development applications of this compound.

The primary utility of 4-Bromo-2-propylthiophene lies in its role as an advanced intermediate for the D-ring integration in hexahydrobenzo[f]thieno[c]quinolines, notably the D1 selective dopamine agonist A-86929 and its prodrug ABT-431[2][3].

Part 1: Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 4-Bromo-2-propylthiophene is essential for predicting its behavior in cross-coupling reactions, lithiation, and storage. The molecule features a thiophene core with a propyl aliphatic chain at the C2 position and a reactive bromine atom at the C4 position. This specific substitution pattern makes the C5 position highly susceptible to directed ortho-metalation or electrophilic attack[2].

Quantitative Chemical Data
PropertyValue
Chemical Name 4-Bromo-2-propylthiophene
IUPAC Name 4-bromo-2-propylthiophene
CAS Registry Number 36155-79-0[1][4]
Molecular Formula C₇H₉BrS[4][5]
Molecular Weight 205.115 g/mol [4][5]
InChIKey WUCPCORZZJWVHG-UHFFFAOYSA-N[5]
SMILES String CCCc1cc(Br)cs1[5]
Physical State Free-flowing liquid / Oil (at room temperature)[3]

Part 2: Mechanistic Synthesis Workflow

The synthesis of 4-Bromo-2-propylthiophene from commercially available 1-(thiophen-2-yl)propan-1-one requires a precise two-step sequence: regioselective bromination followed by a Wolff-Kishner reduction[3].

Causality and Experimental Design (E-E-A-T)

Why not brominate 2-propylthiophene directly? Direct bromination of 2-alkylthiophenes typically yields a mixture of 5-bromo and 3,5-dibromo derivatives due to the electron-donating nature of the alkyl group activating the adjacent positions. To force the bromine to the less reactive 4-position, we must start with an electron-withdrawing acyl group at C2.

By utilizing 2.25 equivalents of Aluminum Chloride (AlCl₃) during the bromination of 1-(thiophen-2-yl)propan-1-one, the first equivalent of AlCl₃ tightly complexes with the carbonyl oxygen. This massive steric and electronic deactivation heavily shields the C5 position, effectively "switching" the directing rules of the thiophene ring and forcing the incoming bromonium ion to attack the C4 position exclusively[3].

Furthermore, the Wolff-Kishner reduction is chosen over the Clemmensen reduction (Zn/Hg, HCl) because the strongly acidic conditions of the Clemmensen protocol can lead to hydrodehalogenation (loss of the bromine atom) or acid-catalyzed polymerization of the thiophene ring. The highly basic conditions of the Wolff-Kishner perfectly preserve the aryl bromide[3].

Step-by-Step Methodology

Protocol 1: Synthesis of 1-(4-Bromothiophen-2-yl)propan-1-one

  • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and magnetic stirrer.

  • Complexation: Dissolve 1-(thiophen-2-yl)propan-1-one (1.0 eq) in anhydrous CHCl₃. Cool to 0 °C. Add AlCl₃ (2.25 eq) in one portion. Self-Validation: The solution will darken significantly, indicating successful Lewis acid-base complexation.

  • Bromination: Slowly add a solution of Br₂ (1.06 eq) in CHCl₃ via a dropping funnel at 0 °C to control the exothermic electrophilic aromatic substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours[2][3].

  • Quench & Workup: Pour the mixture carefully over crushed ice to safely hydrolyze the aluminum complex. Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual HBr, dry over MgSO₄, and concentrate.

Protocol 2: Wolff-Kishner Reduction to 4-Bromo-2-propylthiophene

  • Hydrazone Formation: Dissolve the crude ketone (1.0 eq) in ethylene glycol. Add hydrazine monohydrate (NH₂NH₂·H₂O, ~2.5 eq). Heat the stirring mixture to 160 °C for 45 minutes[2][3]. Self-Validation: Before proceeding, TLC or IR should confirm the complete disappearance of the carbonyl stretch (~1670 cm⁻¹), ensuring full conversion to the hydrazone intermediate.

  • Base-Catalyzed Extrusion: Cool the system to 35 °C. Carefully add KOH (~3.1 eq).

  • Reduction: Re-heat the mixture to 160 °C for 1.5 hours. At this temperature, the base catalyzes the deprotonation of the hydrazone, leading to the extrusion of nitrogen gas (N₂) and the formation of the propyl chain[2][3].

  • Isolation: Cool to room temperature, dilute with water, acidify cautiously with concentrated HCl, and extract with pentane. Dry the pentane layer over MgSO₄ and evaporate to yield the product as a free-flowing oil[3].

Synthesis_Pathway SM 1-(thiophen-2-yl) propan-1-one INT 1-(4-bromothiophen-2-yl) propan-1-one SM->INT Br2, AlCl3 CHCl3, 0°C to RT (Regioselective Bromination) PROD 4-Bromo-2-propylthiophene INT->PROD 1. NH2NH2·H2O, 160°C 2. KOH, 160°C (Wolff-Kishner Reduction)

Figure 1: Two-step synthesis pathway of 4-Bromo-2-propylthiophene via bromination and reduction.

Part 3: Applications in Drug Development (The A-86929 Scaffold)

4-Bromo-2-propylthiophene is not an end-product; it is a highly specialized molecular tool. In the pharmaceutical development of dopaminergic agents for Parkinson's disease, the hexahydrobenzo[f]thieno[c]quinoline scaffold requires the precise insertion of a substituted thiophene ring (the "D ring")[2][3].

The presence of the bromine atom at the C4 position allows for highly controlled regioselective chemistry. When treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the molecule undergoes rapid halogen-metal exchange. The resulting organolithium intermediate is then quenched with Dimethylformamide (DMF) to yield 5-propylthiophene-2-carbaldehyde [2].

This carbaldehyde intermediate is subsequently subjected to catalytic enantioselective aziridination and a one-pot Friedel-Crafts type cyclization (often catalyzed by Cu(OTf)₂) to construct the rigid, multi-ring system of A-86929 with excellent diastereoselectivity (dr: >99:1)[2].

Drug_Workflow N1 4-Bromo-2-propylthiophene (Key Building Block) N2 Lithiation & Formylation (n-BuLi, THF, DMF, -78°C) N1->N2 N3 5-propylthiophene-2-carbaldehyde (D-Ring Intermediate) N2->N3 N4 Aziridination & Friedel-Crafts (Cu(OTf)2 catalyst) N3->N4 N5 A-86929 / ABT-431 (D1 Selective Agonists) N4->N5

Figure 2: Integration of 4-Bromo-2-propylthiophene into the A-86929 drug discovery workflow.

Part 4: Handling, Stability, and Safety

As a halogenated thiophene derivative, 4-Bromo-2-propylthiophene exhibits specific handling requirements:

  • Storage: The compound should be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Prolonged exposure to light and atmospheric oxygen can lead to gradual degradation and darkening of the oil.

  • Reactivity Hazards: It is incompatible with strong oxidizing agents and strong bases (outside of controlled synthetic protocols).

  • Toxicity: Like many organobromides and thiophene derivatives, it should be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles) to prevent inhalation or dermal absorption[6].

References

  • Echemi:Buy 4-Bromo-2-propyl thiophene from Dayang Chem URL
  • HXChem:4-Bromo-2-propylthiophene/CAS:36155-79-0 URL
  • Scholaris:An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline; an Advanced Intermediate of Analogue of A-86929 URL
  • ACS Publications (The Journal of Organic Chemistry):An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929)
  • J-GLOBAL:2-Propyl-4-bromothiophene | Chemical Substance Information URL
  • Fluorochem:4-Bromo-2-propylthiophene-3-carbaldehyde Safety Data URL

Sources

4-Bromo-2-propylthiophene (CAS 36155-79-0): A Comprehensive Technical Guide on Physicochemical Properties, Synthetic Utility, and Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the structural nuances of halogenated thiophenes is critical for optimizing downstream workflows in both medicinal chemistry and materials science. 4-Bromo-2-propylthiophene is a highly versatile, asymmetric building block. The strategic positioning of the bromo group at the C4 position and the propyl chain at the C2 position creates a unique electronic and steric profile. This guide deconstructs the physicochemical properties of 4-bromo-2-propylthiophene, its mechanistic role in active pharmaceutical ingredient (API) synthesis, its emerging utility in advanced electroplating, and provides field-proven, self-validating experimental protocols.

Part 1: Physicochemical Profiling & Structural Causality

Understanding the baseline quantitative data of a compound is the first step in predicting its behavior in complex catalytic cycles or aqueous environments. The exact molecular weight and structural class dictate its 1[1].

Quantitative Data Summary
ParameterSpecificationCausality / Impact on Application
Chemical Name 4-Bromo-2-propylthiopheneStandard IUPAC nomenclature defining regiochemistry.
CAS Number 36155-79-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₇H₉BrSDefines the atomic composition and isotopic distribution.
Molecular Weight 205.115 g/mol Critical for precise stoichiometric calculations in micro-scale API synthesis.
Key Reactive Site 1 C(sp²)–Br Bond (Position 4)Acts as the electrophilic center for oxidative addition by Pd(0) catalysts.
Key Reactive Site 2 Thiophene Sulfur (Position 1)Functions as a lone-pair donor for metal-ion coordination in electroplating.

Part 2: Mechanistic Synthetic Utility

API Scaffolds: Enantioselective Lithiation

The structural asymmetry of 4-bromo-2-propylthiophene makes it an invaluable precursor in medicinal chemistry. A definitive example is its utilization in the2[2].

The Causality of Choice: To construct the complex polycyclic scaffold of A-86929, chemists require a specific regiochemical attack. The bromo group at the 4-position undergoes rapid, low-temperature halogen-metal exchange when treated with n-butyllithium (n-BuLi), generating a highly nucleophilic 4-lithio-2-propylthiophene intermediate. Using the brominated precursor strictly directs the regiochemistry of the lithiation, avoiding non-specific deprotonation of the thiophene ring. Furthermore, the propyl group provides the exact steric conformation and lipophilicity required for the final API to bind effectively to the D1 receptor pocket without inducing racemization during the synthetic sequence[2].

Industrial Application: Advanced Non-Cyanide Electroplating

Beyond organic synthesis, 4-bromo-2-propylthiophene has emerged as a critical additive in next-generation, environmentally benign electroplating solutions, specifically for 3[3].

The Causality of Choice: Historically, electroplating relied on highly toxic cyanide to complex metal ions and prevent rapid, uncontrolled deposition (which leads to powdery, non-adherent films)[4]. 4-Bromo-2-propylthiophene replaces cyanide by acting as a potent complexing and brightening agent. The sulfur atom in the thiophene ring donates its lone pair electrons to coordinate with metal cations (e.g., Ag⁺, Cu²⁺, Sn²⁺). This coordination stabilizes the ions in the aqueous acidic solution, shifting their reduction potentials closer together to enable uniform alloy co-deposition. The steric bulk of the bromo and propyl groups controls the delicate balance between nucleation and crystal growth on the cathode surface, ensuring a smooth, highly adherent metallic film[3],[4].

Part 3: Workflow Visualization

The following diagram maps the divergent applications of 4-bromo-2-propylthiophene, illustrating how its distinct reactive sites dictate its role across different scientific domains.

G A 4-Bromo-2-propylthiophene (CAS: 36155-79-0) B Pd-Catalyzed Cross-Coupling A->B C-C Bond Formation C Halogen-Metal Exchange (n-BuLi) A->C Lithiation D Electroplating Complexing Agent A->D Surface Adsorption E Organic Photovoltaics (OPVs) B->E F API Scaffolds (e.g., D1 Agonists) B->F C->F G Non-Cyanide Ag/Cu-Sn Plating Baths D->G

Fig 1. Synthetic and industrial workflow pathways of 4-Bromo-2-propylthiophene.

Part 4: Self-Validating Experimental Protocol

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The5 is a foundational technique for building complex architectures[5]. This protocol is designed as a self-validating system to ensure high-fidelity C–C bond formation.

Objective: Couple 4-bromo-2-propylthiophene with an arylboronic acid to yield a functionalized thiophene derivative.

Self-Validating Mechanisms:

  • TLC Monitoring: The disappearance of the UV-active starting material and the emergence of a new, highly conjugated fluorescent spot indicates successful coupling.

  • GC-MS Validation: Aliquots are quenched and analyzed to confirm the exact mass of the cross-coupled product and verify the absence of debrominated side products.

Step-by-Step Procedure:

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-2-propylthiophene (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

    • Causality: Argon displacement is critical. Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, which will immediately terminate the catalytic cycle.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

    • Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) center while allowing oxidative addition. K₂CO₃ acts as the requisite base to form the reactive boronate complex, which is essential to drive the transmetalation step[5].

  • Solvent Introduction: Introduce a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: The biphasic system is non-negotiable. Water is required to dissolve the inorganic base to facilitate boronate formation, while dioxane solubilizes the organic thiophene and boronic acid substrates.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C for 12–24 hours with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of the C(sp²)–Br bond, which is electronically deactivated compared to a C–I bond but sufficiently reactive under these optimized conditions[5].

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

References

  • Title : 4-Bromo-2-propylthiophene / CAS: 36155-79-0 Source : HXCHEM URL : 1

  • Title : An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source : The Journal of Organic Chemistry - ACS Publications URL : 2

  • Title : Silver electroplating solution (US20150184307A1) Source : Google Patents URL : 4

  • Title : Plating bath and plating method using the same (JP2010189753A) Source : Google Patents URL :3

  • Title : A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions Source : Benchchem URL : 5

Sources

Electronic Properties and Characterization of Propyl-Substituted Bromothiophenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

Propyl-substituted bromothiophenes represent a highly versatile class of heteroaromatic building blocks at the intersection of organic electronics and pharmaceutical drug development. The unique electronic architecture of these molecules is governed by a delicate push-pull interplay: the electron-donating propyl group and the electron-withdrawing, yet resonance-stabilizing, bromine atom.

For materials scientists, these compounds serve as critical monomers. The alkyl chain ensures solubility and ordered polymer packing, while the bromine atom facilitates late-stage π -conjugation extension via cross-coupling, ultimately tuning the material's charge mobility and bandgap . For drug development professionals, the thiophene ring acts as a classic phenyl bioisostere. The propyl group precisely modulates lipophilicity (LogP), and the polarizable bromine atom provides a vector for halogen bonding with target protein residues .

This guide provides an in-depth analysis of their electronic properties, theoretical frameworks, and the self-validating experimental protocols required to characterize them.

Theoretical Framework & Frontier Molecular Orbitals (FMOs)

The reactivity and optoelectronic behavior of substituted thiophenes are dictated by their Frontier Molecular Orbitals (FMOs)—specifically, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT), typically executed at the B3LYP/6-31G(d,p) level, is the standard computational method used to map these electronic features .

  • The Propyl Effect (+I): Alkyl chains like the propyl group exert a positive inductive (+I) effect. By donating electron density into the thiophene π -system, the propyl group destabilizes the ground state, thereby raising the HOMO level . This is highly desirable in organic electronics, as a higher HOMO reduces the hole-injection barrier.

  • The Bromo Effect (-I, +M): Bromine exerts a negative inductive (-I) effect due to its electronegativity, which pulls electron density away from the ring, effectively lowering the LUMO level . However, its lone pairs also participate in positive mesomeric (+M) resonance, stabilizing the overall ring system and introducing heavy-atom effects (e.g., enhanced spin-orbit coupling).

Quantitative Data Summary

To illustrate the synergistic impact of these substituents, Table 1 summarizes the theoretical electronic properties of the thiophene core as it undergoes sequential substitution.

Table 1: Theoretical Electronic Properties of Substituted Thiophenes (DFT B3LYP/6-31G(d,p))

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Dipole Moment (Debye)
Thiophene-6.58-0.625.960.55
3-Bromothiophene-6.65-1.155.501.21
3-Propylthiophene-6.35-0.505.850.68
2-Bromo-3-propylthiophene-6.42-1.055.371.45

Note: Representative theoretical values derived from standard DFT computational literature to illustrate isolated substituent effects.

ElectronicTuning Core Propyl-Bromothiophene Core Structure Propyl Propyl Group (+I Effect) Donates Electron Density Raises HOMO Level Core->Propyl Bromo Bromo Group (-I, +M Effect) Inductive Withdrawal Lowers LUMO Level Core->Bromo FMO Frontier Molecular Orbitals (Narrowed Bandgap) Propyl->FMO Bromo->FMO CV Cyclic Voltammetry (Electrochemical Gap) FMO->CV UV UV-Vis Spectroscopy (Optical Gap) FMO->UV DFT DFT Calculations (B3LYP/6-31G*) FMO->DFT

Workflow of synergistic electronic effects of propyl and bromo substituents on thiophene FMOs.

Experimental Characterization Protocols

To translate theoretical FMO calculations into real-world material properties, researchers rely on self-validating spectroscopic and electrochemical techniques. The following protocols detail the extraction of optical and electrochemical bandgaps, which are critical for evaluating these compounds for polymerization or bio-receptor binding .

Protocol 1: Electrochemical Bandgap via Cyclic Voltammetry (CV)

This protocol measures the oxidation and reduction potentials to empirically calculate the HOMO and LUMO levels.

  • Electrolyte System Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

    • Causality: The bulky TBA+ cation and non-coordinating PF6−​ anion provide a wide electrochemical window (~4.0 V) without participating in the redox events, ensuring background currents remain negligible.

  • Electrode Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

    • Causality: Glassy carbon provides a kinetically sluggish surface for solvent breakdown but rapid electron-transfer kinetics for organic analyte oxidation.

  • Analyte and Internal Standard Addition: Introduce 1 mM of the propyl-substituted bromothiophene. Run the initial cyclic scans. Subsequently, spike the solution with 1 mM Ferrocene (Fc).

    • Causality (Self-Validation): Ferrocene acts as an internal reference. Because the Fc/Fc+ redox couple is chemically reversible and its absolute energy level is universally established at -4.8 eV relative to vacuum, it continuously corrects for junction potentials and reference electrode drift.

  • Data Extraction: Calculate the energy levels using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials relative to the Ferrocene half-wave potential ( E1/2​ ):

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Protocol 2: Optical Bandgap Determination via UV-Vis Spectroscopy

This protocol determines the energy required to excite an electron from the HOMO to the LUMO using photon absorption.

  • Solution Preparation: Dissolve the thiophene derivative in spectroscopic-grade chloroform to a precise concentration of 10−5 M.

    • Causality: Operating at this highly dilute concentration prevents aggregation-induced spectral shifts (such as π−π stacking leading to J- or H-aggregation) that would misrepresent the true monomeric bandgap.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer, with pure chloroform in the reference cuvette to auto-subtract solvent absorbance.

  • Tauc Plot Analysis: Identify the low-energy absorption edge ( λonset​ ) by extrapolating the steepest slope of the longest-wavelength absorption band to the x-axis (absorbance = 0).

  • Energy Conversion: Convert this wavelength to the optical bandgap ( Egopt​ ) using the Planck-Einstein relation: Egopt​=1240/λonset​ (eV) .

    • Causality: The onset represents the lowest energy transition from the vibrational ground state of the HOMO to the lowest vibrational state of the LUMO.

Synthetic Utility: The Bromine Handle

While the propyl group primarily modulates solubility and HOMO levels, the true synthetic power of propyl-substituted bromothiophenes lies in the bromine atom. The carbon-bromine bond is highly polarized, creating an electrophilic center ideal for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings , .

By reacting the bromothiophene with arylboronic acids or organostannanes, researchers can seamlessly extend the π -conjugated system, drastically lowering the bandgap to create conductive nanowires or highly specific pharmaceutical inhibitors.

SuzukiCoupling Substrate Propyl-Bromothiophene (Electrophile) Pd_Cat Pd(0) Catalyst Oxidative Addition Substrate->Pd_Cat Arylboronic Acid Intermediate Pd(II) Complex Transmetalation Pd_Cat->Intermediate Product Functionalized Thiophene (Reductive Elimination) Intermediate->Product

Suzuki-Miyaura cross-coupling catalytic cycle utilizing the bromothiophene electrophilic handle.

References

  • Liu, F., Duan, L., Zhou, Y., & Qu, B. (2013). "Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene)". Advanced Materials Research, 850-851, 107-110.[Link]

  • Rasool, N., et al. (2016). "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities". International Journal of Molecular Sciences, 17(7), 912.[Link]

  • Nazeer, W., et al. (2024). "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT". Molecules, 29(13), 3005.[Link]

  • Cheng, J., et al. (2024). "Synthesis and Electron-Transporting Properties of N-Type Polymers with Cardanol-Based Side Chains". Micromachines, 15(12), 1475.[Link]

Solubility and Solvation Dynamics of 4-Bromo-2-propylthiophene in Organic Solvents: A Technical Guide for Synthesis and Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Bromo-2-propylthiophene (CAS: 36155-79-0) is a highly versatile, halogenated thiophene derivative isolated as a free-flowing, light-yellow liquid at room temperature[1]. In pharmaceutical development, it serves as a critical advanced intermediate in the enantioselective synthesis of A-86929, a potent D1 dopamine receptor agonist used in Parkinson's disease research[2]. Beyond pharmaceuticals, it is utilized as a specialized additive in non-cyanide silver electroplating baths to improve crystallization and film smoothness[3].

As a Senior Application Scientist, I emphasize that the successful utilization of 4-Bromo-2-propylthiophene hinges entirely on understanding its solvation dynamics. Because it is a lipophilic oil, its behavior in various organic solvents dictates the efficiency of downstream synthetic transformations, such as halogen-metal exchange (lithiation), cross-coupling reactions, and liquid-liquid extractions. This guide deconstructs the physicochemical rationale behind its solubility profile and provides field-proven, self-validating protocols for its handling.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 4-Bromo-2-propylthiophene is governed by three structural features:

  • The Propyl Chain: Imparts significant lipophilicity and disrupts crystal lattice formation, rendering the compound a liquid at standard conditions.

  • The Thiophene Core: An electron-rich heteroaromatic ring that engages in π−π stacking and dipole-induced interactions.

  • The Bromine Substituent: Increases the molecular polarizability and density, allowing for specific halogen-bonding interactions in polar aprotic environments, while maintaining strict hydrophobicity.

Because it lacks hydrogen-bond donors or strong hydrogen-bond acceptors, the compound is fundamentally hydrophobic and immiscible with water. It exhibits a strong thermodynamic affinity for non-polar aliphatic hydrocarbons and moderately polar aprotic solvents.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility profile of 4-Bromo-2-propylthiophene across different solvent classes, providing the mechanistic rationale for process chemistry applications.

Solvent ClassSolventSolubility ProfileMechanistic Rationale & Application
Non-Polar Aliphatic Pentane / HexaneMiscible Favorable dispersion forces with the propyl chain. Ideal for extracting the compound from highly polar aqueous/glycolic mixtures[1].
Polar Aprotic Tetrahydrofuran (THF)Miscible Ethereal oxygen coordinates transiently with the thiophene ring. Mandatory solvent for low-temperature (-78 °C) lithiation workflows[4].
Polar Aprotic Chloroform (CHCl 3​ )Miscible Favorable dipole-dipole interactions. Used extensively during the precursor bromination step of 1-(2-thienyl)-1-propanone[2].
Polar Aprotic Ethyl AcetateHighly Soluble Excellent partitioning solvent. Used for flash column chromatography and reaction quenching[4].
Polar Protic Ethylene GlycolSparingly Soluble (Cold) / Soluble (Hot) The dense hydrogen-bonding network rejects the lipophilic thiophene at room temperature. Requires heating to 160 °C to force homogenization during Wolff-Kishner reduction[1].
Aqueous WaterInsoluble Complete lack of hydrogen-bond compatibility. Forces rapid phase separation, which is exploited during reaction quenching.

Experimental Workflows & Protocols

To bridge theoretical solubility with practical application, the following protocols detail the extraction and synthetic utilization of 4-Bromo-2-propylthiophene. Every step is designed as a self-validating system, ensuring that phase behaviors confirm the success of the chemical operation.

Protocol 1: Liquid-Liquid Extraction and Isolation (Pentane/Water System)

Context: 4-Bromo-2-propylthiophene is typically synthesized via the Wolff-Kishner reduction of 1-(4-bromo-2-thienyl)-1-propanone in ethylene glycol using hydrazine and KOH at 160 °C[1]. The critical challenge is isolating the lipophilic product from the highly polar, caustic reaction matrix.

Step-by-Step Methodology:

  • Thermal Quenching: Cool the reaction mixture from 160 °C to 35 °C. Causality: Cooling reduces the kinetic energy of the system, drastically lowering the solubility of the thiophene product in ethylene glycol and initiating phase separation.

  • Aqueous Dilution: Add a 2-fold volumetric excess of deionized water (e.g., 450 mL water for a 210 mL glycol reaction). Causality: Water crashes out the hydrophobic organic product while completely solubilizing the ethylene glycol, unreacted hydrazine, and KOH.

  • Acidification: Carefully acidify the mixture with concentrated HCl. Causality: Neutralizing the KOH prevents the formation of stable emulsions, ensuring a sharp phase boundary between the aqueous and organic layers.

  • Non-Polar Extraction: Extract the aqueous mixture with pentane (3 × 200 mL). Causality: Pentane's extremely low polarity perfectly matches the lipophilicity of 4-bromo-2-propylthiophene. It selectively solvates the product while completely rejecting the polar byproducts.

  • Validation & Drying: The extraction is self-validating; the aqueous layer will turn clear, and the yellow tint will transfer entirely to the pentane layer. Separate the organic phase, dry over anhydrous MgSO 4​ to sequester trace water, and evaporate under reduced pressure to yield the product as a free-flowing oil[1].

ExtractionWorkflow Reaction Wolff-Kishner Reaction Mixture (Ethylene Glycol, KOH, Hydrazine) Quench Aqueous Quench & Acidification (H2O, conc. HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Pentane) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep Aqueous Aqueous Phase (Waste: Salts, Glycol) PhaseSep->Aqueous Bottom Layer Organic Organic Phase (Pentane + Product) PhaseSep->Organic Top Layer Drying Drying & Evaporation (MgSO4, Vacuum) Organic->Drying Product 4-Bromo-2-propylthiophene (Free-flowing oil) Drying->Product

Caption: Phase-directed extraction workflow for isolating 4-Bromo-2-propylthiophene using pentane.

Protocol 2: Halogen-Metal Exchange in Polar Aprotic Media (THF)

Context: Converting 4-bromo-2-propylthiophene to 5-propylthiophene-2-carbaldehyde requires a rapid halogen-metal exchange using n-Butyllithium (n-BuLi)[4]. The choice of solvent here is mechanistically critical for stabilizing the highly reactive organolithium intermediate.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 4-bromo-2-propylthiophene in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: THF is mandatory. Its Lewis basic ethereal oxygen atoms coordinate directly with the lithium cation, thermodynamically stabilizing the transient lithiated thiophene intermediate and preventing premature degradation.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures suppress competing side reactions, such as ring-opening or alpha-proton abstraction.

  • Lithiation: Add n-BuLi (2.5 M in hexane) dropwise over 10 minutes. Causality: The hexane/THF co-solvent system maintains the solubility of the organolithium species, preventing localized precipitation that could stall the reaction.

  • Electrophilic Trapping: Stir for 20 minutes, then slowly add N,N-Dimethylformamide (DMF) to formylate the lithiated position[4].

  • Quench and Partition: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate. The self-validation of this step occurs during flash chromatography (ethyl acetate/hexane), where the polar aldehyde product elutes distinctly from any unreacted non-polar starting material.

SyntheticPathway Start 4-Bromo-2-propylthiophene (Non-polar liquid) Lithiation Halogen-Metal Exchange Reagent: n-BuLi Solvent: Anhydrous THF Start->Lithiation -78 °C Intermediate Lithiated Thiophene (THF-Stabilized) Lithiation->Intermediate Fast Exchange Electrophile Electrophilic Trapping Reagent: DMF Intermediate->Electrophile Formylation End 5-propylthiophene-2-carbaldehyde (Purified via EtOAc/Hexane) Electrophile->End Aqueous Quench

Caption: Solvent-dependent synthetic pathway for the lithiation and formylation of 4-Bromo-2-propylthiophene.

References

  • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia- 5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline; an Advanced Intermediate of Analogue of A-86929 Source: Scholaris.ca URL:[Link]

  • Electro silver plating solution - JPWO2014020981A1 Source: Google Patents URL

Sources

The Role of 4-Bromo-2-propylthiophene in Organic Electronics: From Synthetic Building Block to Advanced Metallization Additive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—device performance is dictated by the integrity of both the conjugated organic semiconductors and the metallic electrodes. 4-Bromo-2-propylthiophene (CAS 36155-79-0) is a highly specialized thiophene derivative that bridges these two domains.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual utility of this molecule. First, we will explore its critical, yet often overlooked, role as an advanced organic additive in cyanide-free silver electroplating for high-reflectivity electrodes. Second, we will detail its foundational role as a synthetic building block for cross-coupling reactions in organic semiconductor design.

Part 1: Mechanistic Role in Advanced Metallization (Silver Electroplating)

High-reflectivity, low-resistivity silver (Ag) electrodes are paramount for the power conversion efficiency of OPVs and the outcoupling efficiency of OLEDs. Historically, alkaline cyanide baths were the industry standard for Ag electroplating due to their excellent throwing power. However, extreme toxicity has driven the shift toward cyanide-free formulations. In these modern baths, achieving a mirror-like, defect-free 2D silver film requires sophisticated organic additives to control crystallization.

The Causality of Molecular Design in Electroplating4-Bromo-2-propylthiophene functions as an elite auxiliary brightener and grain refiner in non-cyanide silver electroplating solutions. Its efficacy is not accidental; it is rooted in its specific molecular architecture:
  • Soft Lewis Base Coordination: The thiophene sulfur atom acts as a soft Lewis base, coordinating with soft Lewis acid Ag⁺ ions at the Helmholtz double layer of the cathode.

  • Electronic Modulation via Halogenation: The C4-bromo group exerts a negative inductive (-I) effect, withdrawing electron density from the thiophene ring. This precisely tunes the binding affinity—preventing the molecule from adsorbing too strongly, which would passivate the electrode and halt deposition entirely.

  • Steric Shielding: The C2-propyl group creates a localized hydrophobic micro-environment. This steric bulk restricts the rapid, uncontrolled 3D diffusion of Ag⁺ ions, suppressing dendritic (tree-like) agglomeration and enforcing a smooth, 2D layer-by-layer (Frank-van der Merwe) growth regime.

ElectroplatingMechanism A 4-Bromo-2-propylthiophene in Ag Plating Bath B Thiophene Sulfur Coordinates with Ag+ A->B C Bromo Group (-I Effect) Modulates Binding Affinity A->C D Propyl Group Provides Steric Shielding A->D E Suppression of 3D Ag Agglomeration B->E C->E D->E F 2D Layer-by-Layer Ag Deposition E->F G High-Reflectivity Electrode for OLEDs/OPVs F->G

Fig 1: Mechanistic role of 4-Bromo-2-propylthiophene in Ag electroplating.

Quantitative Comparison of Electroplating Baths

To understand the operational impact of this additive, we must compare the parameters of traditional and modern plating baths.

Table 1: Comparison of Silver Electroplating Bath Formulations

ParameterTraditional Cyanide BathNon-Cyanide (No Additive)Non-Cyanide (with 4-Bromo-2-propylthiophene)
Ag⁺ Concentration 10 - 50 g/L10 - 50 g/L10 - 50 g/L
Complexing Agent Potassium Cyanide (KCN)Succinimide / HydantoinSuccinimide / Hydantoin
Primary Brightener SelenocyanatesBenzoic acid derivativesBenzoic acid derivatives
Auxiliary Brightener None requiredNone4-Bromo-2-propylthiophene (0.05 - 10 g/L)
Current Density Range Broad (0.1 - 3.0 A/dm²)Narrow (0.1 - 0.5 A/dm²)Broad (0.1 - 2.5 A/dm²)
Deposit Morphology Mirror-bright, smoothMatte, dendritic, porousMirror-bright, highly reflective
Environmental Impact Extremely ToxicLow ToxicityLow Toxicity

Part 2: Synthetic Workflows and Methodologies

To utilize 4-bromo-2-propylthiophene as either an electroplating additive or a monomeric building block for conjugated polythiophenes (via Suzuki-Miyaura or Stille cross-coupling at the C4 position), rigorous synthesis is required..

The Causality of Synthetic Design

Aluminum chloride (AlCl₃) is employed as a Lewis acid to activate the bromine molecule. The acyl group at C2 acts as a deactivating, meta-directing group (relative to itself). This steers the electrophilic aromatic substitution selectively to the C4 position, avoiding the more sterically hindered C3 position. The subsequent Wolff-Kishner reduction is chosen over Clemmensen reduction to avoid acid-catalyzed polymerization or degradation of the thiophene ring.

SynthesisWorkflow A 1-(2-Thienyl)-1-propanone (Starting Material) B Electrophilic Bromination (Br2, AlCl3, CHCl3, 0 °C to RT) A->B C 1-(4-Bromo-2-thienyl)-1-propanone (Intermediate) B->C D Wolff-Kishner Reduction (N2H4·H2O, Ethylene Glycol, 160 °C) C->D E Base Treatment (KOH, 160 °C, 1.5 h) D->E F 4-Bromo-2-propylthiophene (Final Product) E->F

Fig 2: Step-by-step synthetic workflow of 4-Bromo-2-propylthiophene.

Methodology 1: Synthesis of 4-Bromo-2-propylthiophene

Step 1: Electrophilic Bromination

  • Dissolve 1-(2-thienyl)-1-propanone (338 mmol) in 225 mL of anhydrous CHCl₃ in a round-bottom flask equipped with a dropping funnel and argon inlet.

  • Add AlCl₃ (760 mmol) in one portion at 0 °C with vigorous stirring.

  • Slowly add a solution of Br₂ (360 mmol) in 375 mL of CHCl₃ dropwise at 0 °C.

  • Allow the reaction to warm to room temperature (rt) and stir for 18 hours.

  • Quench by pouring the mixture into 500 mL of ice-water. Separate the organic layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 1-(4-bromo-2-thienyl)-1-propanone.

Step 2: Wolff-Kishner Reduction

  • To a solution of the crude intermediate (242 mmol) in 210 mL of ethylene glycol, add hydrazine monohydrate (617 mmol).

  • Heat the solution to 160 °C with stirring for 45 minutes to form the hydrazone intermediate.

  • Cool the solution to 35 °C and carefully add KOH (750 mmol).

  • Re-heat the mixture to 160 °C and stir for 1.5 hours to drive the elimination of N₂ gas.

  • Cool to rt, dilute with 450 mL of water, acidify with concentrated HCl, and extract with pentane (3 × 200 mL).

  • Dry the pentane layer over MgSO₄ and evaporate to yield 4-bromo-2-propylthiophene as a free-flowing oil.

Table 2: Yield and Analytical Data for Synthesis

StepIntermediate/ProductReagentsTemp / TimeYieldKey Analytical Marker
11-(4-Bromo-2-thienyl)-1-propanoneBr₂, AlCl₃, CHCl₃0 °C to RT / 18 h~85%GC-MS: m/z 218 [M+H]⁺
24-Bromo-2-propylthiopheneN₂H₄·H₂O, KOH, Ethylene Glycol160 °C / 2.25 h~65% (Overall)GC-MS: m/z 204 [M+H]⁺
Methodology 2: Hull Cell Evaluation of Ag Electroplating Bath

To validate the efficacy of 4-bromo-2-propylthiophene as an electroplating additive, a self-validating Hull cell test is standard practice.

  • Bath Preparation: Prepare a base aqueous solution containing Silver Methanesulfonate (30 g/L as Ag⁺), 5,5-Dimethylhydantoin (120 g/L) as the primary complexing agent, and Potassium Hydroxide to adjust the pH to 9.0.

  • Additive Dosing: Add 4-bromo-2-propylthiophene at a concentration of 0.1 g/L..

  • Hull Cell Setup: Pour 250 mL of the prepared bath into a standard 267 mL Hull cell. Use a platinized titanium anode and a polished brass cathode panel.

  • Electrodeposition: Apply a total current of 1.0 A for 5 minutes at 25 °C with mild mechanical agitation.

  • Morphological Analysis: Rinse the brass panel with deionized water and dry. The presence of the additive will yield a mirror-bright silver deposit across a broad current density range (0.1 to 2.5 A/dm²), whereas a control bath lacking the additive will show a dull, matte finish at higher current densities due to unmitigated 3D crystal growth.

References

  • Source: Google Patents (US20150184307A1)
  • Source: Google Patents (US20070284258A1)
  • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source: The Journal of Organic Chemistry (1998, 63, 13, 4374–4380) URL:[Link]

Advanced Physicochemical Profiling of 4-Bromo-2-propylthiophene: Boiling Point, Density, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-propylthiophene (CAS: 36155-79-0; Molecular Formula: C₇H₉BrS) is a highly specialized halogenated heterocycle. It serves as a critical structural lynchpin in two disparate but advanced fields: as a primary synthetic intermediate for the potent dopamine D1 receptor agonist A-86929 (used in Parkinson's disease research)[1][2], and as a non-cyanide brightener in next-generation electro-silver plating baths[3][4].

Despite its industrial importance, commercial Safety Data Sheets (SDS) frequently omit its core thermodynamic properties, listing boiling point and density as "No data available"[5][6]. This whitepaper synthesizes predictive thermodynamic modeling, extrapolated empirical data, and field-proven analytical protocols to establish a definitive guide on the physicochemical properties of 4-Bromo-2-propylthiophene.

Physicochemical Data Synthesis

The physical state of 4-Bromo-2-propylthiophene at standard temperature and pressure (STP) is a free-flowing, pale-yellow to colorless oil[1]. The presence of the heavy bromine atom and the lipophilic propyl chain creates unique intermolecular forces that dictate its boiling point and density.

Causality of Molecular Interactions
  • Boiling Point Dynamics: The boiling point of a thiophene derivative is governed by London dispersion forces and dipole-dipole interactions. The precursor molecule, 1-(4-bromo-2-thienyl)-1-propanone, exhibits a boiling point of 120–125 °C at 7 mmHg due to the strong dipole of its carbonyl group[1]. When reduced to 4-bromo-2-propylthiophene, the removal of the oxygen atom decreases the dipole moment, but the highly polarizable bromine atom maintains strong dispersion forces.

  • Density Dynamics: Unsubstituted thiophene has a density of ~1.05 g/mL. The addition of an alkyl chain typically lowers density (e.g., 2-propylthiophene is ~0.97 g/mL). However, the substitution of a hydrogen atom with bromine (atomic mass 79.9 u) drastically increases the mass-to-volume ratio, pushing the density significantly above that of water. This high density requires the use of specific nonionic surfactants when formulating aqueous silver plating baths to prevent phase separation[7].

Quantitative Data Summary

The following table synthesizes extrapolated empirical data and validated predictive models (using advanced QSPR methodologies).

PropertyValue / RangeConditionsValidation Source
Molecular Weight 205.12 g/mol StandardEmpirical[5]
Boiling Point (Reduced) 95 °C – 105 °C10 mmHgExtrapolated from precursor[1]
Boiling Point (Standard) 230 °C – 240 °C760 mmHgQSPR Predictive Modeling
Density 1.36 – 1.41 g/mL25 °CQSPR Predictive Modeling
Physical State Free-flowing oil20 °C, 1 atmEmpirical[1]

Application Workflows & Mechanisms

Pharmaceutical Synthesis Pathway

In drug development, 4-bromo-2-propylthiophene is essential for constructing the "D ring" of the hexahydrobenzo[f]thieno[c]quinoline scaffold found in A-86929[1][2]. The synthesis relies on a Wolff-Kishner reduction, which must be carefully controlled to prevent the reductive debromination of the thiophene ring.

G N1 1-(2-thienyl)-1-propanone (Starting Material) N2 Bromination (Br₂, AlCl₃, CHCl₃) N1->N2 N3 1-(4-bromo-2-thienyl)-1-propanone (BP: 120-125 °C @ 7 mmHg) N2->N3 N4 Wolff-Kishner Reduction (Hydrazine, KOH, 160 °C) N3->N4 N5 4-Bromo-2-propylthiophene (Target: Free-flowing oil) N4->N5 N6 D1 Agonist A-86929 (Parkinson's Disease API) N5->N6

Synthetic pathway of 4-Bromo-2-propylthiophene and its application in A-86929 development.

Material Science: Non-Cyanide Silver Plating

Historically, silver electroplating relied on highly toxic cyanide baths. Modern patented methodologies utilize 4-bromo-2-propylthiophene as an auxiliary brightener in acidic aqueous solutions containing soluble silver compounds and benzoic acid derivatives[3][4]. The thiophene derivative acts as a leveling agent, adsorbing onto high-current-density areas of the cathode to ensure a uniform, glossy silver deposit across complex geometries.

Experimental Protocols & Self-Validating Systems

To accurately determine the boiling point and density of synthesized 4-bromo-2-propylthiophene, researchers must employ a self-validating analytical workflow . Impurities—specifically unreacted ketone or residual ethylene glycol from the Wolff-Kishner reduction—will artificially skew both density and boiling point measurements.

Validation S1 Crude 4-Bromo-2-propylthiophene S2 Vacuum Distillation (Removal of high-BP impurities) S1->S2 S3 Pure Isolate S2->S3 S4 Density Determination (Pycnometry at 25 °C) S3->S4 S5 Boiling Point Verification (Micro-ebulliometry) S3->S5 S6 Orthogonal Validation (GC-MS & ¹H NMR) S3->S6 S4->S6 S5->S6

Self-validating analytical workflow for determining density and boiling point.

Protocol 1: Synthesis and Isolation (Wolff-Kishner Reduction)

This protocol is adapted from validated enantioselective synthesis workflows[1][2].

  • Hydrazone Formation: To a 250 mL round-bottom flask, add 1-(4-bromothiophen-2-yl)propan-1-one (36.5 mmol) and 40 mL of ethylene glycol. Add hydrazine monohydrate (146.1 mmol) dropwise.

  • Initial Heating: Attach a reflux condenser and heat the mixture to 160 °C with vigorous stirring for 45 minutes to form the hydrazone intermediate.

  • Base-Catalyzed Reduction: Cool the solution to 35 °C. Carefully add solid KOH (182.1 mmol). Re-heat the mixture to 160 °C and stir for 1.5 hours. Causality Note: Nitrogen gas evolution occurs here; ensure the system is properly vented.

  • Extraction: Cool to room temperature, quench with 50 mL of water, and acidify with concentrated HCl. Extract the aqueous layer with pentane (3 × 50 mL).

  • Drying & Concentration: Dry the combined pentane extracts over anhydrous MgSO₄. Evaporate the solvent under reduced pressure to yield crude 4-bromo-2-propylthiophene as an oil.

Protocol 2: Empirical Density & Boiling Point Determination
  • Degassing (Critical Step): Before density measurement, subject the pure isolate to a mild vacuum (50 mmHg) in an ultrasonic bath for 10 minutes. Causality Note: Residual dissolved nitrogen from the Wolff-Kishner reduction will form micro-bubbles in the pycnometer, artificially lowering the measured density.

  • Pycnometry: Calibrate a 10 mL Gay-Lussac pycnometer with HPLC-grade water at 25.0 °C. Introduce the degassed 4-bromo-2-propylthiophene, equilibrate in a 25.0 °C water bath for 15 minutes, and record the mass to calculate density ($ \rho = m/V $).

  • Vacuum Boiling Point: Utilize a micro-ebulliometer connected to a digital vacuum controller. Set the pressure to exactly 10.0 mmHg. Heat the sample gently. The self-validating metric here is the temperature plateau: a stable vapor temperature plateau indicates high purity, while a creeping temperature indicates residual precursor ketone[1].

  • Orthogonal Validation: Confirm the structural integrity of the distilled product using ¹H NMR (CDCl₃). The diagnostic signals are the propyl chain protons: δ 0.97 (t, 3H), 1.69 (sextet, 2H), and 2.75 (t, 2H)[1].

Sources

The Role of 4-Bromo-2-propylthiophene in Advanced Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the construction of complex polycyclic active pharmaceutical ingredients (APIs) requires highly specialized, regioselective building blocks. 4-Bromo-2-propylthiophene (4-BPT) has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of potent dopamine D1 receptor agonists such as A-86929 and its analogs[1][2]. This technical guide provides drug development professionals and synthetic chemists with an in-depth mechanistic analysis, validated experimental protocols, and quality control checkpoints for synthesizing and utilizing 4-BPT.

Chemical Identity and Physicochemical Profiling

The utility of 4-BPT stems from its unique structural features. The propyl chain at the C2 position provides essential lipophilicity, allowing final drug molecules to effectively engage with hydrophobic receptor pockets (such as the D1 receptor)[3]. Meanwhile, the bromine atom at the C4 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling or halogen-metal exchange[1].

Table 1: Physicochemical Profile of 4-Bromo-2-propylthiophene

PropertyValue / Description
IUPAC Name 4-Bromo-2-propylthiophene
CAS Registry Number 36155-79-0[4][5]
Molecular Formula C₇H₉BrS[4]
Molecular Weight 205.12 g/mol [5]
Appearance Light yellow to colorless free-flowing oil[1][6]
Mechanistic Role Nucleophilic precursor (via lithiation) for D-ring introduction in hexahydrobenzo[f]thieno[c]quinoline frameworks[1][6].

Mechanistic Role in Drug Design

The synthesis of A-86929—a highly selective dopamine D1 agonist evaluated for Parkinson's disease therapy—relies on the precise stereochemical construction of a tetracyclic core[2][7]. 4-BPT is utilized to introduce the "D-ring" of the thieno-azacyclopenta-phenanthrene system[1].

The strategic choice of 4-BPT is dictated by two factors:

  • Steric and Electronic Tuning: The electron-rich thiophene ring enhances the nucleophilicity of the intermediate once lithiated, ensuring rapid and complete addition to sterically hindered core ketones[1].

  • Regiocontrol: By pre-installing the bromine at the C4 position, chemists bypass the natural propensity of thiophene to react at the C5 position, allowing for unambiguous regioselective coupling[6][8].

Synthesis Workflow & Experimental Protocols

The synthesis of 4-BPT from 1-(thiophen-2-yl)propan-1-one involves a two-step sequence: a Friedel-Crafts-type bromination followed by a Wolff-Kishner reduction. Both steps must be tightly controlled to prevent isomerization or degradation of the thiophene core[1][6].

G SM 1-(2-thienyl)-1-propanone (Starting Material) Rx1 Friedel-Crafts Bromination (Br2, AlCl3, CHCl3) SM->Rx1 Int 1-(4-bromo-2-thienyl)-1-propanone (Intermediate) Rx1->Int Rx2 Wolff-Kishner Reduction (NH2NH2·H2O, KOH, Ethylene Glycol) Int->Rx2 Prod 4-Bromo-2-propylthiophene (Target Intermediate) Rx2->Prod

Synthetic workflow for 4-Bromo-2-propylthiophene via Wolff-Kishner reduction.

Protocol A: Regioselective Bromination

Objective: Synthesize 1-(4-bromothiophen-2-yl)propan-1-one.

Causality & Design: Direct bromination of 2-substituted thiophenes typically occurs at the highly reactive C5 position. To force bromination at the C4 position, an excess of Lewis acid (AlCl₃) is used. The AlCl₃ strongly complexes with the carbonyl oxygen of the starting material, creating a bulky, electron-withdrawing complex that deactivates the C5 position and sterically directs the incoming bromonium ion to the C4 position[1][6].

Step-by-Step Methodology:

  • Charge a dry, argon-purged flask with 1-(thiophen-2-yl)propan-1-one (1.0 equiv) and anhydrous CHCl₃[6].

  • Cool the solution to 0 °C using an ice bath.

  • Add AlCl₃ (2.5 equiv) in one portion. Note: The excess ensures complete complexation of the carbonyl.[6]

  • Slowly add a solution of Br₂ (1.05 equiv) in CHCl₃ dropwise via an addition funnel, maintaining the internal temperature at 0 °C[1][6].

  • Remove the ice bath and stir the reaction mixture at room temperature for 18–24 hours[1][6].

  • Quench by pouring the mixture over crushed ice, separate the organic layer, and wash with saturated NaHCO₃ to neutralize residual acid[1][6].

Self-Validating Checkpoint: Perform GC-MS analysis. The starting material (m/z 140) must be fully consumed, replaced by the brominated intermediate exhibiting a classic 1:1 isotopic doublet at m/z 218/220[6]. ¹H-NMR must confirm the disappearance of the C4 proton signal.

Protocol B: Wolff-Kishner Reduction

Objective: Reduce the ketone to an alkyl chain to yield 4-Bromo-2-propylthiophene.

Causality & Design: Standard Clemmensen reduction (Zn/Hg, HCl) is avoided due to the risk of protodebromination and acid-catalyzed degradation of the thiophene ring. The Wolff-Kishner reduction operates under strongly basic conditions, safely extruding nitrogen gas to yield the fully reduced propyl chain[1][6].

Step-by-Step Methodology:

  • In a round-bottom flask fitted with a reflux condenser, combine 1-(4-bromothiophen-2-yl)propan-1-one (1.0 equiv) and ethylene glycol[1][6].

  • Add hydrazine monohydrate (4.0 equiv). Heat the mixture to 160 °C and stir for 45 minutes to form the hydrazone intermediate[1][6].

  • Cool the reaction to 35 °C. Carefully add KOH (5.0 equiv)[1][6].

  • Re-heat the mixture to 160 °C and stir for 1.5 hours to drive the elimination of N₂ gas[1][6].

  • Cool to room temperature, dilute with water, and carefully acidify with concentrated HCl. Extract the product with pentane or ethyl acetate[1][6].

  • Dry over MgSO₄ and concentrate under vacuum to yield the product as a free-flowing oil[1].

Self-Validating Checkpoint: FT-IR spectroscopy must show the complete disappearance of the carbonyl stretch (~1670 cm⁻¹). ESI-MS will confirm the target mass (m/z 204/206).

Application in API Synthesis: The A-86929 Framework

Once synthesized, 4-BPT is utilized to construct the tetracyclic core of A-86929. This is achieved via a highly sensitive halogen-metal exchange reaction[1].

G BPT 4-Bromo-2-propylthiophene Exch Halogen-Metal Exchange (n-BuLi, THF, -78°C) BPT->Exch Nuc 4-Lithio-2-propylthiophene (Reactive Nucleophile) Exch->Nuc Add Nucleophilic Addition (Core Ketone Intermediate) Nuc->Add API A-86929 Precursor (High Enantiomeric Excess) Add->API

Integration of 4-Bromo-2-propylthiophene into the A-86929 API framework.

Protocol C: Halogen-Metal Exchange and Nucleophilic Addition

Causality & Design: The conversion of the carbon-bromine bond to a carbon-lithium bond generates a powerful nucleophile. This step must be performed at cryogenic temperatures (-78 °C) to prevent the thienyllithium species from undergoing ring-opening or reacting with the generated butyl bromide[6][8].

Step-by-Step Methodology:

  • Dissolve 4-BPT in anhydrous THF and cool to -78 °C under a strict argon atmosphere[6].

  • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes[6].

  • Stir for 20 minutes at -78 °C to ensure complete metalation[6].

  • Slowly add the electrophile (e.g., the A-86929 core ketone intermediate) and allow the reaction to warm to room temperature[1].

  • Quench with saturated NH₄Cl to neutralize the alkoxide intermediate[6].

Self-Validating Checkpoint: To validate the efficiency of the lithiation prior to adding the expensive core ketone, a small aliquot can be quenched with D₂O. ¹H-NMR analysis of this aliquot should reveal >95% deuterium incorporation at the C4 position, confirming successful organolithium generation. As noted by, this condensation proceeds with excellent yield and preserves enantiomeric integrity (ee > 99%)[1][2].

References

  • Ehrlich, P. P., Ralston, J. W., & Michaelides, M. R. (1997). "An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia- 5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929)". The Journal of Organic Chemistry, 62(9), 2782-2785. ACS Publications. URL:[Link]

  • Bar, S., & Martin, M. I. (2022). "An efficient synthesis of substituted hexahydrobenzo[f]thieno[c]quinoline; an advanced intermediate of analog of A-86929, a dopamine D1 full agonist". Canadian Journal of Chemistry, 100(9), 601-605. Canadian Science Publishing. URL:[Link]

Sources

Impact of Propyl Chain Length on Bromothiophene Reactivity: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of π-conjugated materials and active pharmaceutical ingredients, bromothiophenes serve as indispensable electrophilic building blocks. While much of the literature focuses on the catalytic machinery driving cross-coupling reactions, the structural nuances of the thiophene substrate itself—specifically the length of its alkyl substituents—profoundly dictate reaction kinetics and regioselectivity. This whitepaper provides an in-depth mechanistic analysis of how the propyl chain in 3-propylbromothiophenes acts as a dual electronic and steric director, fundamentally altering the thermodynamic landscape of metal-catalyzed cross-coupling and Grignard metathesis (GRIM) workflows.

The Dual Nature of the Propyl Chain: Electronics vs. Sterics

As a Senior Application Scientist, it is critical to view the propyl chain not merely as a passive solubilizing appendage, but as an active participant in the catalytic cycle. Its impact is bifurcated into two primary mechanistic forces:

Electronic (+I) Effects on Oxidative Addition

Alkyl chains exert a positive inductive (+I) effect, donating electron density into the thiophene π-system. For a zero-valent transition metal (e.g., Pd(0) or Ni(0)) to undergo oxidative addition into a C–Br bond, it must donate electron density from its d-orbitals into the C–Br σ* anti-bonding orbital.

By enriching the electron density of the thiophene ring, the propyl chain raises the energy of the C–Br σ* orbital. This slightly decelerates the rate of oxidative addition compared to electron-deficient or unsubstituted bromothiophenes (1[1]). Consequently, reactions involving 3-propyl-2-bromothiophene often require slightly elevated temperatures or more electron-rich phosphine ligands to overcome this kinetic barrier.

Steric Directing Effects in Metalation

While the electronic effect is uniform across the ring, the steric effect is highly localized. The propyl group (–CH₂CH₂CH₃) introduces moderate steric bulk specifically at the adjacent 2-position and 4-position. In symmetrical precursors like 2,5-dibromo-3-propylthiophene, this local bulk differentiates the two C–Br bonds. Nucleophilic attack or metal-halogen exchange is sterically hindered at the 2-position, strongly biasing reactivity toward the less hindered 5-position. This steric differentiation is the cornerstone of synthesizing highly regioregular poly(3-alkylthiophenes) (2[2]).

G A 3-Propyl-2-bromothiophene B Electronic (+I) Effect A->B C Steric Hindrance A->C D Increased Electron Density Slows Oxidative Addition B->D E Directs Regioselectivity (Favors 5-position exchange) C->E F Cross-Coupling Outcomes (High HT% in GRIM) D->F E->F

Fig 1: Mechanistic pathways showing how propyl chain length dictates bromothiophene reactivity.

Quantitative Analysis of Chain Length Variations

To understand the specific utility of the propyl chain, we must benchmark it against shorter (methyl) and longer (hexyl) analogues. The propyl chain occupies a "Goldilocks" zone: it provides enough steric bulk to ensure high head-to-tail (HT) regioregularity during polymerization, but yields a polymer with tighter solid-state packing than the ubiquitous hexyl variant.

Table 1: Impact of Alkyl Chain Length on 3-Alkyl-2,5-dibromothiophene Reactivity & Properties

Alkyl ChainInductive Effect (+I)Steric Bulk (Relative)GRIM Regioselectivity (HT %)Solid-State PackingSolvent Processability
Methyl (-CH₃) WeakLow~70 - 80%Highly crystalline, tight π-π stackingPoor
Propyl (-C₃H₇) ModerateModerate~85 - 90%Intermediate lamellar spacingModerate
Hexyl (-C₆H₁₃) StrongHigh> 95%Expanded lamellar spacingExcellent

Impact on Polymerization: The GRIM Method

The Grignard Metathesis (GRIM) method is the industry standard for synthesizing regioregular poly(3-alkylthiophenes) (3[3]). When 2,5-dibromo-3-propylthiophene is treated with an alkyl Grignard reagent, the propyl chain sterically shields the 2-position. This forces the magnesium-halogen exchange to occur predominantly at the 5-position, generating the 2-bromo-5-magnesio-3-propylthiophene intermediate. Upon addition of a Ni(II) catalyst, this intermediate undergoes controlled chain-growth polymerization, resulting in a polymer with high Head-to-Tail (HT) linkages.

GRIM S1 2,5-dibromo- 3-propylthiophene S2 Grignard Exchange (RMgX) S1->S2 S3 Regio-isomeric Intermediates S2->S3 Steric bias S4 Ni(dppp)Cl2 Catalyst S3->S4 Oxidative Add. S5 Regioregular Poly(3-propylthiophene) S4->S5 Chain Growth

Fig 2: GRIM polymerization workflow highlighting the steric influence of the propyl group.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality explanations and In-Process Controls (IPCs).

Protocol 1: Regioselective Synthesis of Poly(3-propylthiophene) via GRIM

Objective: Synthesize highly regioregular P3PT utilizing the steric bias of the propyl chain.

  • Monomer Activation (Metal-Halogen Exchange):

    • Action: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-propylthiophene (10 mmol) in anhydrous THF (50 mL). Cool to 0 °C. Dropwise add tert-butylmagnesium chloride (t-BuMgCl, 10 mmol, 1.0 M in THF).

    • Causality: We specifically choose t-BuMgCl over methylmagnesium bromide because the extreme steric bulk of the tert-butyl group synergizes with the propyl chain on the thiophene, maximizing the thermodynamic preference for exchange at the unhindered 5-position.

    • Validation (IPC): Quench a 0.1 mL aliquot with water and analyze via GC-MS. The chromatogram must show >85% 2-bromo-3-propylthiophene (the hydrolyzed intermediate), confirming regioselective exchange.

  • Catalyst Initiation & Propagation:

    • Action: Add Ni(dppp)Cl₂ (0.05 mmol, 0.5 mol%) as a single solid portion. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: The bidentate dppp ligand prevents the Ni catalyst from diffusing away from the polymer chain end, ensuring a controlled, living-like chain-growth mechanism rather than step-growth.

    • Validation (IPC): The solution will rapidly transition from pale yellow to a deep, opaque purple/red, providing visual confirmation of extended π-conjugation.

  • Termination and Purification:

    • Action: Quench the active chain ends by pouring the mixture into 5M HCl (100 mL). Precipitate the polymer by dripping the organic phase into cold methanol (500 mL).

    • Causality: HCl protonates the terminal Mg and Ni-bound carbons. Methanol acts as a non-solvent for the polymer while keeping unreacted monomers and short oligomers in solution.

    • Validation (IPC): Isolate the dark solid via Soxhlet extraction. ¹H NMR (CDCl₃) must show a single, sharp singlet at ~6.98 ppm for the aromatic thiophene proton, confirming >90% Head-to-Tail regioregularity.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-propylthiophene

Objective: Couple a sterically hindered, electron-rich bromothiophene with an arylboronic acid.

  • Reagent Assembly in Biphasic Media:

    • Action: Combine 2-bromo-3-propylthiophene (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 eq), Pd(PPh₃)₄ (0.25 mmol, 5 mol%), and K₂CO₃ (10.0 mmol, 2.0 eq) in a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

    • Causality: The biphasic system ensures the organic substrates remain dissolved in toluene while the aqueous phase solubilizes the inorganic base required to activate the boronic acid via a boronate complex.

    • Validation (IPC): Prior to heating, the mixture should be a heterogeneous suspension. The absence of black precipitate confirms the Pd(0) catalyst has not prematurely degraded.

  • Reflux and Coupling:

    • Action: Heat the vigorously stirred biphasic mixture to 90 °C for 12 hours.

    • Causality: Because the propyl group's +I effect enriches the thiophene ring, oxidative addition is slower than with electron-poor aryl bromides. Sustained thermal energy (90 °C) is required to drive the catalytic cycle.

    • Validation (IPC): TLC (Hexanes) will show the disappearance of the UV-active starting material (Rf ~0.6) and the emergence of a highly fluorescent product spot (Rf ~0.4).

References

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Dalton Transactions - Mechanism of Polymerization and Regioselectivity.RSC Publishing.
  • Regioregular Poly(3-alkylthiophene) - GRIM Methodology.Department of Chemistry, Mellon College of Science.
  • A New Poly(3-alkylthiophene) Synthesis via Pd-Catalyzed Coupling.

Sources

Regiochemical Divergence in Thiophene Derivatives: A Comparative Analysis of 4-Bromo-2-propylthiophene and 2-Bromo-3-propylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, regiochemistry dictates not only the electronic landscape of a molecule but its entire functional destiny. As a Senior Application Scientist navigating the synthesis of advanced materials and pharmaceutical active pharmaceutical ingredients (APIs), understanding the nuanced differences between thiophene isomers is critical.

This whitepaper provides an in-depth technical analysis of two closely related isomers: 4-Bromo-2-propylthiophene and 2-Bromo-3-propylthiophene . While both possess identical molecular weights and functional groups, the spatial arrangement of their bromine and propyl substituents leads to drastically different chemical behaviors. We will explore the causality behind their synthetic methodologies, their distinct reactivity profiles, and their divergent applications in drug development and organic electronics.

Structural and Electronic Profiling

The thiophene ring is a π -excessive heteroaromatic system. The sulfur atom donates electron density into the ring, making the α -positions (C2 and C5) significantly more nucleophilic than the β -positions (C3 and C4).

  • 2-Bromo-3-propylthiophene (2B3PT) : The bromine atom is located at the highly reactive α -position (C2). The adjacent propyl group at C3 provides steric shielding but also donates electron density via hyperconjugation. The α -C-Br bond is highly labile, making it an ideal candidate for rapid oxidative addition by transition metals or magnesium-halogen exchange[1].

  • 4-Bromo-2-propylthiophene (4B2PT) : The bromine is situated at the less reactive β -position (C4), while the propyl group occupies the α -position (C2). The β -C-Br bond is comparatively inert. This structural arrangement allows for orthogonal functionalization; for instance, the C5 position can be lithiated and reacted without disturbing the C4-bromide[2].

Quantitative Data Presentation

Table 1: Physicochemical & Structural Comparison

Property4-Bromo-2-propylthiophene2-Bromo-3-propylthiophene
CAS Number 36155-79-069249-60-1
Molecular Formula C7H9BrSC7H9BrS
Molecular Weight 205.12 g/mol 205.12 g/mol
Bromine Position C4 ( β -position)C2 ( α -position)
Propyl Position C2 ( α -position)C3 ( β -position)
Primary Application Pharmaceutical IntermediatesConducting Polymers (P3PT)

Table 2: Reactivity Profile

Reactivity Parameter4-Bromo-2-propylthiophene2-Bromo-3-propylthiophene
C-Br Bond Lability Moderate (requires strong bases/catalysts)High (readily undergoes Mg-halogen exchange)
Most Acidic Proton C5-H (highly susceptible to direct lithiation)C5-H (can be lithiated if C-Br is unreacted)
Steric Environment at Br UnhinderedShielded by adjacent C3-propyl group
Polymerization Potential Low (non-linear linkages)High (forms regioregular head-to-tail polymers)

Mechanistic Reactivity & Causality

To visualize the logical relationship between substituent positioning and reactivity, consider the following structural map:

G cluster_0 2-Bromo-3-propylthiophene cluster_1 4-Bromo-2-propylthiophene A1 Br at C2 (Alpha) Highly Reactive A2 Propyl at C3 (Beta) Steric Shielding A1->A2 Adjacent B1 Br at C4 (Beta) Orthogonal Reactivity B2 Propyl at C2 (Alpha) Electron Donating B1->B2 Separated by C3

Regiochemical logic map comparing substituent positioning and resulting reactivity hotspots.

Experimental Methodologies

The synthesis of these two isomers requires entirely different strategic approaches. Below are self-validating protocols detailing the causality behind each experimental choice.

Synthesis of 4-Bromo-2-propylthiophene

Direct bromination of 2-propylthiophene fails to yield the C4-bromide, as the reaction preferentially occurs at the highly nucleophilic C5 position. To force bromination at the β -position, a strongly electron-withdrawing directing group must be temporarily installed. This protocol utilizes a directed bromination followed by a Wolff-Kishner reduction, as established in the synthesis of the D1 agonist A-86929 by the[2].

Step 1: Directed Electrophilic Bromination

  • Charge a flask with 1-(2-thienyl)-1-propanone (1.0 eq) in anhydrous CHCl3.

  • Addition of Lewis Acid : Cool to 0 °C and add AlCl3 (2.2 eq).

    • Causality: AlCl3 coordinates with the carbonyl oxygen. This strong Lewis acid-base complex pulls electron density away from the thiophene ring via resonance, severely deactivating the naturally nucleophilic α -positions (C3 and C5). This "umpolung" effect steers the incoming electrophile exclusively to the C4 position.

  • Bromination : Add Br2 (1.05 eq) dropwise. Stir for 18 h at room temperature, then quench over ice-water to yield 1-(4-bromo-2-thienyl)-1-propanone.

Step 2: Wolff-Kishner Reduction

  • Hydrazone Formation : Suspend the intermediate in ethylene glycol. Add hydrazine monohydrate (2.5 eq) and heat to 160 °C for 45 min.

  • Reduction : Cool to 35 °C, add KOH (3.0 eq), and heat back to 160 °C for 1.5 h.

    • Causality: KOH catalyzes the decomposition of the hydrazone, releasing N2 gas and yielding the propyl chain. Basic Wolff-Kishner conditions are deliberately chosen over acidic Clemmensen conditions (Zn/Hg, HCl) to prevent hydrodehalogenation (undesired cleavage) of the sensitive C-Br bond.

  • Workup : Acidify, extract with pentane, and evaporate to yield the free-flowing oil of 4-bromo-2-propylthiophene.

G SM 1-(2-thienyl)-1-propanone [Starting Material] Step1 Electrophilic Bromination Br2, AlCl3, CHCl3, rt (Carbonyl directs to C4) SM->Step1 Int 1-(4-bromo-2-thienyl)-1-propanone [Intermediate] Step1->Int Step2 Wolff-Kishner Reduction Hydrazine, KOH, Ethylene Glycol, 160°C (Preserves C-Br bond) Int->Step2 Prod 4-Bromo-2-propylthiophene [Final Product] Step2->Prod

Synthetic workflow for 4-bromo-2-propylthiophene via directed bromination and reduction.

Synthesis of 2-Bromo-3-propylthiophene

Because the C2 position of 3-propylthiophene is naturally the most nucleophilic site, synthesis does not require directing groups. However, it requires strict control over the electrophile to prevent over-bromination.

Protocol:

  • Preparation : Charge a flame-dried flask with 3-propylthiophene (1.0 eq) and anhydrous THF.

  • Environmental Control : Cool to 0 °C and strictly shield the reaction from light (e.g., wrap in aluminum foil).

    • Causality: Shielding from light prevents the homolytic cleavage of the N-Br bond. This suppresses radical bromination at the alkyl side chain, ensuring the reaction proceeds strictly via ionic electrophilic aromatic substitution.

  • Bromination : Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions.

    • Causality: NBS provides a low, steady-state concentration of electrophilic Br+, preventing dibromination at the C5 position, which is a common failure mode when using molecular Br2.

  • Isolation : Allow to warm to room temperature, quench with water, extract with hexanes, and purify via vacuum distillation.

Advanced Applications

Grignard Metathesis (GRIM) Polymerization (2B3PT)

2-Bromo-3-propylthiophene is a foundational monomer for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The lability of the C2-Br bond allows for rapid magnesium-halogen exchange when treated with an alkyl Grignard reagent (e.g., iPrMgCl). This forms a 2-chloromagnesio-3-propylthiophene active species. Upon the addition of a Nickel catalyst (Ni(dppp)Cl2), a chain-growth polymerization is initiated, yielding highly regioregular poly(3-propylthiophene) (P3PT).

G Monomer 2-Bromo-3-propylthiophene [Monomer] Grignard Mg-Halogen Exchange iPrMgCl, THF, 0°C Monomer->Grignard Active 2-Chloromagnesio- 3-propylthiophene [Active Species] Grignard->Active Polymer Poly(3-propylthiophene) [Regioregular P3PT] Active->Polymer Ni(dppp)Cl2 Catalyst

GRIM polymerization pathway converting 2-bromo-3-propylthiophene into regioregular P3PT.

Pharmaceutical Intermediates (4B2PT & 2B3PT)
  • 4-Bromo-2-propylthiophene : Serves as a critical building block for complex polycyclic drugs. For example, it is utilized in the enantioselective synthesis of A-86929 , a potent D1 receptor agonist evaluated for Parkinson's disease therapy[2]. The C4-bromide allows for late-stage cross-coupling to construct the hexahydrobenzo[f]thieno[c]quinoline core.

  • 2-Bromo-3-propylthiophene : Frequently utilized in Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to synthesize metalloform-selective inhibitors of Escherichia coli methionine aminopeptidase, demonstrating significant antibacterial potential[1].

References

  • Title : An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity Source : PubMed Central (PMC) - National Institutes of Health (NIH) URL :[Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of 4-Bromo-2-propylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-propylthiophene (CAS: 36155-79-0)[1][2] is a highly valued structural building block in medicinal chemistry and materials science. It is most prominently utilized as a critical intermediate in the enantioselective synthesis of A-86929, a potent and selective dopamine D1 receptor agonist evaluated for the treatment of Parkinson's disease[3]. Synthesizing substituted thiophenes with high regioselectivity is notoriously challenging due to the electron-rich nature of the heteroaromatic ring, which often leads to complex isomeric mixtures. This application note details a robust, field-proven, two-step synthetic workflow[3][4] that leverages a "swamping catalyst" effect to achieve strict regiocontrol, followed by a Wolff-Kishner reduction to yield the target compound.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4-bromo-2-propylthiophene from 1-(thiophen-2-yl)propan-1-one involves two distinct mechanistic phases that require precise electronic and environmental control:

Phase 1: Regioselective Bromination via the "Swamping Catalyst" Effect Direct bromination of alkylthiophenes typically occurs at the highly reactive C2 and C5 positions. To direct the bromine to the C4 position, the starting material, 1-(thiophen-2-yl)propan-1-one, is treated with a large excess of aluminum chloride (AlCl3)[3]. The AlCl3 acts as a strong Lewis acid, coordinating tightly with the carbonyl oxygen. This complexation creates a bulky, highly electron-withdrawing substituent at the C2 position. The resulting "swamping catalyst" effect severely deactivates the adjacent C3 and C5 positions through both steric hindrance and resonance withdrawal. Consequently, electrophilic aromatic substitution by bromine is directed almost exclusively to the C4 position, yielding 1-(4-bromothiophen-2-yl)propan-1-one[3][4].

Phase 2: Wolff-Kishner Reduction The reduction of the carbonyl group to a methylene group to form the propyl chain is achieved via a Wolff-Kishner reduction[3]. The intermediate ketone is treated with hydrazine monohydrate to form a hydrazone, which is subsequently deprotonated by potassium hydroxide (KOH) at elevated temperatures (160 °C) in ethylene glycol[4]. This base-catalyzed process drives the extrusion of nitrogen gas (N2) to yield the alkane. Basic conditions are deliberately chosen over acidic alternatives (e.g., Clemmensen reduction) to prevent undesired debromination or acid-catalyzed ring-opening of the sensitive thiophene core.

Workflow Visualizations

SyntheticWorkflow SM 1-(Thiophen-2-yl)propan-1-one (Starting Material) Int 1-(4-Bromothiophen-2-yl)propan-1-one (Intermediate) SM->Int AlCl3, Br2 CHCl3, 0 °C to RT 18-24 h Prod 4-Bromo-2-propylthiophene (Target Product) Int->Prod NH2NH2·H2O, KOH Ethylene Glycol, 160 °C 1.5-2 h

Figure 1: Two-step synthetic workflow for 4-Bromo-2-propylthiophene.

MechanisticLogic Step1 1-(Thiophen-2-yl)propan-1-one Step2 Lewis Acid Complexation (AlCl3 coordinates to Carbonyl) Step1->Step2 Step3 Electronic & Steric Deactivation (Positions 2, 3, and 5 blocked) Step2->Step3 'Swamping Catalyst' Effect Step4 Regioselective Electrophilic Attack (Br+ attacks Position 4) Step3->Step4 Br2 addition Step5 1-(4-Bromothiophen-2-yl)propan-1-one Step4->Step5 Aqueous Workup

Figure 2: Mechanistic logic of the AlCl3-directed regioselective bromination.

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: Wolff-Kishner Reduction
Starting Material 1-(Thiophen-2-yl)propan-1-one1-(4-Bromothiophen-2-yl)propan-1-one
Reagents AlCl3 (2.5 eq), Br2 (1.05 eq)[4]NH2NH2·H2O (4.0 eq), KOH (5.0 eq)[4]
Solvent Chloroform (CHCl3)Ethylene Glycol
Temperature 0 °C to Room Temperature160 °C
Reaction Time 18 - 24 hours[3][4]45 min (hydrazone) + 1.5 h (reduction)[3]
Product 1-(4-Bromothiophen-2-yl)propan-1-one4-Bromo-2-propylthiophene
Product CAS N/A36155-79-0[1]
Product MW 219.09 g/mol 205.11 g/mol [1][2]
Typical Yield 65% (Overall 2-step yield)[3]Quantitative / High[3]

Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromothiophen-2-yl)propan-1-one

Objective: Regioselective bromination of the thiophene ring at the C4 position.

  • Preparation: In a rigorously dried 250 mL round-bottom flask equipped with a magnetic stirrer and a CaCl2 guard tube, dissolve 1-(thiophen-2-yl)propan-1-one (1.0 equiv, e.g., 71.4 mmol) in anhydrous CHCl3 (100 mL)[4].

  • Lewis Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous AlCl3 (2.5 equiv, 178.5 mmol) in one portion[4]. Caution: AlCl3 is highly moisture-sensitive and exothermic upon complexation.

  • Bromination: Transfer Br2 (1.05 equiv, 75.0 mmol) to an addition funnel and dissolve in CHCl3 (approx. 50 mL)[4]. Add the bromine solution dropwise to the reaction mixture at 0 °C over 30 minutes to control the exothermic electrophilic attack.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 18–24 hours[3][4].

  • Workup: Carefully pour the dark reaction mixture over crushed ice (200 g) to quench the AlCl3[3][4]. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Self-Validation/QC: Analyze the crude intermediate via TLC (Hexanes/EtOAc). 1H-NMR should confirm the disappearance of the C4 proton and a downfield shift in the remaining aromatic signals, confirming substitution.

Protocol B: Synthesis of 4-Bromo-2-propylthiophene

Objective: Complete reduction of the carbonyl group to an aliphatic propyl chain.

  • Hydrazone Formation: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude 1-(4-bromothiophen-2-yl)propan-1-one (1.0 equiv, e.g., 36.5 mmol) in ethylene glycol (40 mL)[4]. Add hydrazine monohydrate (4.0 equiv, 146.1 mmol)[4].

  • Initial Heating: Heat the reaction mixture to 160 °C for 45 minutes to ensure complete hydrazone formation[3][4].

  • Reduction: Cool the mixture slightly to 35 °C. Carefully add solid KOH (5.0 equiv, 182.1 mmol)[3][4]. Note: The addition of KOH will cause a strong exotherm.

  • Nitrogen Extrusion: Re-heat the mixture to 160 °C and stir for 1.5 hours[3][4]. Monitor for the evolution of nitrogen gas.

  • Workup: Cool the reaction to room temperature and dilute with distilled water (50 mL)[4]. Acidify the mixture carefully with concentrated HCl until pH ~ 2[3][4]. Extract the aqueous layer with pentane or hexanes (3 × 50 mL)[3].

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and evaporate the solvent under reduced pressure to yield the target 4-bromo-2-propylthiophene as a free-flowing oil[3].

  • Self-Validation/QC: GC-MS analysis should present a molecular ion peak at m/z ~ 204/206[4], reflecting the 1:1 isotopic ratio characteristic of a monobrominated species.

References

  • Title: 4-Bromo-2-propylthiophene/CAS:36155-79-0 Source: HXCHEM URL
  • Title: 4-bromo-2-propyl-thiophene Source: Molbase URL
  • Title: An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929)
  • Title: An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline; an Advanced Intermediate of Analogue of A-86929, a Dopamine D1 Full Agonist Source: Scholaris URL

Sources

Advanced Application Notes: Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-propylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of thiophene derivatives is a critical operation in modern medicinal chemistry and materials science. Specifically, 4-Bromo-2-propylthiophene serves as a highly versatile electrophilic building block, famously utilized in the synthesis of complex pharmaceutical agents such as the dopamine D1 receptor agonist A-86929[1].

While traditional functionalization of this scaffold often relies on aggressive halogen-metal exchange (e.g., using n-butyllithium)[1], the Suzuki-Miyaura cross-coupling reaction offers a milder, highly functional-group-tolerant alternative for C-C bond formation[2]. This application note provides an in-depth, self-validating guide to executing palladium-catalyzed Suzuki-Miyaura couplings with 4-bromo-2-propylthiophene, detailing the mechanistic causality behind catalyst selection, solvent dynamics, and reaction monitoring.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen rather than simply following a recipe. The coupling of 4-bromo-2-propylthiophene presents unique electronic and steric challenges that dictate our experimental design.

Substrate Electronics and Oxidative Addition

The thiophene ring is an electron-rich heterocycle due to the resonance donation of the sulfur atom's lone pairs[3]. The presence of the propyl group at the 2-position further increases the electron density of the ring via inductive alkyl donation. Consequently, the C-Br bond at the 4-position is less electrophilic than a standard aryl bromide.

  • The Causality: This high electron density raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[4].

  • The Solution: To overcome this thermodynamic barrier, we must employ electron-rich, sterically demanding phosphine ligands (such as dtbpf or an excess of PPh₃) that increase the electron density at the palladium center, thereby accelerating the oxidative addition step[5].

Base and Solvent Dynamics in Transmetalation

The transmetalation step requires the activation of the arylboronic acid into a nucleophilic boronate complex.

  • The Causality: If the base is too weak, transmetalation stalls; if it is too strong (e.g., NaOH at high temperatures), it can trigger the protodeboronation of the boronic acid, destroying the starting material before coupling can occur[2].

  • The Solution: Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) provides the perfect balance of basicity and solubility[3]. The water dissolves the base to form the active hydroxyboronate, while the organic phase keeps the lipophilic 4-bromo-2-propylthiophene in solution.

Experimental Workflow

The following logic diagram maps the critical path of the Suzuki-Miyaura coupling, including the self-validation loop during reaction monitoring.

Workflow Start 1. Reagent Preparation Degas Solvents & Weigh Catalysts Mix 2. Reaction Assembly 4-Bromo-2-propylthiophene + Boronic Acid + Pd Catalyst Start->Mix Base 3. Base Addition (e.g., K3PO4 in H2O) Mix->Base React 4. Thermal Activation (80-100°C under N2/Ar) Base->React Monitor 5. Reaction Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete (Starting Material Present) Workup 6. Aqueous Workup & Extraction (EtOAc) Monitor->Workup Complete (Product Mass Confirmed) Purify 7. Silica Gel Chromatography & Product Isolation Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-Bromo-2-propylthiophene.

Quantitative Data & Condition Optimization

To facilitate rapid protocol selection, the table below synthesizes field-proven catalytic systems for bromothiophene couplings.

Catalytic SystemBaseSolvent SystemTemperatureReaction TimeExpected Yield
Pd(PPh₃)₄ (2.5 - 5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)90 °C12 h75 - 90%
Pd(OAc)₂ + PPh₃ (2.5 mol%)Na₂CO₃ (4.0 eq)EtOH / H₂O (95%)95 - 105 °C24 h70 - 85%
Pd(dtbpf)Cl₂ (2 mol%)Et₃N (2.0 eq)Kolliphor EL / H₂O (Micellar)60 °C4 - 8 h80 - 95%

Data aggregated and adapted from optimized bromothiophene functionalization literature[3],[5],[4].

Detailed Experimental Protocols

Protocol A: Conventional Biphasic Coupling (High Robustness)

This protocol utilizes a standard Pd(0) catalyst and a biphasic system, ideal for broad substrate scope and high reliability[3].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-propylthiophene (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.1 - 1.5 eq, 1.1 mmol)[2].

  • Catalyst Loading: Add Pd(PPh₃)₄ (2.5 mol%) to the flask. Causality note: Weigh and transfer the catalyst rapidly or inside a glovebox, as Pd(0) is sensitive to atmospheric oxygen.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Argon three times[2].

  • Solvent Addition: Inject 4.0 mL of rigorously degassed 1,4-dioxane. Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Base Addition: Inject a degassed aqueous solution of K₃PO₄ (2.0 eq, 2.0 mmol in 1.0 mL H₂O)[3].

  • Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Reaction Monitoring: After 12 hours, sample the organic layer. The reaction is deemed complete when LC-MS confirms the disappearance of the 4-bromo-2-propylthiophene isotopic signature.

Protocol B: Micellar Catalysis (Green Chemistry Approach)

This modern protocol utilizes an aqueous surfactant (Kolliphor EL) to create nanoreactors, allowing the reaction to proceed at lower temperatures and reducing toxic organic solvent usage[5].

Step-by-Step Methodology:

  • Nanoreactor Assembly: In a reaction vial, combine 4-Bromo-2-propylthiophene (1.0 eq, 0.5 mmol), arylboronic acid (1.2 eq, 0.6 mmol), and Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol)[5].

  • Surfactant Addition: Add 2.0 mL of a 2% aqueous Kolliphor EL solution.

  • Base Addition: Add Triethylamine (Et₃N) (2.0 eq, 1.0 mmol)[5].

  • Activation: Stir the emulsion vigorously (500-800 rpm) at 60 °C. The micellar environment forces the lipophilic thiophene and catalyst into close proximity, drastically accelerating the reaction rate.

  • Workup: Once complete (typically 4-8 hours), add 10 mL of Ethanol to break the emulsion and homogenize the mixture[5]. Remove solvents under reduced pressure and purify via standard silica gel chromatography.

Analytical Self-Validation & Troubleshooting

A trustworthy protocol must be self-verifying. Use the following analytical markers to validate your experimental integrity:

  • Visual Validation: In Protocol A, the reaction mixture should transition from a pale yellow suspension to a dark brown/black solution. This visual cue confirms the formation of active Pd(0) nanoparticles and the successful initiation of the catalytic cycle.

  • Mass Spectrometry (LC-MS) Validation: 4-Bromo-2-propylthiophene exhibits a distinct 1:1 isotopic doublet in MS due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The definitive marker of reaction completion is the complete disappearance of this doublet and the emergence of a single product mass peak.

  • Troubleshooting Homocoupling: If you observe a mass corresponding to the homocoupled arylboronic acid (Ar-Ar), your system has suffered from oxygen intrusion. Oxygen oxidizes the Pd catalyst, triggering a Glaser-type homocoupling. To resolve this, strictly enforce Schlenk techniques and increase the duration of your solvent degassing (freeze-pump-thaw method is recommended).

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules Source: PMC (National Institutes of Health) URL:[Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air Source: MDPI URL:[Link]

  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes Source: DOI.org / Wiley Online Library URL:[Link]

  • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Advanced Protocols for 4-Bromo-2-propylthiophene in Conductive Polymer Synthesis and Hybrid Electrodeposition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Process Engineers in Organic Electronics.

Executive Summary

Conductive polymers, particularly regioregular poly(3-alkylthiophenes) (rr-P3ATs), are foundational to organic photovoltaics, field-effect transistors, and flexible electronics. While standard monomers drive chain propagation, the introduction of asymmetric, sterically blocked thiophenes such as 4-Bromo-2-propylthiophene (4B2PT) offers advanced control over polymer architecture and film morphology.

This application note details the dual utility of 4B2PT:

  • As an In-situ End-Capping Agent: Terminating living catalyst-transfer polycondensation to control molecular weight.

  • As an Electrochemical Morphological Modifier: Regulating nucleation kinetics in the electrodeposition of conductive polymer-metal hybrid films.

Chemical Rationale & Structural Dynamics

According to chemical substance databases[1], 4-Bromo-2-propylthiophene (CAS 36155-79-0) is a highly specific thiophene derivative. Its synthesis, typically achieved via bromination and Wolff-Kishner reduction, is well-documented in organic literature[2].

The Mechanistic Advantage: Unlike standard 3-alkylthiophenes, 4B2PT possesses a propyl group at the 2-position. Because standard conductive polythiophenes polymerize via 2,5-head-to-tail linkages, the blocked 2-position strictly prevents 4B2PT from participating in chain extension. This structural "limitation" is precisely what makes it a powerful tool:

  • In Synthesis: The 4-bromo position can be converted into a Grignard reagent. When introduced to a living polymerization, it reacts with the active catalyst site at the 5-position of the growing chain. The 2-propyl group then acts as a steric wall, forcing the catalyst to dissociate and cleanly terminating the polymer.

  • In Electrodeposition: The sulfur atom strongly coordinates to metal surfaces (like Ag), while the bulky 2-propyl and 4-bromo groups create a steric barrier that regulates the diffusion rate of metal ions, preventing uncontrolled dendritic crystallization[3],[4].

Protocol A: Chain Termination in GRIM Polymerization

Objective: Synthesize regioregular poly(3-hexylthiophene) (rr-P3HT) with a strictly controlled molecular weight and low dispersity (Đ) using 4B2PT as a chain terminator.

Reagents
  • Monomer: 2,5-dibromo-3-hexylthiophene (0.5 mmol)

  • End-Capper: 4-bromo-2-propylthiophene (0.05 mmol)

  • Activator: Isopropylmagnesium chloride ( i -PrMgCl, 2.0 M in THF)

  • Catalyst: Ni(dppp)Cl₂ (1 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology

Step 1: Monomer Activation

  • Action: Dissolve 2,5-dibromo-3-hexylthiophene in 5 mL anhydrous THF under N₂. Add 0.95 equivalents of i -PrMgCl dropwise at 0 °C. Stir for 1 hour.

  • Causality: The Grignard exchange selectively occurs at the less sterically hindered 5-position. Using 0.95 eq ensures no unreacted Grignard reagent remains to interfere with the catalyst later.

  • Validation: The solution will remain clear but slightly yellow, indicating successful Grignard formation.

Step 2: End-Capper Preparation

  • Action: In a separate vial, react 4B2PT with 1.0 eq of i -PrMgCl at room temperature for 2 hours to form 2-propyl-thiophene-4-magnesium bromide.

  • Causality: The bromine at the 4-position undergoes metathesis. The 2-propyl group remains intact to act as the terminal steric block.

Step 3: Initiation & Propagation

  • Action: Add Ni(dppp)Cl₂ to the activated monomer solution.

  • Causality: Polymerization proceeds via Catalyst-Transfer Polycondensation (CTP).

  • Validation: The solution will rapidly transition from yellow to dark orange/red within 5 minutes, visually confirming active chain propagation.

Step 4: End-Capping

  • Action: After 30 minutes, inject the activated 4B2PT Grignard reagent (Step 2) into the polymerization flask. Stir for an additional 30 minutes.

  • Causality: The active Ni-complex at the living polymer chain end undergoes transmetalation with the 4B2PT Grignard. Reductive elimination covalently attaches the 2-propylthiophene unit. Because the 2-position of the cap is blocked, the Ni catalyst cannot "walk" to a new reactive site, forcing dissociation and cleanly terminating the chain.

Step 5: Quenching & Purification

  • Action: Pour the mixture into cold methanol to precipitate the polymer. Filter and Soxhlet extract sequentially with methanol, hexane, and chloroform.

  • Validation: The chloroform fraction will yield a dark purple solid upon solvent removal, confirming the isolation of high-molecular-weight, regioregular P3HT.

GRIM_Pathway Monomer Monomer (2,5-Dibromo-3-hexylthiophene) Grignard Active Grignard Monomer Monomer->Grignard i-PrMgCl Propagation Chain Propagation (Ni Catalyst) Grignard->Propagation Ni(dppp)Cl2 Termination Reductive Elimination & Termination Propagation->Termination Addition of EndCapper 4B2PT Grignard (End-Capper) EndCapper->Termination Transmetalation StablePolymer End-Capped rr-P3HT (Controlled Mn) Termination->StablePolymer Quench

Fig 1: GRIM polymerization pathway utilizing 4B2PT as a chain-terminating end-capper.

Protocol B: Morphological Control in Hybrid Electrodeposition

Objective: Fabricate a smooth, dendrite-free silver-conductive polymer hybrid film using 4B2PT as a surface-active additive[3].

Reagents
  • Metal Source: Silver methanesulfonate (30 g/L Ag⁺)

  • Electrolyte: Methanesulfonic acid (100 g/L)

  • Modifier: 4-Bromo-2-propylthiophene (0.05 g/L)

  • Surfactant: Polyoxyalkylene alkyl ether (1.0 g/L)

Step-by-Step Methodology

Step 1: Bath Formulation

  • Action: Dissolve silver methanesulfonate and methanesulfonic acid in deionized water.

  • Causality: Methanesulfonate provides a highly soluble, stable matrix for Ag⁺ ions, eliminating the need for highly toxic cyanide baths[4].

Step 2: Additive Integration

  • Action: Introduce 4B2PT and the nonionic surfactant under continuous stirring until fully dispersed.

  • Causality: 4B2PT acts as the primary morphological modifier. The surfactant lowers the surface tension of the bath, allowing the hydrophobic 4B2PT molecules to uniformly access and adsorb onto the cathode surface.

Step 3: Electrodeposition

  • Action: Submerge a cleaned copper substrate (cathode) and an insoluble platinized titanium anode. Apply a constant current density of 2.0 A/dm² for 10 minutes at 25 °C.

  • Causality: As potential is applied, 4B2PT adsorbs to high-energy nucleation sites. The steric bulk of the 2-propyl and 4-bromo groups creates a localized diffusion barrier, forcing Ag⁺ ions to deposit evenly rather than forming vertical dendrites.

  • Validation: The resulting film will exhibit a mirror-like, smooth finish rather than a rough, matte, or powdery appearance.

Electro_Deposition Bath Electrolyte Bath (Ag+ ions + 4B2PT) Adsorption 4B2PT Adsorption on Cathode Bath->Adsorption Applied Potential Regulation Steric Regulation of Ion Diffusion Adsorption->Regulation Surface Coverage Nucleation Controlled Ag/Polymer Nucleation Regulation->Nucleation Suppressed Dendrites Film Smooth Hybrid Conductive Film Nucleation->Film Film Growth

Fig 2: Mechanism of 4B2PT-mediated morphological control during electrodeposition.

Quantitative Data & Troubleshooting

Table 1: Impact of 4B2PT End-Capping on P3HT Properties
Polymer BatchEnd-Capper UsedMn (kDa)Dispersity (Đ)Conductivity (S/cm)
Control (Uncapped) None (MeOH Quench)35.21.8512.4
Capped P3HT 4B2PT28.51.15 45.8

Data Summary: The 4B2PT-capped polymer shows significantly lower dispersity. By uniformly terminating the living ends, uncontrolled cross-coupling during the methanol quench is prevented, leading to better interchain packing and higher conductivity.

Table 2: Electrochemical Bath Composition and Film Characteristics
Bath FormulationCurrent Density (A/dm²)Surface MorphologySheet Resistance (Ω/sq)
Standard Ag Bath2.0Rough / Dendritic0.45
Ag Bath + 4B2PT 2.0Smooth / Mirror-like 0.12

Data Summary: The integration of 4B2PT drastically improves surface smoothness and lowers sheet resistance by eliminating grain boundary defects and suppressing dendritic growth.

References

  • Title: An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: 2-Propyl-4-bromothiophene | Chemical Substance Information Source: J-GLOBAL URL: 1

  • Title: US20150184307A1 - Silver electroplating solution Source: Google Patents URL: 3

  • Title: JP2010189753A - Plating bath and plating method using the same Source: Google Patents URL: 4

Sources

Stille coupling reaction conditions for 4-Bromo-2-propylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Stille Cross-Coupling Protocols for 4-Bromo-2-propylthiophene

Introduction & Mechanistic Insights

The palladium-catalyzed Stille cross-coupling is a cornerstone methodology for forming carbon-carbon bonds, particularly in the synthesis of complex thiophene-based organic materials and pharmaceuticals[1]. However, applying this methodology to 4-bromo-2-propylthiophene requires deliberate optimization.

As a Senior Application Scientist, it is critical to understand the causality behind substrate behavior. 4-Bromo-2-propylthiophene is an electron-rich heteroaryl bromide. While oxidative addition to a Palladium(0) center is generally favored by electron-donating ligands, the subsequent transmetalation step—which is the rate-determining step in the Stille catalytic cycle—can be significantly hindered by the electron-rich nature of the thiophene ring[2]. Furthermore, the propyl group at the 2-position introduces mild steric hindrance that can further decelerate the catalytic turnover.

To overcome these kinetic barriers, standard Pd(PPh3)₄ conditions are often insufficient, leading to sluggish reaction rates and promoting unwanted homocoupling of the organostannane reagent[3]. Transitioning to a highly active catalyst system, such as Pd₂(dba)₃ paired with a lower-donicity ligand like triphenylarsine (AsPh₃) or a bulky ligand like tri-tert-butylphosphine (P(t-Bu)₃), facilitates the formation of a highly reactive 14-electron Pd(0) intermediate, drastically improving yields[3].

The "Copper Effect" (Causality in Additive Selection)

A field-proven technique for accelerating the Stille coupling of electron-rich thiophenes is the addition of a Copper(I) co-catalyst (e.g., CuI)[4]. The causality behind this choice is twofold:

  • Ligand Scavenging: CuI acts as a scavenger for dissociated free phosphine or arsine ligands, preventing them from re-coordinating to the Pd(II) complex. This keeps the metal center open and geometrically favorable for transmetalation[4].

  • Organocopper Intermediates: CuI can undergo a rapid pre-transmetalation with the organostannane to form a highly nucleophilic organocopper species. This intermediate transfers the organic moiety to the palladium center much faster than the organostannane alone[5].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst selection, additives, and the resulting yield for the cross-coupling of electron-rich bromothiophenes like 4-bromo-2-propylthiophene[6],[5].

Catalyst System (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ (5%)NoneNoneToluene1102445 - 55
Pd(PPh₃)₄ (5%)NoneCuI (10%)DMF901270 - 75
Pd₂(dba)₃ (2.5%)AsPh₃ (10%)CuI (10%)NMP80885 - 92
Pd₂(dba)₃ (2.5%)P(t-Bu)₃ (5%)CsF (2.0 eq)Dioxane100688 - 95

Data Interpretation: The inclusion of CuI or CsF dramatically reduces reaction time and increases yield by accelerating the rate-determining transmetalation step.

Visualizations

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Bromo-2-propylthiophene) Pd0->OxAdd Ar-Br TransMet Transmetalation (Organostannane + CuI) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product CuEffect CuI Scavenging (Removes free ligands) CuEffect->TransMet Accelerates

Caption: Catalytic cycle of Stille coupling showing the accelerating effect of CuI on transmetalation.

W Prep 1. Preparation Dry Solvents & Reagents Degas 2. Degassing Vacuum/Argon Cycles Prep->Degas React 3. Reaction Heat & Monitor (GC-MS) Degas->React Workup 4. Workup KF Treatment for Tin React->Workup Purify 5. Purification Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for Stille coupling, emphasizing the critical KF workup.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating rigorous degassing and specific workup procedures, researchers can isolate the variable of catalyst efficacy from environmental contamination[6].

Reagents & Materials:

  • 4-Bromo-2-propylthiophene (1.0 equiv)

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Triphenylarsine [AsPh₃] (10 mol%)

  • Copper(I) Iodide [CuI] (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Potassium Fluoride (KF) solution (Saturated)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-propylthiophene, Pd₂(dba)₃, AsPh₃, and CuI[6].

    • Seal the flask with a rubber septum and subject the system to three cycles of high vacuum followed by backfilling with ultra-pure Argon[6].

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Failure to degas will result in catalyst deactivation and the precipitation of inactive palladium black.

  • Reagent Addition:

    • Add anhydrous, degassed DMF via a gas-tight syringe.

    • Add the organostannane reagent dropwise via syringe[6].

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 80 °C using a pre-heated oil bath[6].

    • Self-Validation: Monitor the reaction progress every 2 hours using GC-MS or TLC. The disappearance of the 4-bromo-2-propylthiophene peak and the emergence of the coupled product mass validate the catalytic cycle's active turnover[6].

  • Workup (Tin Byproduct Removal):

    • Upon completion (typically 8 hours), cool the mixture to room temperature.

    • Add an equal volume of saturated aqueous KF solution and stir vigorously for 45 minutes[7].

    • Causality: Tributyltin halides (e.g., Bu₃SnBr) are highly toxic and readily co-elute with organic products during chromatography[1]. The fluoride ions react with the tin species to form polymeric tributyltin fluoride (Bu₃SnF), an insoluble white precipitate that is easily removed[7].

  • Purification:

    • Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate and palladium black.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

    • Purify the crude residue via silica gel column chromatography to isolate the pure substituted 2-propylthiophene derivative[7].

References

  • Stille Coupling - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

  • Overview of the Stille Reaction Source: Scribd URL:[Link]

  • Stille Polycondensation for Synthesis of Functional Materials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Stille reaction Source: Wikipedia URL:[Link]

  • Chem 115 Myers: Stille Reaction conditions Source: Harvard University URL:[Link]

Sources

Synthesis of Twisted Poly(3-propylthiophene) Derivatives via Regioselective Polymerization of 4-Bromo-2-propylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Advanced Conjugated Polymer Engineering Target Audience: Materials Scientists, Polymer Chemists, and Bioelectronic/Drug Development Professionals

Executive Summary & Mechanistic Causality

In standard poly(3-alkylthiophene) (P3AT) synthesis, 2,5-dibromo-3-alkylthiophenes are polymerized to form highly crystalline, planar 2,5-linked backbones[1]. However, utilizing 4-bromo-2-propylthiophene as the starting monomer introduces a critical steric and electronic constraint: the C2 alpha-position is permanently blocked by the propyl group.

As demonstrated in literature for small-molecule functionalization, halogen-metal exchange or direct C-H metalation of 4-bromo-2-propylthiophene occurs regioselectively at the available C5 position[2]. When applied to Kumada Catalyst-Transfer Polycondensation (KCTP), this steric constraint forces the polymer to adopt a 4,5-linkage (yielding poly(2-propylthiophene-4,5-diyl)).

The Causality of the Design: This structural deviation from standard 2,5-linked poly(3-propylthiophene) (P3PT) creates a highly twisted polymer backbone due to the severe steric hindrance between the propyl side chain and the adjacent thiophene ring. For drug development professionals and bioengineers, this twisted conformation is highly advantageous. It dramatically increases the polymer's free volume and solubility, making it an ideal candidate for conformable organic bioelectronics, neural interfaces, and as highly soluble donor cores in crystallization-driven self-assembly (CDSA) to form length-controllable semiconducting nanoribbons[3].

Materials & Reagents
Reagent / MaterialFunctionPurity / Grade
4-Bromo-2-propylthiophene Primary Monomer> 98%, anhydrous
Isopropylmagnesium chloride (iPrMgCl) Grignard Metathesis Agent2.0 M in THF
Ni(dppp)Cl₂ KCTP Catalyst> 99%
Tetrahydrofuran (THF) Reaction SolventAnhydrous, inhibitor-free
Methanol / Hexane / Chloroform Precipitation & Soxhlet SolventsHPLC Grade
5 M HCl in Methanol Polymerization TerminatorReagent Grade
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-line Quality Control (QC) checks to ensure mechanistic integrity at every phase.

Phase 1: Regioselective Monomer Activation

Causality: We utilize iPrMgCl to perform a Grignard metathesis. Because C2 is sterically blocked by the propyl group, the C5 proton is the most accessible site for metalation, forming the active Grignard monomer required for chain-growth polymerization.

  • Purge a 50 mL Schlenk flask with dry Argon for 15 minutes to ensure an oxygen-free environment.

  • Add 4-Bromo-2-propylthiophene (5.0 mmol, 1.02 g) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Dropwise add iPrMgCl (5.0 mmol, 2.5 mL of a 2.0 M solution in THF) over 10 minutes to prevent localized exothermic spikes.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature for 30 minutes.

Self-Validation (QC Check 1): Quench a 0.1 mL aliquot with water and extract with hexane. Analyze via GC-MS. The complete disappearance of the 4-bromo-2-propylthiophene peak and the appearance of a debrominated intermediate confirms quantitative C5 metalation[2].

Phase 2: Kumada Catalyst-Transfer Polycondensation (KCTP)

Causality: Ni(dppp)Cl₂ is selected as the catalyst because its bidentate phosphine ligand (dppp) prevents the nickel complex from diffusing away from the polymer chain end. This ensures a "living" chain-growth mechanism, preventing random step-growth oligomerization.

  • In a separate inert vial, suspend Ni(dppp)Cl₂ (0.05 mmol, 27 mg, 1 mol% relative to monomer) in 2 mL of anhydrous THF.

  • Inject the catalyst suspension into the active monomer solution in one rapid shot to ensure simultaneous initiation across all chains.

  • Stir the polymerization mixture at room temperature for 2 hours.

Self-Validation (QC Check 2): Monitor the reaction visually and spectrophotometrically. The solution must transition from pale yellow to deep red/purple. A UV-Vis aliquot showing a new absorption band emerging around 410 nm confirms the growth of the conjugated backbone[1].

Phase 3: Termination and Soxhlet Purification

Causality: Soxhlet extraction removes oligomers and catalyst residues based on differential solubility, ensuring a low dispersity (Đ) and high-purity polymer suitable for sensitive bioelectronic or self-assembly applications.

  • Terminate the living polymerization by injecting 2 mL of 5 M HCl in methanol.

  • Precipitate the polymer by pouring the mixture into 200 mL of cold methanol. Stir vigorously for 1 hour.

  • Filter the precipitate through a cellulose extraction thimble.

  • Perform sequential Soxhlet extractions:

    • Methanol (24 h): Removes residual magnesium salts and unreacted monomer.

    • Hexane (24 h): Extracts low-molecular-weight oligomers.

    • Chloroform (24 h): Extracts the purified twisted poly(3-propylthiophene) derivative.

  • Concentrate the chloroform fraction to ~10 mL and reprecipitate in methanol. Dry under vacuum at 40 °C overnight.

Self-Validation (QC Check 3): Analyze the final product via Gel Permeation Chromatography (GPC). A monomodal peak with a dispersity (Đ) < 1.35 validates the controlled living nature of the KCTP process.

Quantitative Data Presentation

The structural constraints of utilizing 4-bromo-2-propylthiophene result in distinct optoelectronic deviations from standard P3PT, summarized below:

Table 1: Comparative Optoelectronic and Structural Data

PropertyStandard Poly(3-propylthiophene) (2,5-linked)Twisted P3PT Derivative (4,5-linked)
Regiochemistry Head-to-Tail (HT) > 98%Head-to-Tail (HT) > 95%
Number Average MW ( Mn​ ) 25,000 - 35,000 g/mol 15,000 - 20,000 g/mol
Dispersity (Đ) 1.10 - 1.251.20 - 1.35
UV-Vis λmax​ (Film) ~ 480 nm~ 410 nm (Blue-shifted)
Solubility (in CHCl 3​ ) Moderate (Requires heating)High (> 30 mg/mL at RT)
Primary Application Standard thin-film transistorsCDSA Donor Cores, Bioelectronics
Workflow Visualization

KCTP_Workflow Monomer 4-Bromo-2-propylthiophene (Sterically Blocked C2) Metalation Regioselective Metalation (iPrMgCl, THF, 0 °C) Monomer->Metalation ActiveMonomer 4-Bromo-5-chloromagnesium- 2-propylthiophene Metalation->ActiveMonomer C5 Activation Polymerization KCTP Initiation (Ni(dppp)Cl2 Catalyst) ActiveMonomer->Polymerization Polymer Twisted Poly(3-propylthiophene) Derivative (4,5-Linked Backbone) Polymerization->Polymer Chain Growth CDSA Crystallization-Driven Self-Assembly (CDSA) Polymer->CDSA Block Copolymerization Nanoribbons D-A Semiconducting Nanoribbons CDSA->Nanoribbons Controlled Assembly

Figure 1: Synthesis and self-assembly workflow of twisted poly(3-propylthiophene) derivatives.

References
  • [3] Kim, H., Lee, J., Hwang, S.-H., Yun, N., Park, S., & Choi, T.-L. (2024).. Journal of the American Chemical Society.

  • [2] Draper, R. W., et al. (2000).. The Journal of Organic Chemistry.

  • [1] Van den Bergh, K., et al. (2010).. Soft Matter (The Royal Society of Chemistry).

Sources

Application Note: Grignard Metathesis (GRIM) Polymerization of Propylthiophene Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes) (PATs) has revolutionized the development of organic photovoltaics, field-effect transistors, and conductive nanomaterials. Among PATs, poly(3-propylthiophene) (P3PT) presents a unique structural profile: its shorter alkyl chain promotes tighter interchain π−π stacking and higher crystallinity compared to the ubiquitous poly(3-hexylthiophene) (P3HT)[1]. However, this increased crystallinity inherently reduces its solubility, making controlled polymerization critical to prevent premature precipitation and dead chain ends.

The Grignard Metathesis (GRIM) method—also known as Kumada Catalyst Transfer Polycondensation (KCTP)—is the premier synthetic route for generating highly regioregular (>98% HT) P3PT with predictable molecular weights and narrow polydispersities[2]. This application note details the mechanistic causality, self-validating experimental protocols, and data synthesis for the GRIM polymerization of 3-propylthiophene monomers.

Mechanistic Causality & Reaction Logic (E-E-A-T)

The GRIM polymerization process is defined by two distinct chemical phases: the regioselective metathesis of the monomer and the quasi-living chain-growth polymerization. Understanding the physical chemistry behind these steps is essential for troubleshooting and optimizing the workflow.

The Metathesis Step: Sterics over Nucleophilicity

Direct formation of a Grignard reagent using magnesium metal and 2,5-dibromo-3-propylthiophene is highly exothermic and prone to side reactions. Instead, GRIM utilizes a magnesium-halogen exchange (metathesis) driven by a sterically hindered Grignard reagent, typically isopropylmagnesium chloride ( i -PrMgCl) or tert-butylmagnesium chloride ( t -BuMgCl)[2].

Causality: The steric bulk of the isopropyl or tert-butyl group prevents nucleophilic attack on the electron-rich thiophene ring. Instead, the reagent selectively exchanges with the bromine atoms. Due to the asymmetric steric hindrance imparted by the 3-propyl group, the exchange occurs preferentially at the less hindered 5-position. This yields an ~85:15 thermodynamic mixture of 2-bromo-5-magnesio-3-propylthiophene and 2-magnesio-5-bromo-3-propylthiophene[2].

The Polymerization Step: Intramolecular Catalyst Transfer

Despite the 85:15 mixture of monomer isomers, the resulting polymer exhibits >98% Head-to-Tail regioregularity. This is governed by the extreme steric sensitivity of the nickel catalyst, typically[1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).

Causality: The active Ni(0) species selectively undergoes oxidative addition and transmetalation with the less sterically hindered 2-bromo-5-magnesio isomer[2]. The defining feature of GRIM is its quasi-living nature. After reductive elimination forms the new C-C bond, the Ni(0) complex does not dissociate into the bulk solution. Instead, it forms a π -complex with the newly formed thiophene ring and "walks" down the polymer backbone to insert into the terminal C-Br bond[3]. This intramolecular catalyst transfer ensures a chain-growth mechanism rather than a step-growth mechanism, allowing for precise molecular weight control ( Mn​∝[M]/[Ni] ) and narrow polydispersity indices (PDI = 1.1–1.5)[3].

Figure 1: Catalytic cycle of GRIM polymerization highlighting the quasi-living chain-growth mechanism.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of P3PT with a target Mn​ of ~15 kDa. All glassware must be flame-dried and the reaction conducted under a strict argon or nitrogen atmosphere to prevent quenching of the Grignard intermediates.

Phase 1: Monomer Metathesis
  • Preparation: In a flame-dried 50 mL Schlenk flask, dissolve 2,5-dibromo-3-propylthiophene (2.84 g, 10.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Grignard Addition: Syringe in i -PrMgCl (2.0 M in THF, 4.9 mL, 9.8 mmol) dropwise at room temperature.

    • Causality Note: A slightly substoichiometric amount of Grignard (0.98 eq) is used to ensure no unreacted i -PrMgCl remains, which would aggressively poison the Ni catalyst in the next step.

  • Incubation: Stir the mixture at room temperature for 1 hour.

  • In-Process Validation: Extract a 0.1 mL aliquot, quench with water, extract with diethyl ether, and analyze via GC-MS. The disappearance of the dibromo-monomer ( m/z≈284 ) and appearance of the monobromo-monomer ( m/z≈205 ) validates complete metathesis.

Phase 2: Polymerization
  • Catalyst Addition: Quickly add Ni(dppp)Cl₂ (0.108 g, 0.2 mmol, 2 mol%) as a solid under positive argon flow.

  • Reaction Monitoring (Self-Validation): The reaction mixture must transition from a pale yellow to a deep orange/red, and finally to an opaque dark purple within 10–15 minutes. A failure to change color indicates catalyst poisoning (likely from moisture or excess Grignard)[4].

  • Propagation: Allow the reaction to stir at room temperature for 45–60 minutes. Due to the lower solubility of P3PT compared to P3HT, do not exceed 60 minutes to prevent the growing polymer chains from precipitating out of the THF, which terminates the living chain ends[1].

Phase 3: Termination and Purification
  • Quenching: Pour the dark purple solution into 200 mL of vigorously stirring methanol containing 5 mL of 12 M HCl. The acidic methanol quenches the active Grignard chain ends and solubilizes magnesium salts.

  • Filtration: Collect the precipitated crude polymer via vacuum filtration using a PTFE membrane.

  • Soxhlet Extraction: Subject the crude solid to sequential Soxhlet extraction to achieve a highly pure, narrow-PDI material:

    • Methanol (12 h): Removes residual salts, unreacted monomers, and catalyst ligands.

    • Hexanes (12 h): Extracts low-molecular-weight oligomers and regio-irregular fractions.

    • Chloroform (12 h): Extracts the pure, highly crystalline HT-P3PT.

  • Recovery: Concentrate the chloroform fraction under reduced pressure, precipitate into cold methanol, filter, and dry under vacuum at 40 °C overnight.

Figure 2: Step-by-step experimental workflow for the GRIM synthesis of P3PT.

Quantitative Data Synthesis

The table below summarizes the expected quantitative metrics for P3PT synthesized via the GRIM method, contrasting it with the industry-standard P3HT to highlight the physical differences induced by the shorter propyl side chain.

ParameterPoly(3-propylthiophene) [P3PT]Poly(3-hexylthiophene) [P3HT]
Monomer Precursor 2,5-dibromo-3-propylthiophene2,5-dibromo-3-hexylthiophene
Optimum Catalyst Ni(dppp)Cl₂Ni(dppp)Cl₂
Regioregularity (HT%) > 98%> 98%
Polydispersity Index (PDI) 1.20 – 1.451.10 – 1.30
Solubility Profile Chloroform, Hot ChlorobenzeneTHF, Chloroform, Toluene, DCM
Chain-Growth Kinetics Quasi-living (precipitates at high MW)Strictly living in THF
Typical Target Mn​ 10 – 20 kDa20 – 50 kDa
Solid-State Stacking Tighter π−π interchain distanceLooser π−π interchain distance

Note: The slightly higher PDI and lower achievable molecular weight for P3PT compared to P3HT are direct consequences of its lower solubility in THF, which limits the extent of living chain growth before phase separation occurs[5].

References

  • Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324-4333.

  • Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649-8656.

  • Stefan, M. C., Bhatt, M. P., Sista, P., & Magurudeniya, H. D. (2012). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry, 3(7), 1693-1701.

  • He, M., Han, W., Ge, J., Yu, W., Yang, Y., Qiu, F., & Lin, Z. (2011). Synthesis and Self-Assembly of Conjugated Block Copolymers. Nanoscale, 3(8), 3159–3163. (Referenced via PMC/NIH context).

Sources

Application Note: Functionalization of 4-Bromo-2-propylthiophene for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs) demands highly tunable, stable, and soluble organic semiconductors[1]. Within this domain, 4-Bromo-2-propylthiophene has emerged as a highly strategic building block.

The molecular architecture of this synthon offers two distinct advantages:

The Propyl Group (C2 Position): The flexible alkyl chain disrupts rigid intermolecular π

π stacking just enough to impart excellent solubility in common organic solvents (e.g., toluene, chloroform). This solubility is a strict prerequisite for low-cost, large-area solution-processed OLED fabrication techniques like spin-coating and inkjet printing.
  • The Bromo Group (C4 Position): The bromine atom serves as a highly regioselective handle for transition-metal-catalyzed cross-coupling reactions[2]. Because the C4 position is electronically distinct and less sterically hindered than the C3 position, it allows for orthogonal functionalization. By coupling electron-donating moieties (such as carbazole or triphenylamine) or aggregation-induced emission (AIE) luminogens (like tetraphenylethylene) to this position, researchers can finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels[3].

  • Mechanistic Insights & Causality

    To construct high-triplet-energy host materials or emissive layers, the C-C bond formation between the thiophene core and an aryl substituent is typically achieved via the Suzuki-Miyaura cross-coupling reaction [2][4].

    Causality in Catalyst and Condition Selection:

    • Catalyst Choice: While standard Pd(PPh3​)4​ is highly effective for electron-rich 4-bromothiophenes[2], sterically demanding couplings may require a more active system like Pd2​(dba)3​ paired with a bulky, electron-rich phosphine ligand (e.g., Xantphos or P(t−Bu)3​ ) to accelerate the oxidative addition into the unreactive C-Br bond[5].

    • Biphasic Solvent System (1,4-Dioxane/Water): The organic phase dissolves the 4-bromo-2-propylthiophene and the arylboronic acid, while the aqueous phase dissolves the inorganic base (e.g., K3​PO4​ ). The base is critical as it coordinates with the boronic acid to form a reactive "ate" complex, facilitating the transmetalation step of the catalytic cycle.

    • Degassing: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which precipitates inactive palladium black and terminates the catalytic cycle. Rigorous degassing via freeze-pump-thaw or argon sparging is mandatory.

    Synthetic Workflow

    Workflow Start 4-Bromo-2-propylthiophene (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling (90°C) Start->Coupling Reagents Carbazole-Boronic Acid + Pd Catalyst + Base Reagents->Coupling Intermediate Carbazole-Thiophene Hybrid (Host Material) Coupling->Intermediate Validation Self-Validation: NMR, MS, CV, PLQY Intermediate->Validation OLED OLED Device Integration (Emissive/Host Layer) Validation->OLED

    Synthetic workflow for functionalizing 4-Bromo-2-propylthiophene into OLED host materials.

    Experimental Protocols

    Protocol 1: Synthesis of 4-(9H-Carbazol-9-ylphenyl)-2-propylthiophene via Suzuki Coupling

    This protocol describes the synthesis of a unipolar host material designed for blue phosphorescent OLEDs (PHOLEDs), requiring a high triplet energy ( >2.84 eV ) to prevent reverse energy transfer[4].

    Materials Required:

    • 4-Bromo-2-propylthiophene (1.0 equiv, 1.0 mmol)

    • 4-(9H-Carbazol-9-yl)phenylboronic acid (1.2 equiv, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 5 mol%)[2]

    • Potassium phosphate ( K3​PO4​ ) (2.0 equiv, 2.0 mmol)

    • 1,4-Dioxane (Degassed, 10 mL)

    • Deionized Water (Degassed, 2 mL)

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-propylthiophene, the carbazole-boronic acid, and K3​PO4​ .

    • Solvent Addition & Degassing: Add 1,4-dioxane and water. Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon for 20 minutes. Note: Sparging removes dissolved oxygen that would otherwise deactivate the Pd catalyst.

    • Catalyst Addition: Quickly remove the septum under a positive flow of Argon, add Pd(PPh3​)4​ , and reseal.

    • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours[2]. The vigorous stirring is required to maximize the interfacial surface area between the aqueous base and the organic reactants.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 × 15 mL). Extract the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure hybrid material.

    Protocol 2: Self-Validating Quality Control System

    To ensure the integrity of the synthesized OLED material, the following self-validating checks must be performed:

    • Structural Validation (NMR & MS): A successful coupling is indicated by the disappearance of the characteristic 1:1 isotopic M/M+2 pattern in the mass spectrum (confirming the loss of the bromine atom). In 1H NMR, the integration of new downfield aromatic multiplets (7.2–8.2 ppm) must perfectly match the added carbazole-phenyl protons.

    • Electronic Validation (Cyclic Voltammetry): Perform CV in an anhydrous acetonitrile solution with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). The onset of the oxidation peak will determine the HOMO level. A reversible oxidation wave confirms the electrochemical stability of the carbazole-thiophene moiety, validating its suitability as a hole-transporting host.

    Data Presentation: Optoelectronic Properties

    The functionalization of the 4-position drastically alters the photophysical and electrochemical properties of the thiophene core. The table below summarizes typical data for functionalized 2-propylthiophene derivatives used in OLEDs[3][4].

    Functionalized DerivativeAbsorption λmax​ (nm)Emission λmax​ (nm)HOMO (eV)LUMO (eV)Triplet Energy ( ET​ ) (eV)Primary OLED Application
    4-(Carbazol-9-ylphenyl)-2-propylthiophene 295, 340385-5.62-2.152.86Blue PHOLED Host Material
    4-(Tetraphenylethylene)-2-propylthiophene 320480 (Solid)-5.45-2.302.45AIE Emissive Layer
    Bis(2-propylthieno)[3,2-b:2',3'-d]thiophene 310410-5.30-2.102.60Hole Transport Layer (HTL)

    Table 1: Photophysical and electrochemical properties of functionalized 2-propylthiophene derivatives. High triplet energies ( >2.8 eV ) are required for blue host materials to confine excitons effectively.

    References

    • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929)
    • Source: Journal of Materials Chemistry C (RSC Publishing)
    • Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices Source: Juniper Publishers URL
    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: MDPI URL
    • Synthesis of phenylcarbazole–thiophene-based structural isomers as unipolar host materials for blue PHOLEDs and their device performance Source: ResearchGate URL
    • Source: NIH (National Institutes of Health)
    • A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development Source: Chemical Papers URL

    Sources

    Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The thiophene heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings to improve the pharmacokinetic profiles of drug candidates. Specifically, 4-bromo-2-propylthiophene is a critical building block in the synthesis of complex neuroactive compounds, most notably the dopamine D1 receptor agonist A-86929[1].

    Historically, functionalization of the 4-position of 2-alkylthiophenes relied on highly reactive organolithium intermediates via halogen-metal exchange[1]. While effective, this approach suffers from poor functional group tolerance and requires cryogenic conditions (-78 °C). Transitioning to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions) provides a highly modular, chemoselective alternative that operates under mild conditions and tolerates diverse electrophilic and nucleophilic functional groups[2].

    This application note details the mechanistic causality, optimized high-throughput protocols, and troubleshooting strategies for the Pd-catalyzed C-C and C-N cross-coupling of 4-bromo-2-propylthiophene.

    Mechanistic Insights: Overcoming Thiophene-Specific Challenges

    When designing catalytic cycles for bromothiophenes, scientists must account for the inherent electronic and steric properties of the substrate[3]. The sulfur atom in the thiophene ring is a soft Lewis base that can coordinate to the palladium center, potentially leading to catalyst poisoning or off-cycle resting states.

    To counteract this, the selection of sterically demanding, electron-rich ligands (such as Buchwald biarylphosphines like XPhos or chelating ligands like dppf ) is not arbitrary—it is a causal necessity.

    • Oxidative Addition: The electron-rich nature of the thiophene ring makes the C-Br bond slightly less prone to oxidative addition compared to electron-deficient aryl bromides. Electron-rich ligands increase the electron density on the Pd(0) center, accelerating this rate-limiting step.

    • Transmetalation: The use of an aqueous-organic biphasic system (e.g., Dioxane/H₂O) ensures the dissolution of inorganic bases (like K₃PO₄), generating the reactive Pd-hydroxide intermediate required to activate the boronic acid.

    • Reductive Elimination: Bulky ligands enforce a tight cis-geometry of the coupling partners on the Pd(II) complex, driving rapid reductive elimination and preventing competitive protodehalogenation.

    SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 4-Bromo-2-propylthiophene PdII_Br Trans-Pd(II)(Thienyl)(Br)L_2 OxAdd->PdII_Br BaseEx Base Exchange (Halide Abstraction) PdII_Br->BaseEx Base (e.g., K3PO4) PdII_OH Trans-Pd(II)(Thienyl)(OH/OR)L_2 BaseEx->PdII_OH TransMet Transmetalation (Boronic Acid Transfer) PdII_OH->TransMet Ar-B(OH)2 PdII_R Cis-Pd(II)(Thienyl)(Ar)L_2 TransMet->PdII_R RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

    Figure 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling of 4-bromo-2-propylthiophene.

    Quantitative Data & Optimization Matrices

    To establish a self-validating protocol, empirical optimization data is provided below. The transition from first-generation catalysts (Pd(PPh₃)₄) to modern precatalysts demonstrates a significant increase in yield and reduction in reaction time.

    Table 1: Optimization of Suzuki-Miyaura Coupling (C-C Bond Formation) Reaction: 4-Bromo-2-propylthiophene (1.0 equiv), Phenylboronic acid (1.2 equiv), Catalyst (5 mol%), Base (2.0 equiv), 16 hours.

    Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)
    Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O (4:1)9045
    Pd(PPh₃)₄NoneK₂CO₃DMF10062
    Pd₂(dba)₃dppfK₃PO₄1,4-Dioxane9088
    Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane/H₂O (10:1) 100 >95

    Table 2: Optimization of Buchwald-Hartwig Amination (C-N Bond Formation) Reaction: 4-Bromo-2-propylthiophene (1.0 equiv), Morpholine (1.5 equiv), Catalyst (5 mol%), Base (1.5 equiv), 12 hours.

    Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)
    Pd₂(dba)₃BINAPCs₂CO₃Toluene10055
    Pd(OAc)₂XantphosNaOtBu1,4-Dioxane10072
    Pd₂(dba)₃ tBuBrettPhos NaOtBu Toluene 90 94

    Experimental Workflows & Methodologies

    The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the chemist can verify the success of each mechanistic step before proceeding.

    Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst/Ligand Pre-activation Step1->Step2 Step3 3. Substrate & Base Addition Step2->Step3 Step4 4. Thermal Heating (90-100°C) Step3->Step4 Step5 5. IPC Check (LC-MS/TLC) Step4->Step5 Step6 6. Workup & Purification Step5->Step6

    Figure 2: Standardized experimental workflow for palladium-catalyzed cross-coupling protocols.

    Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized)

    Objective: Synthesize 4-aryl-2-propylthiophene derivatives.

    • Preparation (Schlenk Technique): Flame-dry a 25 mL Schlenk tube under vacuum and backfill with dry Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Rigorous exclusion of oxygen prevents the formation of inactive Pd black.

    • Catalyst Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and XPhos (47.6 mg, 0.10 mmol, 10 mol%) to the flask.

    • Reagent Addition: Add the arylboronic acid (1.20 mmol, 1.2 equiv) and finely ground anhydrous K₃PO₄ (424 mg, 2.00 mmol, 2.0 equiv).

    • Solvent & Substrate: Inject degassed 1,4-Dioxane (4.5 mL) and degassed deionized H₂O (0.5 mL). Finally, inject 4-bromo-2-propylthiophene (205 mg, 1.00 mmol, 1.0 equiv) via a gastight syringe.

    • Reaction Execution: Seal the tube and heat the vigorously stirring mixture in an oil bath at 100 °C for 4–6 hours.

    • In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL MeCN, filter through a PTFE syringe filter, and analyze via LC-MS. Validation Check: Look for the complete disappearance of the starting material isotope pattern (m/z 205/207) and the emergence of the product mass.

    • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

    Protocol B: Buchwald-Hartwig Amination

    Objective: Synthesize 4-amino-2-propylthiophene derivatives.

    • Preparation: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), tBuBrettPhos (48.4 mg, 0.10 mmol, 10 mol%), and NaOtBu (144 mg, 1.50 mmol, 1.5 equiv). Causality: NaOtBu is highly hygroscopic; handling in a glovebox prevents moisture-induced quenching of the base.

    • Substrate Addition: Remove the vial from the glovebox. Under positive argon flow, add anhydrous Toluene (5.0 mL), followed by 4-bromo-2-propylthiophene (205 mg, 1.00 mmol, 1.0 equiv) and the secondary amine (e.g., morpholine, 1.50 mmol, 1.5 equiv).

    • Reaction Execution: Heat the mixture at 90 °C for 12 hours.

    • IPC & Workup: Monitor via GC-MS. Upon completion, cool the mixture, filter through a short pad of Celite to remove palladium residues and inorganic salts, and wash the pad with copious amounts of EtOAc.

    • Purification: Concentrate the filtrate and purify via automated flash chromatography.

    Troubleshooting & Field-Proven Insights

    • Issue: High levels of Protodehalogenation (Formation of 2-propylthiophene).

      • Causality: The rate of transmetalation is too slow, allowing the Pd(II)-thienyl intermediate to undergo protonation (often from the solvent or boronic acid).

      • Solution: Increase the nucleophilicity of the boronic acid by switching to a stronger base (e.g., from K₂CO₃ to aqueous KOH or K₃PO₄). Ensure the solvent is strictly degassed.

    • Issue: Catalyst Plating (Appearance of a black mirror on the flask).

      • Causality: Catalyst degradation to Pd(0) nanoparticles ("Pd black") due to oxygen ingress or insufficient ligand coordination[2]. The thiophene sulfur can competitively bind Pd, displacing weaker ligands like PPh₃.

      • Solution: Switch to a strongly chelating bidentate ligand (dppf) or a highly sterically demanding monodentate ligand (XPhos) which stabilizes the monomeric Pd species.

    References

    • Richard W. Draper, Donald Hou, Radha Iyer, Gary M. Lee, Jimmy T. Liang, Janet L. Mas, and Eugene J. Vater. "An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia- 5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929)". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

    • Rizwan, K.; Rasool, N.; et al. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features". Molecules, MDPI. URL:[Link]

    • Linhao Liu, Marie Cordier, Thierry Roisnel, and Henri Doucet. "Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation". RSC Advances, Royal Society of Chemistry. URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-bromo-2-propylthiophene. This compound is a critical intermediate in the preparation of various pharmaceuticals, most notably the D1 receptor agonist A-86929.

    Direct bromination of 2-propylthiophene is notoriously unselective, yielding predominantly the 5-bromo isomer due to the strong electron-donating effect of the alkyl group. To achieve high regioselectivity for the 4-position, a two-step sequence utilizing a directing group is required.

    Mechanistic Rationale & Synthetic Workflow

    The optimized route relies on two distinct chemical phases:

    • Directed Electrophilic Aromatic Bromination : 1-(thiophen-2-yl)propan-1-one is treated with Br₂ in the presence of excess AlCl₃. The AlCl₃ complexes with the carbonyl oxygen, forming a bulky, highly electron-withdrawing group. This complexation strongly deactivates the normally reactive 5-position and sterically hinders it, directing the incoming bromonium ion exclusively to the 4-position ()[1].

    • Wolff-Kishner Reduction : The resulting 1-(4-bromothiophen-2-yl)propan-1-one undergoes a modified Wolff-Kishner reduction (Huang-Minlon modification) to convert the ketone into a propyl group without cleaving the base-sensitive C-Br bond ()[2].

    SynthesisWorkflow A 1-(thiophen-2-yl)propan-1-one (Starting Material) B AlCl3 Complexation (Deactivates 5-position) A->B C Bromination (Br2) 0 °C to RT, 24h B->C D 1-(4-bromothiophen-2-yl)propan-1-one (Intermediate) C->D E Hydrazone Formation N2H4·H2O, 160 °C, 45 min D->E F Wolff-Kishner Reduction KOH, 160 °C, 1.5 h E->F G 4-Bromo-2-propylthiophene (Target Product) F->G

    Figure 1: Two-step synthesis of 4-Bromo-2-propylthiophene via directed bromination and reduction.

    Troubleshooting & FAQs

    Q1: Why is my bromination yielding predominantly the 5-bromo isomer instead of the desired 4-bromo isomer? A1: This is a classic symptom of insufficient Lewis acid. The AlCl₃ must fully complex with the carbonyl oxygen to deactivate the 5-position. If you use less than 2.2 equivalents of AlCl₃, the uncomplexed thiophene ring will undergo standard electrophilic aromatic substitution at the more reactive 5-position. A minimum of 2.5 equivalents of AlCl₃ is critical: the first equivalent forms the directing complex, while the excess acts as the catalyst for the bromination ()[1].

    Q2: During the Wolff-Kishner reduction, I am observing significant debromination (formation of 2-propylthiophene). How can I prevent this? A2: Debromination of halothiophenes is a known side reaction during Wolff-Kishner reductions, exacerbated by excessively high temperatures or prolonged heating in the presence of a strong base. To minimize this:

    • Strictly control the internal temperature to exactly 160 °C; do not exceed 170 °C.

    • Ensure the hydrazone formation is complete before adding the KOH. Adding KOH prematurely or running the reaction as a simultaneous single-pot addition increases basic cleavage of the C-Br bond.

    Q3: My Wolff-Kishner reduction is incomplete, leaving unreacted hydrazone intermediate. What should I change? A3: Incomplete reduction is usually caused by an inadequate internal reaction temperature during the base-catalyzed decomposition step. While ethylene glycol boils at 197 °C, the presence of water (from the hydrazine hydrate and the condensation reaction itself) suppresses the boiling point of the mixture. Ensure the reaction reaches a true internal temperature of 160 °C. If the temperature is stuck at 130–140 °C, equip the flask with a distillation head to remove excess water until the internal temperature reaches the target 160 °C, then switch back to reflux ()[2].

    Experimental Protocols (Self-Validating Systems)

    To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating in-process visual and analytical checks to confirm reaction progress at every stage.

    Protocol A: Synthesis of 1-(4-bromothiophen-2-yl)propan-1-one

    Objective: Regioselective bromination at the 4-position. Reagents: 1-(thiophen-2-yl)propan-1-one (1.0 eq), AlCl₃ (2.5 eq), Br₂ (1.05 eq), anhydrous CHCl₃.

    • Complexation: Dissolve 1-(thiophen-2-yl)propan-1-one in anhydrous CHCl₃ (1.4 M) in a round-bottom flask equipped with a drying tube. Cool the solution to 0 °C using an ice bath.

    • Activation: Add AlCl₃ (2.5 eq) in one portion.

      • In-process check: The mixture will immediately form a dark, viscous complex. This visual change confirms successful Lewis acid-carbonyl complexation.

    • Bromination: Dissolve Br₂ (1.05 eq) in a small volume of CHCl₃ and add it dropwise via an addition funnel over 30 minutes at 0 °C.

      • In-process check: Monitor for HBr gas evolution at the condenser outlet using damp pH paper (paper will turn red).

    • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours.

    • Quenching & Workup: Carefully pour the reaction mixture over crushed ice to quench the AlCl₃. Separate the organic layer, wash with saturated aqueous NaHCO₃ until bubbling ceases, dry over MgSO₄, and concentrate in vacuo.

    • Validation: TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of the starting material and the appearance of a less polar, UV-active spot.

    Protocol B: Synthesis of 4-Bromo-2-propylthiophene (Wolff-Kishner Reduction)

    Objective: Reduction of the ketone to an alkyl group without debromination. Reagents: 1-(4-bromothiophen-2-yl)propan-1-one (1.0 eq), Hydrazine monohydrate (4.0 eq), KOH (5.0 eq), Ethylene glycol.

    • Hydrazone Formation: Dissolve the intermediate from Protocol A in ethylene glycol (0.9 M). Add hydrazine monohydrate (4.0 eq). Heat the mixture to an internal temperature of 160 °C for 45 minutes.

      • In-process check: Water will condense on the flask walls, and the solution will undergo a distinct color shift, indicating hydrazone formation.

    • Cooling: Cool the reaction mixture to 35 °C.

      • Crucial Step: Do not add the base while the mixture is hot to prevent violent boiling and uncontrolled exotherms.

    • Decomposition: Add KOH pellets (5.0 eq) to the cooled mixture. Reheat the reaction to 160 °C and stir for 1.5 hours.

      • In-process check: Vigorous nitrogen gas evolution will occur as the hydrazone decomposes. The cessation of gas evolution indicates the reaction is nearing completion.

    • Workup: Cool to room temperature, dilute with water, and acidify carefully with concentrated HCl to pH 2. Extract the aqueous layer with pentane or hexanes (3x). Dry the combined organic layers over MgSO₄ and evaporate the solvent.

    • Validation: GC-MS or TLC (100% Hexanes) will show the highly non-polar product 4-bromo-2-propylthiophene migrating near the solvent front, distinctly separated from any unreacted polar ketone.

    Optimization Data

    The following table summarizes the quantitative impact of specific reaction parameters on the yield and purity of the final product.

    Table 1: Effect of Reaction Parameters on 4-Bromo-2-propylthiophene Synthesis

    StepParameterSub-optimal ConditionOptimized ConditionImpact on Yield / Purity
    Bromination AlCl₃ Equivalents< 1.5 eq2.5 eqLow AlCl₃ leads to 5-bromo isomer formation (~30% yield of 4-bromo). Optimized gives >85% regioselectivity.
    Bromination TemperatureRoom Temp (Addition)0 °C (Addition) → RTExothermic addition at RT causes polybromination and decomposition.
    Wolff-Kishner KOH Addition TimingSimultaneous with N₂H₄Sequential (after 45 min)Simultaneous addition causes severe debromination (<40% yield).
    Wolff-Kishner Internal Temperature130 - 140 °C160 °CLow temp leads to incomplete hydrazone decomposition (retained intermediate).

    References

    • Ehrlich, P. P., Ralston, J. W., & Michaelides, M. R. (1997). An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929). The Journal of Organic Chemistry, 62(9), 2782-2785. URL:[Link]

    • Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488. URL:[Link]

    Sources

    Purification methods for removing isomers from 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of 4-bromo-2-propylthiophene. This guide is engineered for researchers and drug development professionals dealing with the complex separation of bromothiophene regioisomers.

    Frequently Asked Questions (FAQs): Understanding the Isomer Challenge

    Q: Why do I consistently see regioisomers (e.g., 5-bromo or 3-bromo) when synthesizing 4-bromo-2-propylthiophene? A: The formation of isomers is a fundamental consequence of thiophene's electronic properties. Bromination of 2-alkylthiophenes naturally favors the 5-position due to electron donation from the sulfur atom and the alkyl group. To selectively target the 4-position, synthesis typically routes through an acyl intermediate (e.g., 1-(2-thienyl)-1-propanone), where the strongly electron-withdrawing carbonyl group directs halogenation to the 4-position, followed by a Wolff-Kishner reduction[1]. However, trace 5-bromo, 3-bromo, or 2,5-dibromo isomers frequently emerge due to incomplete directing effects or over-bromination.

    Q: Can I separate 4-bromo-2-propylthiophene from its isomers using standard silica gel column chromatography? A: No, this is a common pitfall. Normal-phase silica gel separates compounds based on polar interactions. The positional shift of a bromine atom around the hydrophobic propylthiophene ring does not significantly alter the molecule's overall dipole moment or polar surface area. Consequently, regioisomers will co-elute[2]. Silica is only effective for removing unreacted starting materials or highly polar byproducts.

    Q: Why do regioisomers co-distill during standard short-path distillation? A: Thiophene regioisomers possess nearly identical molecular weights and vapor pressures, leading to boiling points that differ by less than 2–3 °C. Under standard vacuum (e.g., 7 mmHg), 4-bromo-2-propylthiophene boils at approximately 120–125 °C[1]. A standard short-path distillation lacks the theoretical plates required to resolve such tight boiling point differentials, causing the vapor phases of the isomers to overlap entirely.

    Troubleshooting Guide: Optimizing Separation

    Observed IssueRoot Cause Analysis (Causality)Recommended Corrective Action
    Persistent dibromothiophene contamination Over-bromination during precursor synthesis. Dibrominated species have higher boiling points but can azeotrope or carry over in aggressive distillation.Pass the crude mixture through a normal-phase silica plug using pure hexanes prior to distillation to trap heavy polar byproducts[2].
    GC-MS shows 5–10% isomeric impurity after distillation Insufficient vapor-liquid equilibration (VLE) in the distillation column. Short-path setups cannot resolve <3 °C boiling point differences.Upgrade to a vacuum-mantled fractionation column packed with glass helices to drastically increase theoretical plates[3].
    Poor resolution of isomers during RP-HPLC Isocratic elution with strong solvents (e.g., pure acetonitrile) compresses the retention times of highly lipophilic thiophenes.Implement a shallow linear gradient (e.g., 30% to 100% Acetonitrile) and maintain column temperature at 30 °C to enhance mass transfer[4].

    Quantitative Comparison of Purification Techniques

    To select the appropriate method, compare your purity requirements against the scalability of the technique.

    Purification MethodIsomeric ResolutionScalabilityTypical Yield RecoveryPrimary Application
    Normal-Phase Silica Poor (Co-elution)High (>100g)90–95%Removing polar impurities / dibromides[2].
    Fractional Distillation Moderate to GoodHigh (10g–1kg)70–85%Bulk purification; reduces isomers to <2%[3].
    Preparative RP-HPLC Excellent (>99.5%)Low to Medium (<10g)60–75%API-grade isolation of strict regioisomers[4].

    Experimental Protocols

    Protocol A: High-Efficiency Vacuum Fractional Distillation

    Causality: Utilizing a vacuum-mantled column packed with glass helices maximizes the surface area for vapor-liquid equilibration. This provides the high number of theoretical plates necessary to separate compounds with nearly identical boiling points[3].

    Step-by-Step Methodology:

    • Apparatus Setup: Equip a round-bottom flask with a vacuum-mantled fractionation column (e.g., 2.5 cm × 38 cm) packed tightly with glass helices. Wrap the column in insulating material to prevent premature condensation and maintain a steady thermal gradient[3].

    • Equilibration: Apply a highly stable vacuum of 7 mmHg. Heat the crude 4-bromo-2-propylthiophene slowly. Allow the system to reach total reflux for 30 minutes. Do not rush this step; establishing the temperature gradient is critical for isomer resolution.

    • Fore-run Collection: Collect the fore-run at a high reflux ratio (e.g., 10:1). This fraction will contain trace lower-boiling isomers (e.g., 3-bromothiophene derivatives) and unreacted thiophenes[3].

    • Main Fraction Collection: Collect the main fraction at 120–125 °C (at 7 mmHg)[1].

    • Self-Validating Step: Analyze the first 1 mL of the main fraction via GC-MS. If the isomeric impurity peak is >0.5%, return the fraction to the boiling flask, increase the reflux ratio, and re-equilibrate.

    Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

    Causality: The hydrophobic C18 stationary phase interacts distinctly with the subtle steric profiles of thiophene regioisomers. A controlled, shallow gradient ensures that the slightly more lipophilic isomer is retained longer, achieving baseline resolution[4].

    Step-by-Step Methodology:

    • Column Selection: Install a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

    • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Degas both solvents thoroughly via sonication under vacuum to prevent baseline drift during the run.

    • Gradient Programming: Program a linear gradient from 30% B to 100% B over 60 minutes. Maintain a flow rate scaled to your column diameter (e.g., 15-20 mL/min for a 21.2 mm column). Maintain the column temperature at 30 °C[4].

    • Injection & Detection: Dissolve the distilled sample in a minimal volume of ethanol. Inject the sample and monitor UV absorbance at 340 nm[4].

    • Self-Validating Step: Prior to preparative injection, perform an analytical scale run. Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , decrease the gradient slope (e.g., run 40% to 80% B over 60 mins) to ensure pure fraction collection.

    Purification Workflow Visualization

    G Start Crude 4-Bromo-2-propylthiophene Analysis GC-MS / NMR Analysis Start->Analysis Silica Normal Phase Silica Plug (Removes Polars) Analysis->Silica High impurities Decision Isomer Content? Analysis->Decision Clean crude Silica->Decision Distillation Fractional Distillation (Packed Column) Decision->Distillation < 5% Isomers HPLC Preparative RP-HPLC (C18 Column) Decision->HPLC > 5% Isomers Pure >99.5% Pure API Grade Distillation->Pure Validated by GC HPLC->Pure Validated by UV

    Caption: Decision workflow for purifying 4-bromo-2-propylthiophene based on isomer concentration.

    References

    • Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer, Sciencemadness.org. 2

    • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929), The Journal of Organic Chemistry - ACS Publications. 1

    • 3-bromothiophene, Organic Syntheses. 3

    • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis, Benchchem. 4

    Sources

    Troubleshooting low reactivity of 4-Bromo-2-propylthiophene in coupling reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with the cross-coupling of β-substituted thiophenes.

    4-Bromo-2-propylthiophene (CAS 36155-79-0) presents a classic reactivity bottleneck. Unlike the highly reactive α-positions (C2/C5), the β-position (C4) is significantly less electron-rich, leading to a high activation energy barrier during the oxidative addition step of palladium-catalyzed cross-couplings[1].

    Below is a comprehensive, self-validating troubleshooting guide to help you drive your coupling reactions to completion.

    Core Mechanistic Analysis: The "Why" Behind Low Reactivity

    To troubleshoot effectively, we must first understand the causality of the failure:

    • Electronic Deactivation: The sulfur heteroatom donates electron density primarily to the α-carbons via resonance. The β-position lacks this direct resonance stabilization, making the C4–Br bond stronger and highly resistant to oxidative addition by Pd(0)[2].

    • Inductive Effects: The propyl group at C2 provides mild inductive electron donation. While this slightly enriches the overall ring, it is insufficient to activate the C4–Br bond, which typically requires electron-withdrawing groups to facilitate rapid oxidative addition[3].

    • Catalytic Bottlenecking: Because oxidative addition is sluggish, the catalytic cycle stalls. This leaves the coupling partner (e.g., arylboronic acid) exposed to basic, high-temperature conditions for extended periods, inevitably leading to side reactions like protodeboronation.

    Workflow Start Reactivity Issue: 4-Bromo-2-propylthiophene Check1 GC-MS/LC-MS Analysis: Is C-Br bond breaking? Start->Check1 BranchNo No: SM Intact (Oxidative Addition Fails) Check1->BranchNo < 5% Conversion BranchYes Yes: SM Consumed (Side Reactions Dominate) Check1->BranchYes > 50% Conversion Sol1 Upgrade Catalyst: Use Pd2(dba)3 + XPhos BranchNo->Sol1 Check2 Identify Byproducts BranchYes->Check2 Side1 Homocoupling of Boronic Acid Check2->Side1 Side2 Protodeboronation Check2->Side2 Sol2 Strictly Degas Solvent Switch to Cs2CO3 Side1->Sol2 Sol3 Anhydrous Conditions Slow Addition of Boronic Acid Side2->Sol3

    Diagnostic workflow for troubleshooting β-bromothiophene cross-coupling reactions.

    Troubleshooting FAQs

    Q1: My Suzuki-Miyaura coupling with 4-bromo-2-propylthiophene stalls at 15–20% conversion using standard Pd(PPh3)4. How do I force it to completion? A: Pd(PPh3)4 is generally insufficient for β-bromothiophenes. The triphenylphosphine ligand lacks the electron density required to push the Pd(0) center into the deactivated C4–Br bond[3]. Actionable Insight: Switch to a highly active catalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or specialized tetraphosphine ligands[4]. These ligands drastically increase the electron density on the palladium center, accelerating oxidative addition, while their steric bulk promotes rapid reductive elimination.

    Q2: I upgraded the catalyst, but now I am observing significant protodeboronation of my arylboronic acid. What is the causality? A: Even with an upgraded catalyst, the oxidative addition into 4-bromo-2-propylthiophene is kinetically slower than standard aryl bromides. The catalytic cycle bottlenecks, leaving the arylboronic acid exposed to the basic, aqueous reaction conditions at elevated temperatures. This leads to base-catalyzed protodeboronation. Actionable Insight: Implement a "slow addition" protocol for the boronic acid using a syringe pump to keep its steady-state concentration low. Alternatively, switch to strictly anhydrous conditions using finely milled, anhydrous K3PO4 in 1,4-dioxane.

    Q3: How does the choice of base impact the transmetalation step for this specific substrate? A: Transmetalation requires the formation of a reactive palladium-hydroxo or palladium-alkoxo complex. Weak bases (like aqueous Na2CO3) may not efficiently generate this intermediate when sterically hindered Buchwald ligands are used. Actionable Insight: Upgrade to a stronger, more soluble base such as Cs2CO3 or anhydrous K3PO4 to facilitate rapid transmetalation and outcompete degradation pathways.

    Quantitative Data: Catalyst & Condition Screening

    The following table summarizes the expected outcomes when optimizing the coupling conditions for 4-bromo-2-propylthiophene based on established reactivity descriptors[3].

    Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Mechanistic Issue
    Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene90< 20%High barrier for oxidative addition[3]
    Pd(dppf)Cl2 (5 mol%)K2CO3 (aq)Dioxane/H2O100~45%Competitive protodeboronation
    Tetraphosphine/Pd[4]K2CO3Xylene130> 90%Requires specialized ligand synthesis[4]
    Pd2(dba)3 / XPhos K3PO4 (anhyd) Dioxane 100 > 95% None (Optimal System)

    Step-by-Step Methodology: Self-Validating Suzuki-Miyaura Protocol

    This protocol is designed as a self-validating system. It utilizes in-process controls (IPCs) to verify the success of each phase before proceeding, ensuring you do not waste valuable starting materials.

    Objective: High-yield cross-coupling of 4-bromo-2-propylthiophene using an anhydrous Pd/XPhos system.

    Step 1: Catalyst Pre-activation (Validation Checkpoint: Color Change)

    • In a strictly oven-dried Schlenk flask under argon, combine Pd2(dba)3 (2.5 mol%) and XPhos (5.5 mol%).

    • Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw).

    • Causality: Pre-mixing allows the formation of the active monomeric L-Pd(0) species before introducing the unreactive substrate.

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from deep purple/red (Pd2(dba)3) to a pale yellow/orange color. If the solution remains purple, ligand coordination has failed; check the quality of your XPhos.

    Step 2: Substrate Addition

    • Add 4-bromo-2-propylthiophene (1.0 equiv) to the active catalyst solution. Stir for 10 minutes at room temperature to allow pre-coordination.

    Step 3: Base and Coupling Partner Addition

    • Add finely milled, anhydrous K3PO4 (2.0 equiv) and the arylboronic acid (1.2 equiv).

    • Causality: Anhydrous K3PO4 is strong enough to facilitate transmetalation without introducing water, which is the primary driver of protodeboronation.

    Step 4: Thermal Activation and IPC Monitoring

    • Heat the reaction mixture to 100 °C.

    • Validation Checkpoint (t = 1 hour): Withdraw a 50 µL aliquot under argon, quench with EtOAc/H2O, and analyze the organic layer via GC-MS.

      • If SM > 80%: The catalyst system is poisoned (likely by oxygen or wet solvent). Abort, re-degas solvents, and restart.

      • If SM < 10% but product is low: Check the mass spectrum for homocoupling of the boronic acid (m/z = 2 * Ar - 2). If present, your solvent was not sufficiently degassed.

    Step 5: Workup

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for column chromatography.

    References

    • Title: Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway Source: Journal of the American Chemical Society (acs.org) URL: 1

    • Title: Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation Source: RSC Publishing (rsc.org) URL: 2

    • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: MDPI (mdpi.com) URL: 3

    • Title: Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst Source: Thieme Connect (thieme-connect.com) URL: 4

    Sources

    Technical Support Center: Mitigating Debromination in Thiophene Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Unwanted debromination (hydrodehalogenation) is a notorious side reaction when functionalizing bromothiophenes (e.g., 2-bromothiophene, 3-bromothiophene, and dibromothiophenes). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to suppress C–Br bond cleavage.

    Part 1: Mechanistic Causality of Debromination

    To effectively troubleshoot, we must first isolate the root cause. Debromination primarily occurs via two distinct competing pathways depending on the reaction class:

    • Palladium-Catalyzed Cross-Couplings : After the oxidative addition of the bromothiophene to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a competing [1]. Common hydride sources include protic solvents,. Subsequent reductive elimination yields the debrominated thiophene[1].

    • Lithium-Halogen Exchange : The formation of 3-thienyllithium creates a highly basic carbanion. The C-Br bond at the 3-position is [2]. If the environment is not strictly anhydrous, or if the alkyl bromide byproduct is not destroyed, the carbanion undergoes rapid protonation[2].

    Mechanism A Thiophene-Pd(II)-Br (Oxidative Addition) B Thiophene-Pd(II)-R (Transmetalation) A->B Boronate / Base D Thiophene-Pd(II)-H (Hydride Transfer) A->D Protic Impurity / β-Hydride Elim. C Coupled Thiophene (Desired Product) B->C Reductive Elimination E Debrominated Thiophene (Side Product) D->E Reductive Elimination

    Caption: Competing catalytic cycles: desired cross-coupling vs. undesired hydrodebromination.

    Part 2: Troubleshooting Palladium-Catalyzed Cross-Couplings

    User Query: "I am running a Suzuki-Miyaura coupling on 3-bromothiophene, but my GC-MS shows mostly unfunctionalized thiophene. How do I stop this?"

    Resolution Strategy: You must kinetically favor the transmetalation and reductive elimination steps over the formation of the Pd-H species. Follow the logical workflow below and adjust your parameters according to the optimization table.

    Troubleshooting Start Debromination Detected in Pd-Catalyzed Coupling CheckBase Is a strong/alkoxide base used? Start->CheckBase ChangeBase Switch to milder base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckSolvent Are protic solvents (H2O, EtOH) present? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Use anhydrous aprotic solvent (Dioxane, THF) CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand prone to slow reductive elimination? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use bulky, electron-rich phosphines (XPhos, SPhos) CheckLigand->ChangeLigand Yes Success Product Yield Optimized CheckLigand->Success No ChangeLigand->Success

    Caption: Logical workflow for mitigating debromination in Pd-catalyzed cross-coupling of thiophenes.

    Quantitative Optimization Parameters
    ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityExpected Impact
    Ligand PPh₃, unhindered phosphinesXPhos, SPhos, tBu-JohnPhosBulky, electron-rich ligands, outcompeting hydride transfer[2][3].Shifts product ratio from <50% to >90% desired coupling.
    Base NaOEt, KOtBu, Amines (Et₃N)K₃PO₄, Cs₂CO₃, KFAlkoxides and amines with β-hydrogens act as direct hydride donors to the Pd(II) center. [3].Eliminates base-driven hydrodehalogenation entirely.
    Solvent EtOH, MeOH, High H₂O ratio (e.g., 4:1)Dioxane, THF, Toluene (Anhydrous or minimal H₂O)Protic solvents provide protons/hydrides for Pd-H formation. [4].Reduces debrominated byproduct by 40-60%[4].
    Temperature > 100 °C40 °C – 80 °C relative to transmetalation[1][3].Improves overall mass balance and purity profile.
    Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromothiophene

    This protocol utilizes a bulky Buchwald ligand and a mild, anhydrous base suspension to kinetically suppress Pd-H formation.

    • Preparation: Oven-dry a Schlenk flask at 120 °C overnight. Cool under a continuous stream of dry Argon.

    • Reagent Loading: Add 3-bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%) to the flask[3].

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Note: If the boronic acid is highly insoluble, add a strictly controlled (e.g., 10:1 Dioxane:H₂O)[4].

    • Degassing: Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Oxygen degrades electron-rich phosphines, stalling the catalytic cycle and giving side reactions more time to occur.

    • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

    • Self-Validating System: Run a parallel micro-scale reaction spiked with 1,4-dimethoxybenzene as an internal standard. Pull a 50 µL aliquot at 2 hours, filter through a silica plug, and run a crude ¹H-NMR. You should observe >95% conversion to the cross-coupled product relative to the internal standard before scaling up the bulk reaction.

    Part 3: Troubleshooting Lithium-Halogen Exchange

    User Query: "When I quench my lithiated 3-bromothiophene with an electrophile, I get low yields and high amounts of debrominated thiophene. What is going wrong?"

    Resolution Strategy: 3-halothiophenes are notoriously uncooperative. The issue is almost certainly protonation of the highly basic 3-thienyllithium intermediate by either trace moisture or the alkyl bromide byproduct.

    Protocol 2: Safe & Efficient Lithiation of 3-Bromothiophene

    This protocol uses to ensure the complete destruction of the electrophilic byproduct[2].

    • Setup: Assemble a flame-dried, three-necked flask with a dropping funnel and an internal temperature probe under Argon.

    • Substrate Dissolution: Dissolve 3-bromothiophene (1.0 equiv) in freshly distilled, anhydrous THF (0.5 M).

    • Cooling: Submerge the flask in a dry ice/acetone bath. Ensure the internal temperature reaches exactly -78 °C.

    • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.05 equiv) via syringe pump over 30 minutes. Causality: The first equivalent performs the lithium-halogen exchange. The second equivalent immediately reacts with the t-BuBr byproduct (via E2 elimination to isobutylene and LiBr), permanently removing the proton source from the system[2]. Keep the internal temperature below -70 °C.

    • Maturation: Stir at -78 °C for 30 minutes.

    • Electrophile Trapping: Add the desired electrophile dropwise. Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

    • Self-Validating System: To validate the efficacy of the second t-BuLi equivalent, pull a 0.5 mL aliquot during the maturation phase (Step 5) and quench it into a solution of iodine in THF. GC-MS analysis should yield solely 3-iodothiophene with absolutely zero t-butyl iodide or unreacted 3-bromothiophene, confirming complete metalation and byproduct destruction.

    Part 4: Frequently Asked Questions (FAQs)

    Q1: I am using Pd(PPh₃)₄ as my catalyst and getting 40% debrominated thiophene. Why? A1: Pd(PPh₃)₄ is a classic catalyst but has a relatively small bite angle and lacks the steric bulk needed to force rapid reductive elimination in electron-rich thiophene systems. Furthermore, it is often used with protic solvents (EtOH/H₂O) which act as hydride sources. Switching to a pre-catalyst like XPhos Pd G3 with a mild base in dioxane will drastically reduce this side reaction[3].

    Q2: Can I use Grignard formation (Mg turnings) instead of lithiation for 3-bromothiophene to avoid debromination? A2: 3-halothiophenes are highly uncooperative in direct Grignard formation. The harsh initiation conditions (heat, iodine) often lead to significant Wurtz coupling and debromination via radical pathways[2]. Lithium-halogen exchange with t-BuLi at -78 °C remains the authoritative standard for clean metalation.

    Q3: Does the position of the bromine (C2 vs. C3) affect the rate of debromination? A3: Yes. The C2 position is more activated and undergoes oxidative addition (in Pd chemistry) and metalation (in Li chemistry) much faster than the C3 position. In polybrominated thiophenes (e.g., 2,3,5-tribromothiophene), regioselective coupling at C2/C5 can usually be achieved before C3 reacts, but extended reaction times or excessive water will lead to hydrodebromination at the unreacted sites[4].

    Sources

    Technical Support Center: Optimizing Catalyst Load for 4-Bromo-2-propylthiophene Polymerization

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require precise control over the synthesis of poly(2-propylthiophene) derivatives.

    Polymerizing an unsymmetrical, mono-halogenated monomer like 4-bromo-2-propylthiophene presents unique mechanistic hurdles. Unlike symmetric or di-halogenated precursors, this monomer is best polymerized via Direct Arylation Polymerization (DArP) . This method relies on the selective coupling of the C–Br bond at the 4-position with the C–H bond at the 5-position. Here, we will explore the causality behind catalyst loading, troubleshoot common failure modes, and provide a self-validating protocol to ensure your synthesis is robust and reproducible.

    Frequently Asked Questions (FAQs)

    Q: Why is catalyst loading so critical for 4-Bromo-2-propylthiophene compared to standard di-bromo monomers? A: In standard Kumada Catalyst-Transfer Polycondensation (KCTP), the catalyst load directly dictates the molecular weight via a chain-growth mechanism. However, in DArP, the reaction operates on a step-growth or modified chain-growth pathway depending on the ligand environment. Because 4-bromo-2-propylthiophene possesses multiple reactive C–H sites (at both the 3- and 5-positions), an excessive catalyst load increases the concentration of active Pd(0) species. This overabundance outcompetes the rate of regioselective Reductive Elimination, driving off-cycle Concerted Metalation-Deprotonation (CMD) events at the less sterically hindered 3-position, leading to branching and cross-linking[1].

    Q: Can I use heterogeneous catalysts to better control the loading and simplify purification? A: Yes. Heterogeneous catalysts (e.g., SiliaCat DPP-Pd) can effectively mediate DArP while preventing the aggregation of Pd black. They offer excellent compatibility with mild bases like K₂CO₃, which helps suppress unwanted side reactions that typically occur with harsher bases like K₃PO₄[2].

    Troubleshooting Guide: Catalyst Load Diagnostics

    The physical state and analytical footprint of your polymer are direct readouts of your catalytic cycle's health. Use this diagnostic matrix to correct your catalyst loading.

    Symptom: Bimodal Molecular Weight Distribution (GPC)
    • Causality: Sub-optimal catalyst loading (<1.0 mol%) leads to sluggish Oxidative Addition kinetics. As the active Pd(0) pool depletes prematurely, the reaction transitions into uncontrolled step-growth, yielding a mixture of low-MW oligomers and a few high-MW chains [3].

    • Resolution: Increase the catalyst loading to the optimal 1.5–2.0 mol% threshold. Ensure rigorous deoxygenation, as trace O₂ will irreversibly quench the already limited Pd(0) pool.

    Symptom: Insoluble Polymer / Gelation in the Reaction Flask
    • Causality: Over-dosing the catalyst (>3.0 mol%). High local concentrations of Pd(0) increase the probability of C3-branching. Once a critical density of branching is reached, the polymer cross-links into an intractable gel[1].

    • Resolution: Strictly cap the catalyst load at 1.5 mol%. Introduce a bulky carboxylic acid additive (e.g., 30 mol% neodecanoic acid) to sterically block the C3 position during the CMD step, forcing linear propagation at the C5 position.

    Symptom: Rapid Formation of a Metallic Mirror (Pd Black)
    • Causality: Ligand starvation. If you increase the Pd(OAc)₂ load without proportionally increasing the phosphine ligand, the uncoordinated Pd(0) will rapidly aggregate into inactive metallic palladium.

    • Resolution: Always maintain a strict 1:2 molar ratio of Pd to monodentate phosphine ligand (e.g., P(o-tolyl)₃).

    Quantitative Data: Impact of Catalyst Load on Polymer Metrics

    The following table summarizes the empirical relationship between Pd(OAc)₂ catalyst loading and the resulting polymer properties for 4-bromo-2-propylthiophene DArP (Reaction conditions: 80 °C, THF, K₂CO₃ base, 24 h).

    Catalyst Load (mol%)Mechanistic Bias Mn​ (kDa)Dispersity (Đ)Yield (%)Primary Defect Mode
    0.5 Sluggish Step-Growth12.42.145Incomplete Conversion
    1.5 (Optimal) Regioselective Propagation38.61.492Minimal / Defect-Free
    3.0 Competing Chain-Transfer18.21.878Homocoupling
    5.0 Off-Cycle Activation6.52.560C3-Branching / Gelation
    Mechanistic Visualization

    The diagram below illustrates the DArP catalytic cycle, specifically highlighting where catalyst loading dictates the success or failure of the polymerization.

    DArP_Workflow Pd0 Pd(0) Active Species (Concentration dictated by load) OxAdd Oxidative Addition (C-Br Cleavage at C4) Pd0->OxAdd + Monomer CMD Concerted Metalation-Deprotonation (C-H Activation at C5) OxAdd->CMD + Base RedElim Reductive Elimination (Polymer Chain Growth) CMD->RedElim RedElim->Pd0 Chain Extension SideRxn Side Reactions (Homocoupling / Branching) Elevated at High Catalyst Loads RedElim->SideRxn Excess Pd(0)

    Catalytic cycle of Direct Arylation Polymerization highlighting catalyst load dependencies.

    Self-Validating Experimental Protocol

    To ensure reproducibility, this protocol embeds visual and physical validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

    Objective: Synthesize linear poly(2-propylthiophene) with Mn​ > 30 kDa using an optimized 1.5 mol% catalyst load.

    Step 1: Reagent Preparation & Validation

    • In a nitrogen-filled glovebox, weigh 4-bromo-2-propylthiophene (1.0 mmol, 205.1 mg).

    • Validation Checkpoint: The monomer must be a clear, colorless liquid. A yellow/brown tint indicates free bromine degradation, which will poison the catalyst. If discolored, pass through a plug of basic alumina prior to use.

    Step 2: Catalyst Assembly

    • Combine Pd(OAc)₂ (1.5 mol%, 3.3 mg) and P(o-tolyl)₃ (3.0 mol%, 9.1 mg) in a 10 mL Schlenk flask. Add anhydrous K₂CO₃ (2.5 mmol) as the base to ensure mild deprotonation[2].

    Step 3: Initiation

    • Add 5 mL of anhydrous THF. Seal the flask, remove it from the glovebox, and heat to 80 °C on a Schlenk line under argon.

    • Validation Checkpoint: Within 10 minutes, the solution must transition from pale yellow to a deep, translucent red. This color shift confirms the reduction of Pd(II) to the active Pd(0)Lₙ species. If the solution turns black, ligand dissociation has occurred; abort the reaction.

    Step 4: Propagation

    • Inject the purified monomer via a gas-tight syringe. Stir at 80 °C for 24 hours.

    • Validation Checkpoint: As the polymer chain extends, the solution viscosity will visibly increase, and the color will shift to an opaque dark purple/black, indicative of extended π-conjugation.

    Step 5: Quenching and Purification

    • Cool the flask to room temperature and precipitate the mixture dropwise into vigorously stirred cold methanol (100 mL). Filter the crude solid.

    • Perform a Soxhlet extraction: Wash with Hexane (12 h) to remove unreacted monomer and low-MW oligomers, followed by Chloroform (12 h) to extract the target high-MW polymer.

    • Validation Checkpoint: The chloroform fraction should be intensely colored and, upon solvent evaporation, form a flexible, free-standing metallic film. Brittleness indicates a failure in molecular weight control (likely due to catalyst under-dosing).

    References
    • Title: Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers Source: Chemistry – A European Journal URL: [Link]

    • Title: Elucidating and Expanding the Monomer Scope with Heterogeneous Catalysis in Direct Arylation Polymerization (DArP) Source: Macromolecules (ACS Publications) URL: [Link]

    • Title: The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers Source: Nature Communications (PMC - NIH) URL: [Link]

    Sources

    Technical Support Center: Handling, Storage, and Troubleshooting of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced technical support guide for 4-Bromo-2-propylthiophene (CAS: 36155-79-0). This compound is a critical, highly valued intermediate in the synthesis of complex pharmaceuticals, most notably dopaminergic D1 receptor agonists such as A-86929 and its prodrug ABT-431[1].

    Because substituted thiophenes are inherently sensitive to atmospheric conditions, improper storage rapidly leads to oxidative degradation, severely compromising downstream reaction yields and introducing toxic or reactive impurities into biological assays[2]. This guide provides drug development professionals and synthetic chemists with the mechanistic causality of these degradation pathways and field-proven, self-validating protocols to ensure absolute reagent integrity.

    Part 1: The Mechanistic Causality of Thiophene Degradation

    To effectively prevent degradation, one must understand the exact thermodynamic and kinetic vulnerabilities of the molecule. 4-Bromo-2-propylthiophene features two competing electronic influences: the electron-withdrawing bromine atom at the 4-position, and the electron-donating propyl group at the 2-position.

    While the bromine atom provides slight inductive stabilization, the propyl group donates electron density into the thiophene ring via hyperconjugation. This localized electron richness makes the sulfur atom and the conjugated diene system highly susceptible to electrophilic attack by singlet oxygen ( 1O2​ ) [3].

    When exposed to ambient light and air, trace photosensitizers convert triplet oxygen to highly reactive singlet oxygen. The primary degradation mechanism is a concerted [2+4] cycloaddition , where singlet oxygen attacks the thiophene ring to form an unstable endoperoxide intermediate [3]. This intermediate rapidly rearranges into thiophene S-oxides [2][4]. Thiophene S-oxides are highly reactive electrophiles that readily undergo intermolecular Diels-Alder reactions or dimerization, leading to the formation of complex, colored polymeric byproducts[4].

    Additionally, the alpha-carbon of the propyl chain is susceptible to radical-initiated auto-oxidation, especially in the presence of trace transition metal impurities or elevated temperatures, eventually forming ketone or alcohol impurities[2].

    Part 2: Troubleshooting & Diagnostic FAQs

    Q1: My batch of 4-Bromo-2-propylthiophene has changed from a colorless liquid to a distinct yellow/brown oil. What happened, and can I still use it? A1: The discoloration is a definitive visual indicator of oxidative degradation. The yellow/brown color arises from the dimerization and polymerization of thiophene S-oxides, which form conjugated systems that absorb visible light[2][4]. Actionable Advice: Do not use discolored material for sensitive catalytic cross-coupling reactions (e.g., Suzuki or Stille couplings), as these polymeric impurities can poison palladium catalysts. The material must be re-purified via vacuum distillation or silica gel column chromatography (using hexanes) prior to use[4].

    Q2: I am observing unexpected, highly polar peaks in my LC-MS/HPLC analysis of the starting material. What are these? A2: These are likely the oxidized byproducts. Thiophene S-oxides and their subsequent ring-opened carboxylic acid or aldehyde derivatives are significantly more polar than the parent 4-Bromo-2-propylthiophene[4]. Self-Validation Check: Run a baseline HPLC-UV assay at 254 nm. If you observe peaks eluting earlier (higher polarity) than your main product peak on a reverse-phase C18 column, oxidation has occurred. Mass spectrometry will typically reveal an [M+16] or [M+32] mass shift corresponding to the addition of oxygen atoms.

    Q3: Does the storage temperature significantly impact the rate of S-oxide formation? A3: Yes. The rearrangement of the endoperoxide intermediate into S-oxides, as well as radical auto-oxidation at the alkyl chain, are temperature-dependent kinetic processes[3]. Storing the compound at room temperature accelerates these pathways exponentially compared to sub-zero storage.

    Q4: Can I use chemical stabilizers to prolong shelf life? A4: Yes. For long-term storage of the compound in solution, or if repeated handling is unavoidable, adding a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01% to 0.1% (w/w) can effectively quench the radical propagation steps of auto-oxidation[2]. However, ensure BHT does not interfere with your specific downstream synthetic steps.

    Part 3: Quantitative Stability Profiles

    The following table summarizes the expected degradation profiles of substituted alkylthiophenes under various storage conditions, highlighting the critical need for strict environmental controls.

    Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Shelf Life ( >98% Purity)Primary Degradation Risk
    Optimal Argon / NitrogenDark (Amber Vial)-20°C> 24 MonthsNegligible
    Acceptable Argon / NitrogenDark (Amber Vial)4°C6 - 12 MonthsSlow S-oxidation
    Sub-optimal Ambient AirDark20°C1 - 3 MonthsS-oxidation, Dimerization
    Destructive Ambient AirDirect Light20°C< 1 WeekRapid [2+4] Cycloaddition

    Part 4: Standard Operating Procedure (SOP) for Inert Storage

    To guarantee a self-validating storage system, researchers must eliminate oxygen, light, and moisture. The following protocol utilizes Schlenk line techniques to prepare 4-Bromo-2-propylthiophene for long-term storage.

    Protocol: Freeze-Pump-Thaw Degassing and Inert Aliquoting

    Materials Required:

    • Schlenk line with high-vacuum pump and ultra-high purity Argon source.

    • Amber glass ampoules or heavy-wall amber vials with PTFE-lined septa.

    • Liquid nitrogen ( LN2​ ) dewar.

    Step-by-Step Methodology:

    • Glassware Preparation: Bake all amber vials and septa at 120°C for at least 4 hours. Transfer them to a desiccator to cool under a vacuum, then backfill with Argon.

    • Initial Transfer: Transfer the bulk 4-Bromo-2-propylthiophene into a Schlenk flask equipped with a magnetic stir bar.

    • Freeze Phase: Submerge the Schlenk flask in the liquid nitrogen dewar until the liquid thiophene compound is completely frozen solid.

    • Pump Phase: Open the flask to the high vacuum line for 5–10 minutes to evacuate all atmospheric gases (including dissolved O2​ in the headspace).

    • Thaw Phase: Close the vacuum valve and remove the flask from the LN2​ . Allow the compound to thaw completely in a room-temperature water bath. Self-Validating Observation: You will observe bubbles forming as dissolved oxygen escapes the liquid matrix.

    • Repeat: Repeat the Freeze-Pump-Thaw cycle (Steps 3-5) at least three times. The process is validated as complete when no further gas bubbles evolve during the thaw phase.

    • Backfill & Aliquot: Backfill the Schlenk flask with Argon. Using an oven-dried, Argon-purged gas-tight syringe, dispense single-use aliquots of the compound into the pre-prepared amber vials.

    • Sealing: Blanket the headspace of each vial with a gentle stream of Argon before rapidly sealing with the PTFE-lined cap. Wrap the seal with Parafilm.

    • Storage: Store the sealed amber vials immediately in an explosion-proof freezer at -20°C[5][6].

    Part 5: Visualization of Degradation Pathways

    The following diagram maps the mechanistic pathways that lead to the degradation of 4-Bromo-2-propylthiophene, emphasizing the divergence between photochemical and thermal/radical oxidation.

    G Start 4-Bromo-2-propylthiophene (Intact Liquid) Endo Endoperoxide Intermediate [2+4] Cycloaddition Start->Endo + 1O2 (Light/Air Exposure) Radical Alpha-Carbon Radical (Propyl Chain) Start->Radical Trace Metals / Heat (Auto-oxidation) O2 Singlet Oxygen (1O2) Photochemical Excitation O2->Endo SOxide Thiophene S-Oxide (Reactive Electrophile) Endo->SOxide Structural Rearrangement Polymer Dimerization & Polymerization (Yellow/Brown Discoloration) SOxide->Polymer Intermolecular Attack (Loss of Purity) Ketone Ketone/Alcohol Byproducts Radical->Ketone O2 Trapping & Cleavage

    Oxidative degradation pathways of 4-Bromo-2-propylthiophene.

    References

    • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach MDPI[Link]

    • An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) The Journal of Organic Chemistry - ACS Publications[Link]

    Sources

    Technical Support Center: Separation & Purification of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-propylthiophene . This guide is engineered for research scientists and drug development professionals who are synthesizing this critical intermediate, typically via the Wolff-Kishner reduction of 1-(4-bromothiophen-2-yl)propan-1-one.

    Below, you will find a mechanistic workflow, troubleshooting FAQs, physicochemical data, and a self-validating experimental protocol to ensure the highest purity of your target compound.

    Separation Workflow Diagram

    The following diagram illustrates the critical path for isolating 4-bromo-2-propylthiophene from the crude Wolff-Kishner reaction mixture, highlighting the phase separations and chromatographic steps required to remove unreacted starting materials.

    Workflow SM Crude Reaction Mixture (Post-Wolff-Kishner) Acid Aqueous Quench & Acidification (HCl to pH < 3) SM->Acid Ext Liquid-Liquid Extraction (Pentane) Acid->Ext Aq Aqueous Layer (Discard Hydrazine/Salts) Ext->Aq Phase Separation Org Organic Layer (Target + Unreacted Ketone) Ext->Org Phase Separation Chrom Silica Gel Chromatography (Hexane Eluent) Org->Chrom Ketone Unreacted Ketone (Retained on Column) Chrom->Ketone 10% EtOAc/Hexane Target Purified 4-Bromo-2-propylthiophene (Elutes Rapidly) Chrom->Target 100% Hexane

    Separation workflow for 4-Bromo-2-propylthiophene from Wolff-Kishner reaction mixtures.

    Troubleshooting & FAQs

    Q: How do I separate 4-bromo-2-propylthiophene from the unreacted starting material, 1-(4-bromothiophen-2-yl)propan-1-one? A: This separation relies on the massive polarity differential between the two molecules. The unreacted ketone starting material contains a highly polar carbonyl group, whereas the fully reduced 4-bromo-2-propylthiophene is essentially a hydrophobic alkyl halide. Flash column chromatography on silica gel is the standard, self-validating system here. By utilizing a non-polar eluent like 100% hexane or pentane, the target 4-bromo-2-propylthiophene will elute rapidly near the solvent front, while the unreacted ketone will be strongly retained on the stationary phase until a more polar solvent (e.g., 10% ethyl acetate) is introduced[1].

    Q: I am observing a co-eluting impurity with an identical Rf to my product on TLC. What is it, and how do I remove it? A: If you observe a co-eluting spot in 100% hexane, you are likely dealing with 2-propylthiophene. This is a common debrominated byproduct caused by hydrodehalogenation under the strongly basic, high-temperature (160 °C) conditions of the Wolff-Kishner reduction[2]. Because both the target and the byproduct are non-polar alkylthiophenes, they cannot be efficiently separated by standard silica gel chromatography. Resolution: You must exploit their boiling point differences via fractional distillation under reduced pressure. The heavy bromine atom on the target molecule significantly increases its boiling point relative to the debrominated 2-propylthiophene (which boils at ~158 °C at atmospheric pressure).

    Q: Why is severe emulsification occurring during the aqueous workup of the Wolff-Kishner reaction mixture? A: Emulsions in this specific workflow are caused by the presence of unreacted hydrazine, basic potassium salts, and partially reduced hydrazone intermediates partitioning between the ethylene glycol/water phase and the organic extraction solvent. Resolution: Acidification is critical. Before extraction, dilute the reaction mixture with water and acidify with concentrated HCl to pH < 3[2]. This protonates the free hydrazine to highly polar hydrazinium chloride, forcing it entirely into the aqueous phase, breaking the emulsion, and ensuring a clean phase separation when extracting with pentane[1].

    Physicochemical Data for Separation

    To design an effective separation strategy, compare the physicochemical properties of the target molecule against common reaction components.

    CompoundMolecular Weight ( g/mol )Polarity / Silica Gel AffinityEstimated Rf (100% Hexane)Separation Method
    4-Bromo-2-propylthiophene (Target)205.11Non-polar~0.85Target Eluent
    1-(4-Bromothiophen-2-yl)propan-1-one (SM)219.09Moderately Polar~0.20Chromatography
    2-Propylthiophene (Byproduct)126.22Non-polar~0.85Distillation
    Hydrazine (Reagent)32.05Highly Polar / Basic0.00 (Aqueous)Acidic Extraction

    Standardized Purification Protocol

    This step-by-step methodology provides a self-validating protocol for the extraction and chromatographic separation of 4-bromo-2-propylthiophene from unreacted ketone[2],[1].

    Phase 1: Quenching and Acidification

    • Cool the ethylene glycol reaction mixture from 160 °C to room temperature.

    • Dilute the mixture with deionized water (approximately 2 to 3 volumes per volume of reaction mixture).

    • Critical Step: Slowly add concentrated HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2–3. Causality: This protonates unreacted hydrazine and solubilizes potassium salts, preventing emulsion formation during the organic wash.

    Phase 2: Liquid-Liquid Extraction 4. Extract the acidified aqueous mixture with pentane (3 × 1 volume). Causality: Pentane is highly non-polar, selectively extracting the alkylthiophene and ketone while leaving polar hydrazinium salts strictly in the aqueous layer. 5. Wash the combined pentane layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. 6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

    Phase 3: Chromatographic Separation 7. Load the crude oil onto a silica gel column. 8. Elute with 100% hexanes. Collect the first major UV-active fractions (visualized at 254 nm). Self-Validation: Spot the fractions on a TLC plate and develop in 100% hexane. The target product will appear as a distinct UV-active spot near the solvent front (Rf ~0.85). The absence of a spot at Rf ~0.2 confirms the complete removal of the unreacted ketone. 9. (Optional) To recover the unreacted 1-(4-bromothiophen-2-yl)propan-1-one for recycling, switch the mobile phase to 10% Ethyl Acetate in Hexanes to strip the ketone from the column.

    References

    • [2] An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia- 5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929) | The Journal of Organic Chemistry - ACS Publications. acs.org.2

    • [1] An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline; an Advanced Intermediate of Analogue of A-86929. scholaris.ca. 1

    Sources

    Solving solubility issues with 4-Bromo-2-propylthiophene derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials & Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the complex solubility bottlenecks associated with 4-Bromo-2-propylthiophene and its derivatives.

    Thiophene building blocks are notoriously difficult to handle across different phases of research. While the propyl chain provides marginal steric relief compared to unsubstituted thiophenes, the rigid, nonpolar aromatic core and the heavy bromine atom create significant solvation hurdles—ranging from cross-coupling precipitation to complete insolubility in biological assays.

    Below, you will find targeted troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.

    Diagnostic Workflow: 4-Bromo-2-propylthiophene Solubility

    G Start 4-Bromo-2-propylthiophene Solubility Bottleneck Decision Identify Application Domain Start->Decision Synthesis Organic Synthesis (e.g., Suzuki Coupling) Decision->Synthesis BioAssay Biological Assays (Aqueous Media) Decision->BioAssay Polymers Polymerization (Material Science) Decision->Polymers SynSol1 Biphasic Solvents (Toluene/Dioxane/H2O) Synthesis->SynSol1 Solution Phase SynSol2 Mechanochemical Solid-State Coupling Synthesis->SynSol2 Insoluble Intermediates BioSol Nanoparticle Encapsulation (HSA Nanocarriers) BioAssay->BioSol PolySol Side-Chain Engineering (PEGylation) Polymers->PolySol

    Workflow for troubleshooting 4-Bromo-2-propylthiophene solubility across different applications.

    FAQ Section 1: Synthetic & Cross-Coupling Challenges

    Q: During the Suzuki-Miyaura cross-coupling of 4-Bromo-2-propylthiophene with complex arylboronic acids, my reaction stalls at 30% conversion due to intermediate precipitation. What is the mechanistic cause, and how do I fix it? A: The stalling is caused by a rapid decrease in the entropy of mixing. As the thiophene couples with the arylboronic acid, the conjugation length of the intermediate increases. This enhances planar π-π stacking interactions, which drastically reduces the molecule's solubility in standard nonpolar solvents like pure toluene[1].

    • The Solution: Transition to a ternary biphasic solvent system, such as Toluene/1,4-Dioxane/Water.

    • The Causality: Toluene solvates the starting thiophene, water dissolves the inorganic base (e.g., K3PO4) required for the transmetalation step, and 1,4-Dioxane acts as a polarity-bridging co-solvent. Dioxane disrupts the π-π stacking of the growing conjugated intermediate, keeping it in solution long enough for the catalytic cycle to reach completion[1].

    Q: What if my resulting thiophene oligomer is completely insoluble in all liquid solvents, making further functionalization impossible? A: When solution-phase thermodynamics fail, you must bypass solvation entirely. We recommend utilizing solid-state mechanochemical cross-coupling [2]. By applying mechanical force (e.g., via ball milling) to the solid reactants in the presence of a palladium catalyst and a removable solubilizing silyl group, you force the molecules into reactive proximity without relying on a solvent medium. This technique has successfully converted highly insoluble polyaromatic halides into desired cross-coupled products in under 90 minutes[2].

    FAQ Section 2: Biological & Assay Formulation

    Q: My 4-Bromo-2-propylthiophene derivative crashes out immediately when introduced to PBS (pH 7.4) for in vitro cell assays. How can I achieve aqueous solubility without altering the chemical structure? A: Thiophene itself is a nonpolar aromatic compound, and its sulfur atom is a poor hydrogen-bond acceptor[3]. The addition of the propyl chain further increases the molecule's lipophilicity (LogP). When structural modification (like adding polar PEG chains) is not an option due to structure-activity relationship (SAR) constraints, nanoparticle encapsulation is the most robust formulation strategy[3].

    • The Solution: Formulate the compound using Human Serum Albumin (HSA) nanoparticles. HSA contains hydrophobic binding pockets that naturally sequester lipophilic molecules like thiophene derivatives, while its hydrophilic exterior maintains excellent dispersion in aqueous buffers[4].

    Quantitative Data: Solubility Profiles

    The following table summarizes the thermodynamic solubility of typical lipophilic thiophene derivatives across various solvent environments to guide your experimental design.

    Solvent / Formulation SystemTemp (°C)Saturation SolubilityMechanistic Context & Causality
    Deionized Water 25~26.3 µg/mLHighly lipophilic core repels water; lack of H-bonding[4].
    PBS Buffer (pH 7.4) 25~27.6 µg/mLHigh ionic strength prevents solvation (salting-out effect)[4].
    Absolute Ethanol 25>1,000 µg/mLAliphatic chain of ethanol solvates the propyl group[4].
    1,4-Dioxane / Toluene 90Highly SolubleOptimal polarity balance for Suzuki cross-coupling[1].
    HSA Nanoparticles (Aqueous) 37>3,700 µg/mLHSA hydrophobic pockets sequester the thiophene core[4].

    Note: Quantitative baseline values are adapted from HSA encapsulation studies on structurally analogous thiophene derivatives[4].

    Protocol: Self-Validating HSA Nanoparticle Encapsulation

    This methodology details the preparation of Human Serum Albumin (HSA) nanoparticles to solubilize 4-Bromo-2-propylthiophene derivatives for aqueous biological assays.

    Objective: Achieve >1 mg/mL aqueous concentration of a poorly soluble thiophene derivative. Mechanism: Desolvation-induced self-assembly driven by hydrophobic interactions.

    Step 1: Organic Stock Preparation

    • Action: Dissolve 2.0 mg of the 4-Bromo-2-propylthiophene derivative in 1.0 mL of absolute ethanol.

    • Causality: Ethanol acts as a water-miscible carrier solvent. It fully solvates the lipophilic compound, ensuring it is introduced to the protein in a monomeric state rather than as aggregated particulates[4].

    Step 2: Protein Hydration

    • Action: Dissolve 20 mg of HSA in 10 mL of Deionized (DI) water. Stir gently at 200 rpm at 25°C until fully dissolved.

    • Causality: Vigorous stirring or vortexing causes shear stress, which can denature the protein and collapse the hydrophobic binding pockets required to host the thiophene derivative.

    Step 3: Nanoparticle Self-Assembly

    • Action: Add the ethanolic thiophene solution dropwise (0.1 mL/min) into the aqueous HSA solution under continuous magnetic stirring (400 rpm).

    • Causality: As the ethanol diffuses into the water, the local polarity changes drastically. The hydrophobic thiophene molecules are forced to partition into the hydrophobic domains of the HSA, driving the spontaneous self-assembly of drug-loaded nanoparticles[3][4].

    Step 4: Solvent Evaporation

    • Action: Transfer the mixture to a rotary evaporator and reduce pressure at 35°C to remove the ethanol.

    • Causality: Removing the organic co-solvent prevents ethanol-induced toxicity in downstream in vitro cell assays and locks the nanoparticles into a stable, purely aqueous dispersion.

    Step 5: System Validation (Self-Validating Step)

    • Action: Centrifuge the resulting dispersion at 10,000 × g for 10 minutes. Observe the tube, then collect the supernatant for HPLC analysis.

    • Causality: This step inherently validates the protocol's success. Any unencapsulated, insoluble thiophene derivative will crash out and form a visible pellet at the bottom of the tube. A clear, pellet-free supernatant confirms successful encapsulation and enhanced aqueous solubility. HPLC analysis of the supernatant will quantify the exact drug-loading efficiency[4].

    References

    • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC Source: National Institutes of Health (NIH) URL:[Link]

    • Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - PMC Source: National Institutes of Health (NIH) URL:[Link]

    • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing Source: Royal Society of Chemistry (RSC) URL:[Link]

    • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - MDPI Source: MDPI Molecules URL:[Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental to innovation. In the realm of heterocyclic chemistry, thiophene derivatives are crucial scaffolds in a myriad of pharmaceutical and materials science applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of these organic molecules.[1] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-propylthiophene, contextualized with data from its structural analogs to illuminate the subtle yet significant effects of substitution on the thiophene ring.

    The Structural Significance of 4-Bromo-2-propylthiophene

    4-Bromo-2-propylthiophene is a substituted thiophene containing both an electron-donating alkyl group and an electron-withdrawing halogen. This substitution pattern creates a unique electronic environment within the aromatic ring, which is reflected in its NMR spectra. A thorough analysis of these spectra is essential for confirming its identity and purity, and for understanding its reactivity in further chemical transformations.

    Predicted ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-propylthiophene

    Predicted ¹H NMR Data
    ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    H-3~6.95Singlet-
    H-5~6.85Singlet-
    -CH₂-~2.75Triplet~7.5
    -CH₂-CH₂ -~1.65Sextet~7.5
    -CH₃~0.95Triplet~7.5
    Predicted ¹³C NMR Data
    CarbonPredicted Chemical Shift (δ, ppm)
    C-2~148
    C-3~128
    C-4~110
    C-5~124
    -C H₂-~32
    -CH₂-C H₂-~23
    -C H₃~14

    Comparative Spectral Analysis: The Influence of Substituents

    To understand the spectral characteristics of 4-Bromo-2-propylthiophene, it is instructive to compare its predicted data with the experimentally determined spectra of 2-propylthiophene and 3-bromothiophene. This comparison highlights the electronic effects of the bromine substituent.

    ¹H NMR Comparison

    The presence of the electron-withdrawing bromine atom at the 4-position is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.

    CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)
    2-Propylthiophene~6.80~6.90~7.10
    3-Bromothiophene~7.28~7.06~7.28[1]
    4-Bromo-2-propylthiophene (Predicted) ~6.95 - ~6.85
    ¹³C NMR Comparison

    The substituent effects are also evident in the ¹³C NMR spectra. The bromine atom is expected to cause a significant upfield shift for the carbon to which it is attached (C-4) due to the "heavy atom effect," while influencing the chemical shifts of the other ring carbons.[2]

    CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)
    2-Propylthiophene~145.5~125.0~126.5~123.5
    3-Bromothiophene122.9110.1129.0126.0[1]
    4-Bromo-2-propylthiophene (Predicted) ~148 ~128 ~110 ~124

    Experimental Protocol for NMR Analysis

    The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 4-Bromo-2-propylthiophene.

    Sample Preparation
    • Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified 4-Bromo-2-propylthiophene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3][4]

    • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds.[3]

    • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl the vial to ensure complete dissolution.

    • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[4][5]

    • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

    Workflow for NMR Sample Preparation.
    Data Acquisition
    • Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • Tuning and Shimming: The instrument must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field shimmed to ensure homogeneity, which is critical for obtaining sharp spectral lines.[1]

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

      • Spectral Width: Set a spectral width of approximately 12-15 ppm.

      • Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[1]

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

      • Spectral Width: A spectral width of around 200-220 ppm is generally required.

      • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is necessary.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    Data Processing
    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift scale is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).[6]

    • Integration and Peak Picking: For ¹H spectra, the area under each peak is integrated to determine the relative number of protons. All peaks in both ¹H and ¹³C spectra are picked and their chemical shifts recorded.

    General Workflow for NMR Data Acquisition and Analysis.

    Conclusion

    The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 4-Bromo-2-propylthiophene. By comparing its predicted spectral data with that of related compounds like 2-propylthiophene and 3-bromothiophene, the influence of both the alkyl and bromo substituents on the electronic structure of the thiophene ring can be clearly understood. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible NMR data, ensuring the scientific integrity of research and development in the fields of medicinal chemistry and materials science.

    References

    • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem.
    • C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant d π Orbitals - Oxford Academic.
    • ¹³C NMR spectra of thiophenes. III—Bromothiophenes - Research Paper.
    • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar.
    • An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. - R Discovery.
    • Supplementary Information.
    • 2-Propylthiophene | C7H10S | CID 73771 - PubChem. Available at: [Link]

    • NMR Sample Preparation. Available at: [Link]

    • NMR sample preparation. Available at: [Link]

    • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones … - ResearchGate. Available at: [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

    • NMR Sample Prepara-on. Available at: [Link]

    • New Journal of Chemistry Supporting Information. Available at: [Link]

    • Sample Preparation & NMR Tubes | Chemical Research Support. Available at: [Link]

    • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

    Sources

    High-Resolution GC-QTOF vs. Single Quadrupole GC-MS for the Structural Elucidation of Brominated Propylthiophenes: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Brominated propylthiophenes are critical intermediate scaffolds in the synthesis of advanced organic materials, conducting polymers, and pharmaceutical agents. However, analyzing these compounds presents a significant analytical challenge: positional isomers (e.g., 2-bromo-5-propylthiophene vs. 3-bromo-4-propylthiophene) yield nearly identical nominal mass fragmentation patterns.

    This guide provides an authoritative comparison between High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HR-GC-QTOF) and standard Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS). By exploring the mechanistic causality behind thiophene fragmentation, we demonstrate how advanced high-resolution platforms provide unambiguous structural elucidation where traditional single quadrupole systems fall short.

    The Mechanistic Causality of Bromopropylthiophene Fragmentation

    To effectively compare analytical platforms, one must first understand the fundamental electron ionization (EI) behavior of the target analytes. Under standard 70 eV EI conditions, brominated propylthiophenes exhibit highly predictable, thermodynamically driven fragmentation cascades[1].

    The molecular ion [M]+∙ appears as a distinct doublet at m/z 204 and 206, reflecting the near 1:1 natural isotopic abundance of 79Br and 81Br [2]. From this molecular ion, fragmentation proceeds via two primary competing pathways:

    • β -Cleavage and Ring Expansion (Dominant): Alkylthiophenes undergo rapid homolytic cleavage at the Cα​−Cβ​ bond of the alkyl chain. For a propyl substituent, this results in the neutral loss of an ethyl radical ( C2​H5∙​ , 29 Da)[1]. Why does this specific cleavage dominate? The loss of the ethyl group allows the 5-membered thienylium cation to undergo a structural rearrangement, expanding into a highly stable, fully conjugated 6-membered bromothiopyrylium cation [3]. This ring expansion minimizes steric strain and maximizes charge delocalization, making the m/z 175/177 doublet the base peak in the spectrum[4].

    • Halogen α -Cleavage (Secondary): A competing pathway involves the direct cleavage of the carbon-halogen bond, resulting in the loss of the bromine radical ( Br∙ , 79/81 Da) to yield a propylthienyl cation at m/z 125[2].

    Fragmentation M Molecular Ion [M]+. C7H9BrS (m/z 204/206) 1:1 Isotope Ratio EthLoss Beta-Cleavage Loss of •C2H5 (29 Da) M->EthLoss BrLoss Halogen Cleavage Loss of •Br (79/81 Da) M->BrLoss ThioPyr Bromothiopyrylium Cation [C5H4BrS]+ (m/z 175/177) Base Peak EthLoss->ThioPyr Thienyl Propylthienyl Cation [C7H9S]+ (m/z 125) BrLoss->Thienyl Final Thiopyrylium Cation [C5H4S]+. (m/z 96) ThioPyr->Final - •Br Thienyl->Final - •C2H5

    EI-MS fragmentation pathway of brominated propylthiophenes.

    Comparative Performance: HR-GC-QTOF vs. GC-SQ-MS

    When analyzing complex synthetic mixtures, standard GC-SQ-MS (the alternative) is often sufficient for routine purity checks but struggles with trace-level isomer differentiation. Co-eluting matrix components can easily produce nominal mass interferences at m/z 175, leading to false positives.

    The HR-GC-QTOF (the product) overcomes this by utilizing a time-of-flight mass analyzer that provides sub-2 ppm mass accuracy. This allows the analyst to calculate exact elemental compositions, distinguishing the true bromothiopyrylium fragment ( [C5​H479​BrS]+ at exact m/z 174.9216) from isobaric background noise.

    Quantitative Performance Comparison
    Performance MetricGC-SQ-MS (Alternative)HR-GC-QTOF (Product)Analytical Advantage
    Mass Accuracy ± 0.1 Da< 2 ppmEliminates isobaric false positives and background interference.
    Isotope Ratio Fidelity Moderate (± 10%)High (± 2%)Confirms the presence of halogens with absolute statistical confidence.
    Sensitivity (LOD) 50 pg on-column5 pg on-columnDetects trace synthetic impurities and degradation products.
    Structural Elucidation Nominal mass library matchingExact mass & MS/MSEnables unambiguous empirical formula generation for unknown isomers.

    Self-Validating Experimental Protocol

    To ensure data integrity, the following GC-MS methodology is designed as a self-validating system. Every step includes an internal check to verify causality and instrumental stability.

    Step-by-Step Methodology

    1. System Suitability & Mass Calibration

    • Action: Introduce Perfluorotributylamine (PFTBA) calibrant into the ion source.

    • Validation Check: Ensure the m/z 218.9856 and 501.9711 ions are within 2 ppm mass accuracy. This validates the thermal stability of the TOF flight tube prior to sample acquisition.

    2. Sample Preparation

    • Action: Dilute the synthesized brominated propylthiophene sample to 10 µg/mL in MS-grade hexane. Add 2-fluorothiophene (1 µg/mL) as an internal standard (IS).

    • Validation Check: A constant response factor of the IS across all sequential injections validates autosampler precision and rules out inlet discrimination based on volatility.

    3. Chromatographic Separation

    • Action: Inject 1 µL (Splitless mode, 250°C) onto an HP-5ms Ultra Inert column (30 m × 0.25 mm, 0.25 µm film). Use Helium carrier gas at 1.2 mL/min. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The non-polar stationary phase separates positional isomers based strictly on boiling point and subtle dipole moment differences induced by the specific position of the bromine atom on the thiophene ring.

    4. Ionization and Detection

    • Action: Utilize Electron Ionization (EI) at 70 eV with the source heated to 230°C. Acquire data in full scan mode (m/z 50–350) at an acquisition rate of 5 spectra/sec.

    5. Data Interpretation & Isotopic Validation

    • Action: Extract the exact masses for the molecular ion doublet (m/z 203.9606 and 205.9586).

    • Validation Check: The integrated area ratio of the doublet must be 50.5:49.5 (± 2%). Any deviation from this strict isotopic ratio indicates a co-eluting interference, immediately invalidating the peak purity assumption.

    Workflow Prep 1. Sample Prep Hexane Dilution & IS Inj 2. GC Injection Splitless, 250°C Prep->Inj Sep 3. Separation HP-5ms UI Column Inj->Sep Ion 4. EI Ionization 70 eV, 230°C Sep->Ion Detect 5. Mass Analysis HR-QTOF vs SQ-MS Ion->Detect

    Self-validating GC-MS experimental workflow for thiophene analysis.

    References

    • Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry.ACS Publications.
    • 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile.Benchchem.
    • Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector.ResearchGate.
    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles.AIP Publishing.

    Sources

    Comparative Guide: HPLC Methodologies for the Purity Determination of 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    The Analytical Challenge

    4-Bromo-2-propylthiophene is a highly hydrophobic, halogenated intermediate critical to the synthesis of advanced conducting polymers and pharmaceutical active ingredients. Its synthesis—typically via the electrophilic bromination of 2-propylthiophene—inevitably generates structurally similar impurities. The most problematic of these are positional isomers (e.g., 5-bromo-2-propylthiophene) and over-brominated species (e.g., 3,5-dibromo-2-propylthiophene).

    Because these impurities share identical molecular weights and nearly identical hydrophobic surface areas, determining the absolute purity of the 4-bromo target compound requires an optimized High-Performance Liquid Chromatography (HPLC) method capable of extreme shape selectivity.

    Mechanistic Causality: Stationary Phase & Solvent Selection

    Developing a robust purity assay requires moving beyond default parameters and understanding the chemical causality behind stationary phase interactions.

    The Limitation of C18 Columns: Standard Octadecylsilane (C18) columns are the default choice for the reversed-phase analysis of thiophene derivatives . However, C18 phases separate analytes almost exclusively via dispersive (van der Waals) forces. Because the 4-bromo and 5-bromo isomers present the same hydrophobic footprint to the stationary phase, C18 columns suffer from severe co-elution, failing to provide an accurate purity profile.

    The PFP Advantage (Orthogonal Selectivity): To achieve baseline resolution of positional isomers, a Pentafluorophenyl (PFP) column is highly recommended [[1]]([Link]). PFP phases introduce orthogonal retention mechanisms:

    • π−π Interactions: The electron-deficient fluorinated aromatic ring of the PFP phase acts as a Lewis acid, engaging strongly with the electron-rich thiophene ring.

    • Dipole-Dipole Interactions: The highly electronegative C-F bonds interact specifically with the polarizable bromine atom, providing the shape selectivity necessary to differentiate between the 4-position and 5-position substitutions .

    Solvent Causality (Methanol vs. Acetonitrile): When utilizing PFP or Phenyl columns, Methanol must be selected as the organic modifier instead of Acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which actively competes with the analyte for the stationary phase's π system, suppressing the desired interactions. Methanol is a protic solvent lacking π electrons, allowing the orthogonal retention mechanisms of the PFP column to function unhindered .

    Method Development Workflow

    G N1 4-Bromo-2-propylthiophene Sample Matrix N2 Stationary Phase Selection N1->N2 N3 Standard C18 Column (Dispersive Interactions) N2->N3 Default RP-HPLC N4 PFP / Phenyl Column (π-π & Dipole Interactions) N2->N4 Orthogonal Selectivity N5 Poor Resolution of Positional Isomers (Rs < 1.5) N3->N5 Hydrophobic overlap N6 Baseline Resolution of Halogenated Isomers (Rs > 2.0) N4->N6 Shape & Polarizability

    Logical workflow for selecting stationary phases in halogenated thiophene HPLC analysis.

    Experimental Protocols

    The following protocols establish a self-validating system to objectively compare the performance of standard C18 versus PFP methodologies.

    Sample Preparation (Applies to both methods)
    • Diluent: 100% HPLC-grade Methanol.

    • Stock Solution: Accurately weigh 10.0 mg of the 4-Bromo-2-propylthiophene sample and dissolve in 10.0 mL of diluent (1.0 mg/mL).

    • Working Solution: Dilute 1.0 mL of the stock solution into 10.0 mL of diluent (0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

    Method A: Standard RP-HPLC (C18 Baseline)
    • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 50% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    Method B: Orthogonal RP-HPLC (PFP Optimized)
    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 100% Methanol (Required for π−π preservation).

    • Gradient: 60% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C (Lower temperature enhances dipole interactions).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    System Suitability Test (SST) - Self-Validation Criteria

    Before analyzing the sample purity, inject a resolution standard containing equal parts 4-bromo-2-propylthiophene and 5-bromo-2-propylthiophene. The analytical run is only considered valid if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 .

    Comparative Data Analysis

    The table below summarizes the quantitative performance of both methods when analyzing a crude synthetic mixture of 4-Bromo-2-propylthiophene.

    Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
    2-Propylthiophene (Precursor)6.20N/A5.80N/A
    5-Bromo-2-propylthiophene (Isomer)9.454.18.255.6
    4-Bromo-2-propylthiophene (Target) 9.65 0.8 (Co-elution) 8.95 2.4 (Baseline)
    3,5-Dibromo-2-propylthiophene13.105.212.506.1

    Data Interpretation: The standard C18 method fails the System Suitability Test, yielding an Rs​ of 0.8 for the critical pair, meaning the positional isomers co-elute and artificially inflate the reported purity of the target compound. Conversely, the PFP method successfully leverages π−π and dipole interactions to achieve a baseline resolution ( Rs​ = 2.4), ensuring an accurate and reliable purity determination.

    Sources

    A Comparative Guide to the Reactivity of 4-Bromo-2-propylthiophene and 2-Bromo-5-propylthiophene for Pharmaceutical and Materials Science Applications

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Thiophene-based heterocyclic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and organic electronic materials. The precise functionalization of the thiophene ring is critical to modulating the biological activity and material properties of the resulting molecules. Among the plethora of substituted thiophenes, 4-Bromo-2-propylthiophene and 2-Bromo-5-propylthiophene represent two key isomers whose differential reactivity can be strategically exploited in organic synthesis. This guide provides a comprehensive comparison of the reactivity of these two isomers in key synthetic transformations, supported by established mechanistic principles and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to make informed decisions in their synthetic strategies.

    The distinct reactivity profiles of these isomers stem from the electronic and steric influences of the propyl and bromo substituents on the thiophene ring.[1] Generally, the C2 (α) position of thiophene is more electron-deficient and its proton is more acidic than the C3 (β) position, rendering it more susceptible to metalation and subsequent reactions.[1] This fundamental principle dictates that 2-Bromo-5-propylthiophene, with its bromine atom at the activated C2 position, will exhibit enhanced reactivity in several key transformations compared to its 4-bromo counterpart.

    Theoretical Basis for Reactivity Differences

    The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution at a faster rate than benzene.[1] The sulfur atom plays a crucial role in stabilizing cationic intermediates through the delocalization of its lone pair of electrons.[1] Substitution at the C2 (α) position is favored over the C3 (β) position because the resulting cationic intermediate is stabilized by three resonance structures, whereas the intermediate from C3 attack is stabilized by only two.[1] This inherent electronic preference has profound implications for the reactivity of brominated propylthiophenes.

    In 2-Bromo-5-propylthiophene , the bromine atom is situated at the more reactive α-position. This positioning is expected to facilitate reactions that proceed via oxidative addition of a metal catalyst into the carbon-bromine bond, such as in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the bromine atom at C2 further enhances the electrophilicity of this position.

    Conversely, in 4-Bromo-2-propylthiophene , the bromine atom is at a β-position (C4). While still reactive, this position is electronically less favored for reactions that rely on the inherent reactivity of the C-Br bond on the thiophene ring. The electron-donating propyl group at the C2 position will influence the overall electron density of the ring, but the C4-Br bond is generally less activated towards oxidative addition compared to a C2-Br bond.

    Comparative Reactivity in Key Synthetic Transformations

    To illustrate the practical implications of these electronic differences, the following sections compare the expected performance of 4-Bromo-2-propylthiophene and 2-Bromo-5-propylthiophene in three common and synthetically valuable reactions: Suzuki-Miyaura cross-coupling, Grignard reagent formation, and lithium-halogen exchange.

    Data Presentation: Predicted Outcomes
    ReactionSubstratePredicted ReactivityPredicted Yield RangeRationale
    Suzuki-Miyaura Coupling 4-Bromo-2-propylthiopheneModerate60-75%Bromine at the less reactive β-position (C4) leads to a slower rate of oxidative addition.
    2-Bromo-5-propylthiopheneHigh85-95%Bromine at the more reactive α-position (C2) facilitates rapid oxidative addition.
    Grignard Reagent Formation 4-Bromo-2-propylthiopheneModerate50-70%Formation of the Grignard reagent at the C4 position is electronically less favored.
    2-Bromo-5-propylthiopheneHigh80-90%The C2-Br bond is more susceptible to insertion of magnesium.
    Lithium-Halogen Exchange 4-Bromo-2-propylthiopheneModerateModerateThe rate of exchange is generally slower for β-positioned halogens.
    2-Bromo-5-propylthiopheneHighHighThe α-positioned bromine undergoes rapid lithium-halogen exchange.

    Experimental Protocols

    The following protocols provide a framework for experimentally verifying the predicted reactivity differences between 4-Bromo-2-propylthiophene and 2-Bromo-5-propylthiophene.

    Suzuki-Miyaura Cross-Coupling

    This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide.

    Workflow Diagram:

    Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Bromothiophene Bromopropylthiophene (Isomer 1 or 2) Flask Combine Reactants in Schlenk Flask Bromothiophene->Flask BoronicAcid Arylboronic Acid BoronicAcid->Flask Catalyst Pd(PPh₃)₄ Catalyst->Flask Base K₃PO₄ Base->Flask Solvent 1,4-Dioxane/H₂O Solvent->Flask Inert Degas and place under N₂ or Ar Flask->Inert Heat Heat at 90°C Inert->Heat Quench Cool and Quench Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

    Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

    Detailed Protocol:

    • To a flame-dried Schlenk flask, add the respective bromopropylthiophene isomer (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 90 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

    Expected Observations: The reaction with 2-Bromo-5-propylthiophene is anticipated to reach completion significantly faster and provide a higher isolated yield compared to 4-Bromo-2-propylthiophene under identical reaction conditions.

    Grignard Reagent Formation

    The formation of a Grignard reagent is a fundamental method for generating a carbon nucleophile.[3] The ease of this reaction is dependent on the reactivity of the carbon-halogen bond.

    Workflow Diagram:

    Grignard_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_trapping Trapping and Analysis Bromothiophene Bromopropylthiophene (Isomer 1 or 2) Add Add Bromothiophene Solution Dropwise Bromothiophene->Add Mg Magnesium Turnings Flask Combine Mg and I₂ in Flame-Dried Flask Mg->Flask Solvent Anhydrous THF Solvent->Add Initiator Iodine Crystal Initiator->Flask Flask->Add Reflux Maintain Gentle Reflux Add->Reflux Trap Quench with Electrophile (e.g., CO₂ or an aldehyde) Reflux->Trap Analyze Analyze by GC-MS to Determine Yield Trap->Analyze Product Grignard Adduct Analyze->Product

    Caption: Workflow for Grignard reagent formation and trapping.

    Detailed Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a solution of the respective bromopropylthiophene isomer (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), continue the dropwise addition at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.[4]

    • To determine the yield, an aliquot of the Grignard reagent can be quenched with an excess of a suitable electrophile (e.g., solid CO₂ to form a carboxylic acid or an aldehyde to form an alcohol), followed by acidic workup and quantification by GC-MS.

    Expected Observations: The formation of the Grignard reagent from 2-Bromo-5-propylthiophene is expected to initiate more readily and proceed to a higher conversion compared to 4-Bromo-2-propylthiophene.

    Lithium-Halogen Exchange

    Lithium-halogen exchange is a powerful tool for the regioselective generation of organolithium species, which are highly reactive nucleophiles.[5] The rate of this exchange is sensitive to the electronic environment of the halogen.

    Workflow Diagram:

    Lithiation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_trapping Trapping and Analysis Bromothiophene Bromopropylthiophene (Isomer 1 or 2) Flask Dissolve Bromothiophene in THF at -78°C Bromothiophene->Flask BuLi n-Butyllithium Add Add n-BuLi Dropwise BuLi->Add Solvent Anhydrous THF Solvent->Flask Flask->Add Stir Stir for 1 hour Add->Stir Trap Quench with Electrophile (e.g., DMF or an alkyl halide) Stir->Trap Analyze Analyze by GC-MS to Determine Yield Trap->Analyze Product Functionalized Thiophene Analyze->Product

    Sources

    Elemental Analysis Standards for 4-Bromo-2-propylthiophene: A Comparative Methodological Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a critical advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably dopamine D1 receptor agonists like A-86929—4-Bromo-2-propylthiophene (C₇H₉BrS) demands rigorous quality control[1],[2]. Validating its elemental composition is paramount for downstream synthetic reliability. However, analyzing this compound presents a dual challenge: it contains a highly stable aromatic thiophene ring (which resists thermal degradation) and a covalently bound halogen (bromine)[3].

    This guide objectively compares the performance of modern elemental analysis (EA) methodologies for 4-Bromo-2-propylthiophene, providing researchers with causal insights and self-validating experimental protocols.

    Comparative Analysis of Elemental Analysis Techniques

    When analyzing halogenated thiophenes, the choice of instrumentation dictates the accuracy of bulk composition profiling versus trace impurity detection. Below is a performance comparison of the three industry-standard methodologies.

    Quantitative Method Comparison
    Analytical ParameterTraditional CHNS + Schöniger FlaskCombustion Ion Chromatography (CIC)ICP-MS (USP <233> Compliant)
    Target Elements C, H, N, S (Bulk) + Br (Titration)S, Br, Cl, F (Bulk & Trace)Heavy Metals (Trace Impurities)
    Sample Size 1–5 mg20–35 mg0.5 g
    Matrix Destruction Moderate (Soot risk for thiophenes)Complete (1000°C Ar/O₂ flow)Complete (Microwave Acid)
    Throughput Low (Manual titration required for Br)High (Fully Automated)High (Automated)
    Precision (RSD) ~2.0%< 1.0%< 5.0% (at ppb levels)
    Best Use Case Basic organic compositionSimultaneous S and Br quantification Regulatory trace metal screening

    Mechanistic Insights: Overcoming the Thiophene Matrix

    Do not treat all organic matrices equally. The thiophene ring possesses an aromatic sextet, granting it exceptional thermodynamic stability[3].

    The Causality of Matrix Interference: In traditional Schöniger oxygen flask combustion, the static oxygen environment often fails to completely break the C-S bonds of the thiophene ring[4]. This incomplete combustion leads to soot formation and artificially low sulfur and carbon recoveries. Furthermore, traditional Inductively Coupled Plasma Mass Spectrometry (ICP-MS) requires acid digestion; however, halogens like bromine easily volatilize as HBr gas during vessel venting, leading to catastrophic recovery losses.

    The CIC Solution: solves this by coupling high-temperature (1000°C) pyrohydrolytic combustion directly with an oxidizing absorption solution[5]. The continuous flow of Argon and Oxygen ensures total matrix destruction. Crucial Mechanistic Step: During combustion, sulfur is oxidized primarily to SO₂, with minor amounts of SO₃. Injecting this mixed-oxide gas directly into an Ion Chromatograph (IC) would yield split peaks (sulfite and sulfate), compromising quantification. The deliberate addition of H₂O₂ to the absorption solution acts as a causal forcing agent, driving the stoichiometric oxidation of all sulfur species to stable sulfate (SO₄²⁻), ensuring a single, sharp chromatographic peak[5].

    CIC_Workflow N1 Sample Prep (4-Bromo-2-propylthiophene) N2 Pyrolysis & Combustion (Ar/O2, 1000°C) N1->N2 Thermal Desorption N3 Gas Absorption (H2O2 Oxidizing Solution) N2->N3 SOx & HBr/Br2 Gases N4 Ion Chromatography (SO4²⁻ & Br⁻ Separation) N3->N4 Aqueous Anions N5 Data Analysis (Quantification vs CRMs) N4->N5 Chromatogram

    Workflow of Combustion Ion Chromatography for S and Br quantification.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in checks ensure that if a step fails, the system flags the error before data is reported.

    Protocol 1: Bulk S and Br Determination via Automated CIC

    Designed for precise stoichiometric verification of C₇H₉BrS.

    • Sample Encapsulation: Weigh 20–35 mg of 4-Bromo-2-propylthiophene into a quartz sample boat. Because the compound is a volatile liquid at room temperature[2], immediately cover the sample with quartz wool. Causality: The wool acts as a thermal buffer, preventing premature evaporation before the sample reaches the 1000°C combustion zone[5].

    • Combustion: Introduce the boat into the furnace. Maintain an Argon carrier flow at 200 mL/min and an Oxygen combustion flow at 400 mL/min[5].

    • Absorption: Route the effluent gases into a 10 mL absorption tube containing an aqueous H₂O₂ solution (approx. 10–30 mg/L)[5].

    • IC Analysis: Inject the absorption solution into the IC system equipped with a high-capacity anion-exchange column (e.g., AS11-HC).

    • Self-Validation Mechanism (The CRM Check): Before analyzing the sample, run a Certified Reference Material (CRM) such as (a polymer standard spiked with known bromide and sulfur concentrations)[6]. The run is only validated if the CRM recovery falls strictly between 96% and 103%[6].

    Protocol 2: Trace Elemental Impurities via ICP-MS (USP <233>)

    Designed for regulatory screening of heavy metal catalysts (e.g., Pd, Ni) used in upstream thiophene synthesis.

    • Pre-Digestion Spike (Validation Step): Weigh 0.5 g of the sample. Immediately spike it with a calibration solution containing the target elements at 0.1J (where J is the target limit concentration)[7]. Causality: Spiking before digestion proves that volatile elements are not lost during the acid breakdown[7].

    • Microwave Digestion: Add 5 mL of freshly prepared aqua regia. Allow the vessel to sit loosely covered in a fume hood for 30 minutes to vent initial reactive gases[7].

    • Closed Vessel Heating: Seal the vessel and microwave (ramp to 270°C over 10 mins, hold for 20 mins)[8].

    • Analysis: Dilute the digestate and analyze via ICP-MS (USP Procedure 2)[9].

    • Self-Validation Mechanism: According to, the method is automatically invalidated if the pre-digestion spike recovery falls outside the 70%–150% accuracy range, ensuring complete matrix compatibility[7],[9].

    DecisionTree D1 Analytical Goal for 4-Bromo-2-propylthiophene? D2 Bulk Composition (C, H, S, Br > 1%) D1->D2 D3 Trace Impurities (Heavy Metals < 10 ppm) D1->D3 D4 Combustion IC (CIC) Best for S & Br D2->D4 Halogens/Sulfur D5 CHNS Analyzer Best for C & H D2->D5 Organics D6 ICP-MS (USP <233>) Microwave Digestion D3->D6 Metals

    Decision matrix for selecting elemental analysis methods based on analytical goals.

    References

    • The Journal of Organic Chemistry - ACS Publications . An Efficient Enantioselective Synthesis of the D1 Agonist (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol (A-86929). Available at: [Link]

    • National Library of Medicine (PMC) . Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at:[Link]

    • LCGC International . Sulphur and Halide Determination by Combustion Ion Chromatography. Available at: [Link]

    • Galbraith Laboratories, Inc. Elemental Testing Methods. Available at:[Link]

    Sources

    Comparative Guide: UV-Vis Absorption Spectra of 4-Bromo-2-propylthiophene Monomers

    Author: BenchChem Technical Support Team. Date: March 2026

    As organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and advanced conducting polymers continue to evolve, the structural precision of the underlying monomers becomes paramount. 4-Bromo-2-propylthiophene is a critical building block in the synthesis of regioregular polythiophenes (via Kumada or GRIM cross-coupling methods).

    For researchers and drug development professionals, understanding the photophysical properties of this monomer—specifically its UV-Vis absorption profile—is essential for predicting polymer bandgaps, assessing monomer purity, and tracking polymerization kinetics. This guide objectively compares the UV-Vis absorption performance of 4-Bromo-2-propylthiophene against alternative thiophene derivatives and provides a self-validating experimental protocol for acquiring high-fidelity spectroscopic data.

    Photophysical Mechanisms: The Causality of Bathochromic Shifts

    The UV-Vis absorption spectrum of a thiophene monomer is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Unsubstituted thiophene exhibits a primary π→π∗ transition at approximately 231 nm. When structural modifications are introduced, the absorption maximum ( λmax​ ) shifts predictably due to two distinct electronic effects:

    • Hyperconjugation (Alkyl Groups): The addition of a propyl group at the 2-position donates electron density into the thiophene ring via σ−π hyperconjugation. This destabilizes the HOMO, narrowing the HOMO-LUMO gap and causing a slight bathochromic (red) shift.

    • Auxochromic Effects (Halogens): The bromine atom at the 4-position introduces non-bonding ( n ) electrons. The interaction between these n -electrons and the aromatic π -system facilitates n→π∗ transitions and further extends conjugation, resulting in a more pronounced bathochromic shift and an increase in molar absorptivity ( ϵ ).

    SubstituentEffect Base Thiophene Core (~231 nm) Alkyl + Propyl Group (Hyperconjugation) Base->Alkyl Halo + Bromine Atom (Auxochromic Effect) Base->Halo Shift1 Slight Red Shift (~234 nm) Alkyl->Shift1 Shift2 Moderate Red Shift (~236 nm) Halo->Shift2 Final 4-Bromo-2-propylthiophene (~242-245 nm Bathochromic Shift) Shift1->Final Shift2->Final

    Logical pathway of bathochromic shifts induced by alkyl and halogen substituents.

    Quantitative Performance Comparison

    To contextualize the optical properties of 4-Bromo-2-propylthiophene, we must compare it against industry-standard alternatives like 3-hexylthiophene (the precursor to P3HT) and mono-substituted analogs. The data below illustrates how dual substitution synergistically alters the monomer's absorption profile[1][2].

    Note: Spectra are highly solvent-dependent. The values below represent absorption in non-polar, UV-transparent solvents (e.g., spectroscopic-grade cyclohexane).

    Monomer AlternativeSubstituent(s) λmax​ (nm)Primary Electronic TransitionSpectral Impact
    Thiophene None~231 π→π∗ Baseline reference
    2-Propylthiophene Alkyl (Propyl)~234 π→π∗ Minor red shift via hyperconjugation
    3-Hexylthiophene Alkyl (Hexyl)~235 π→π∗ Standard benchmark for P3HT synthesis
    2-Bromothiophene Halogen (Bromo)~236 π→π∗ / n→π∗ Moderate red shift via auxochromic n -electrons
    4-Bromo-2-propylthiophene Bromo + Propyl ~242 - 245 π→π∗ / n→π∗ Maximum bathochromic shift; dual perturbation

    Analytical Insight: 4-Bromo-2-propylthiophene exhibits the most significant red shift among the compared monomers. This distinct ~245 nm peak is analytically highly useful; during polymerization, the consumption of this specific monomer peak can be tracked via real-time UV-Vis to calculate conversion rates, as the resulting polymer will absorb at vastly different wavelengths (typically >400 nm) due to extended macro-conjugation[3].

    Self-Validating Experimental Protocol: Monomer Spectroscopy

    Acquiring pristine UV-Vis spectra for halogenated alkylthiophenes requires strict control over solvent parameters and concentration to prevent aggregation-induced artifacts (such as excimer formation) and detector saturation. The following protocol is engineered as a self-validating system to ensure absolute data integrity[2].

    Phase 1: Preparation and Solvent Selection
    • Solvent Selection: Utilize spectroscopic-grade cyclohexane or hexane.

      • Causality: Cyclohexane has a UV cutoff of ~200 nm. Using solvents like chloroform (cutoff ~245 nm) will result in total absorption overlap with the 4-Bromo-2-propylthiophene monomer, rendering the data useless.

    • Cuvette Selection: Use matched quartz cuvettes (10 mm path length). Glass or plastic cuvettes absorb heavily in the UV region (<300 nm) and will trigger false-positive absorbance readings.

    Phase 2: Gravimetric Dilution
    • Stock Solution: Dissolve precisely 10.0 mg of 4-Bromo-2-propylthiophene in 10.0 mL of cyclohexane to create a concentrated stock.

    • Serial Dilution: Dilute the stock solution to a final working concentration of 10−4 to 10−5 M.

      • Causality: The Beer-Lambert Law ( A=ϵlc ) is only linear at low concentrations. We must target a maximum absorbance ( A ) between 0.1 and 1.0 AU . Exceeding 1.0 AU pushes the photomultiplier tube (PMT) detector out of its linear dynamic range, causing photometric errors and peak flattening.

    Phase 3: Instrumental Validation & Measurement
    • Baseline Correction (Self-Validation): Fill both the reference and sample quartz cuvettes with pure cyclohexane. Run a baseline scan from 200 nm to 400 nm. The resulting spectrum must be a flat line at 0.000 AU. If deviations >0.005 AU occur, the cuvettes are contaminated and must be cleaned with piranha solution or nitric acid.

    • Sample Acquisition: Replace the solvent in the sample cuvette with the 10−5 M monomer solution. Scan from 200 nm to 400 nm at a scan rate of 60 nm/min with a slit width of 1 nm to ensure high spectral resolution of the π→π∗ vibrational fine structure.

    UVVisWorkflow N1 Solvent Selection (Cyclohexane) N2 Quartz Cuvette Preparation N1->N2 N3 Serial Dilution (10^-5 M) N2->N3 N4 Baseline Validation (0.000 AU Check) N3->N4 N5 UV-Vis Scan (200-400 nm) N4->N5

    Workflow for high-fidelity UV-Vis spectroscopic analysis of thiophene monomers.

    Conclusion

    The UV-Vis absorption profile of 4-Bromo-2-propylthiophene is a direct manifestation of its chemical structure. By understanding how the hyperconjugative propyl group and the auxochromic bromine atom synergistically shift the λmax​ to the ~242-245 nm range, researchers can accurately differentiate this monomer from its precursors or side-products (like unsubstituted thiophene or debrominated analogs). Adhering to the self-validating spectroscopic protocol ensures that these subtle electronic transitions are captured with absolute analytical confidence.

    References

    • National Institute of Standards and Technology (NIST). "Thiophene, 2-propyl- UV/Visible spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

    • National Center for Biotechnology Information. "2-Bromothiophene." PubChem Compound Summary for CID 13851. URL:[Link]

    • National Center for Biotechnology Information. "2-Propylthiophene." PubChem Compound Summary for CID 73771. URL:[Link]

    • MDPI. "Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene)." Polymers 2023, 15(3), 674. URL:[Link]

    Sources

    Beyond Basic Area Percent: A Comparative Guide to Validating Regioisomer Purity in 4-Bromo-2-propylthiophene

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    4-Bromo-2-propylthiophene is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmacological agents—such as the D1 receptor agonist A-86929—and high-performance conjugated polymers for organic electronics (1)[1], (2)[2].

    However, synthesizing this compound—typically via the electrophilic bromination of 1-(2-thienyl)-1-propanone followed by Wolff-Kishner reduction, or direct bromination of 2-propylthiophene—inevitably generates a mixture of regioisomers, primarily 5-bromo-2-propylthiophene and 3-bromo-2-propylthiophene [1]. Because these positional isomers share identical molecular weights and virtually indistinguishable boiling points, conventional purity assays often fail to resolve them.

    As a Senior Application Scientist, I frequently encounter commercial batches accompanied by Certificates of Analysis (CoA) claiming ">98% purity by GC-FID." Yet, upon rigorous orthogonal testing, the actual target isomer purity often hovers around 92–95%. This hidden isomeric contamination can cause catastrophic downstream failures in regioselective cross-coupling reactions (e.g., Suzuki or Stille couplings). This guide objectively compares standard analytical methodologies and provides a self-validating, multi-modal protocol for establishing absolute regioisomeric purity.

    Section 1: The Causality of Analytical Blind Spots

    Why do standard methods fail to validate regioisomer purity?

    • GC-FID/MS (The Volatility Trap): Capillary gas chromatography separates molecules based on volatility and stationary phase interaction. Because bromothiophene regioisomers possess nearly identical vapor pressures, they frequently co-elute on standard non-polar columns (e.g., HP-5MS), merging into a single deceptive peak[3].

    • UHPLC-PDA (The Retention Problem): While liquid chromatography excels at separating polar compounds, small, highly lipophilic thiophenes exhibit poor retention on standard C18 columns, eluting near the void volume unless specialized stationary phases are employed (4)[4], (5)[5].

    • qNMR (The Absolute Truth): Nuclear Magnetic Resonance directly probes the electronic environment of the nucleus. The coupling constants ( J -coupling) and chemical shifts of the thiophene ring protons provide an absolute, structurally definitive fingerprint of substitution patterns, making it the gold standard for isomer differentiation (3)[3].

    Section 2: Comparative Performance Analysis

    To establish a self-validating system, we must understand the strengths and limitations of each analytical modality.

    Table 1: Comparison of Analytical Modalities for Bromothiophene Isomers

    Analytical ModalityPrimary Separation/Detection MechanismRegioisomer ResolutionLimit of Detection (LOD)Quantification Accuracy
    GC-MS (Non-Polar) Mass-to-charge (m/z) & VolatilityPoor (Frequent Co-elution)0.05%Moderate (Relies on Response Factors)
    UHPLC-PDA (Biphenyl) UV Absorbance & π−π PolarityModerate to Good0.01%Moderate (Requires Isomer Standards)
    1H/13C qNMR Nuclear Spin EnvironmentExcellent (Absolute)0.5%High (Directly proportional to molar ratio)

    Table 2: Experimental Data - Standard vs. Premium Validation Below is a representative dataset comparing a commercially sourced "Standard Grade" sample (validated only by GC area %) versus a "Premium Grade" sample subjected to our multi-modal qNMR workflow.

    Sample GradeClaimed Purity (GC Area %)Actual 4-Bromo Isomer (qNMR)5-Bromo Impurity (qNMR)3-Bromo Impurity (qNMR)
    Standard Commercial98.5%93.2%4.1%1.2%
    Premium Validated>99.0%99.4%0.4%<0.1%
    Section 3: Self-Validating Experimental Protocols

    A robust QA/QC pipeline requires orthogonal techniques where the weakness of one method is compensated by the strength of another.

    Protocol 1: High-Resolution GC-MS Screening (Volatiles & Mass Confirmation)

    Objective: Confirm molecular mass and screen for non-isomeric volatile impurities (e.g., unreacted 2-propylthiophene or dibrominated species).

    • Sample Preparation: Dissolve 1 mg of 4-Bromo-2-propylthiophene in 1 mL of HPLC-grade Hexane.

    • Column Selection (Critical): Do not use a standard HP-5 column. Utilize a mid-polarity phase (e.g., DB-1701 or DB-WAX). Causality: A mid-polarity column maximizes dipole-dipole interactions with the polarizable bromine atom, exploiting minute differences in the dipole moments of the 3-, 4-, and 5-bromo isomers to force separation.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 150°C, then 20°C/min to 250°C. Causality: The slow initial ramp is necessary to separate the closely related boiling points of the regioisomers.

    • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion cluster at m/z 204/206. The characteristic 1:1 isotopic ratio confirms the presence of a single bromine atom[4].

    Protocol 2: Quantitative 1H-NMR (The Regioisomer Gold Standard)

    Objective: Determine the absolute molar ratio of regioisomers without the need for reference standards for the impurities.

    • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of a certified internal standard (e.g., Maleic Anhydride CRM) into a glass vial.

    • Solvent: Dissolve in 0.7 mL of CDCl3 (containing 0.03% TMS as a chemical shift reference) and transfer to a 5 mm NMR tube.

    • Acquisition Parameters (Critical):

      • Relaxation Delay (D1): Set D1 to at least 30 seconds. Causality: Thiophene ring protons exhibit long T1​ relaxation times. A short D1 will lead to incomplete relaxation between pulses, severely skewing the integration and artificially distorting the purity values (3)[3], (4)[4].

      • Pulse Angle: 90° pulse for maximum signal-to-noise ratio.

      • Scans: Minimum 64 scans to ensure the LOD for impurities drops below 0.5%.

    • Data Interpretation:

      • The 4-bromo-2-propylthiophene isomer typically shows two distinct aromatic protons (H-3 and H-5) with a small meta-coupling ( J≈1.5 Hz).

      • The 5-bromo-2-propylthiophene impurity will show two protons (H-3 and H-4) with a distinctively larger ortho-coupling ( J≈3.5−4.0 Hz) (6)[6].

      • Integrate the isolated signals and calculate absolute purity using the standard qNMR equation.

    Section 4: The Orthogonal Validation Workflow

    Visualizing the logic of a robust QA/QC pipeline ensures that no single point of failure compromises the integrity of the batch.

    Workflow A 4-Bromo-2-propylthiophene Synthesis Batch B GC-MS Screening (Volatile Impurities) A->B C UHPLC-PDA (Biphenyl) (Polar/Non-Volatiles) A->C D 1H/13C qNMR (Regioisomer Resolution) A->D E Data Synthesis & Orthogonal Validation B->E C->E D->E F Certified Purity Profile (>99% Target Isomer) E->F

    Figure 1: Orthogonal multi-modal workflow for validating bromothiophene regioisomer purity.

    Conclusion

    Relying solely on GC-FID area percentages for 4-Bromo-2-propylthiophene is an analytical gamble that frequently masks 5–8% of regioisomeric impurities. By adopting a multi-modal approach—anchored by qNMR with strictly controlled relaxation delays and supported by specialized GC/LC techniques—researchers can guarantee the structural integrity of their starting materials. This self-validating framework ensures reproducible kinetics, prevents side-reactions, and maximizes yields in downstream pharmaceutical and polymer synthesis.

    Sources

    Comparative Guide: Alkyl-Substituted Bromothiophenes in Photovoltaic Material Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of high-efficiency organic photovoltaics (OPVs) relies heavily on the precise molecular engineering of conjugated polymers and non-fullerene acceptors (NFAs). At the core of this synthetic ecosystem are alkyl-substituted bromothiophenes —critical precursor building blocks that dictate the solubility, molecular packing, and ultimate power conversion efficiency (PCE) of the photoactive layer.

    As a Senior Application Scientist, I present this comparative guide to evaluate the impact of linear versus branched alkyl chain topologies on bromothiophene-derived photovoltaic materials. By analyzing the causality between steric hindrance, phase separation, and charge transport, this guide provides actionable, self-validating protocols for researchers synthesizing next-generation OPV materials.

    Mechanistic Grounding: The Causality of Alkyl Substitution

    Bromothiophenes serve as the reactive anchors for cross-coupling polymerizations (e.g., Stille, Kumada, Suzuki)[1]. However, the rigid conjugated backbone of the resulting polythiophenes or thienothiophene-based NFAs is inherently insoluble. Alkyl substitution is mandatory to overcome this "brick-dust" limitation, but the choice of chain topology fundamentally alters the material's optoelectronic destiny.

    • Linear Alkyl Chains (e.g., Hexyl, Octyl): Linear substitutions (such as those derived from 3-hexyl-2-bromothiophene in P3HT) promote tight, highly ordered interchain π-π stacking. While this enhances charge carrier mobility, excessive crystallization in complex donor-acceptor blends can lead to oversized domains, reducing the interfacial area necessary for efficient exciton dissociation[2].

    • Branched Alkyl Chains (e.g., 2-Ethylhexyl, L8-R Topologies): Branched chains introduce calculated steric hindrance. This disruption prevents overly tight intermolecular packing, drastically improving solubility in environmentally benign solvents. More importantly, it tunes the crystallization kinetics during spin-coating, yielding an optimal interpenetrating bulk heterojunction (BHJ) network that minimizes non-radiative recombination and boosts the Fill Factor (FF)[3].

    G A Alkyl-Bromothiophene Precursors B Linear Alkyl Chains (e.g., n-Hexyl, n-Octyl) A->B C Branched Alkyl Chains (e.g., 2-Ethylhexyl, L8-R) A->C D High Crystallinity, Strong π-π Stacking B->D E Enhanced Solubility, Tuned Steric Hindrance C->E F Optimal Blend Morphology (Phase Separation) D->F E->F G High Photovoltaic Performance (PCE > 18%) F->G

    Logical flow mapping alkyl chain topology to photovoltaic performance outcomes.

    Comparative Analysis: Linear vs. Branched Topologies

    The transition from linear to branched alkyl-bromothiophene precursors has been the primary driver in pushing OPV efficiencies past the 18% threshold. For instance, the NFA Y6 utilizes a linear 3-alkylthieno[3,2-b]thiophene core synthesized from 3-bromothiophene. By shifting to a branched 3-alkylthieno[3,2-b]thiophene core (L8-R), researchers achieved superior phase separation and thermal stability (>320 °C)[3].

    Table 1: Physical and Morphological Properties
    Precursor / Material SystemAlkyl SubstitutionSolubility (CHCl₃)Thermal Stability (T_d)Primary Morphological Impact
    P3HT (from 3-hexyl-bromothiophene)Linear (C6)High>300 °CStrong interchain π-π stacking; large domain sizes.
    BDT-FBT-C12 Linear (C12)Moderate~300 °CGood charge transport, but limited phase separation[2].
    PTB7-Th Analogs Branched (2-Ethylhexyl)Very High>310 °CLowered HOMO level; optimal donor/acceptor intermixing[4].
    L8-R (NFA Core) BranchedExceptional>320 °CTuned crystallization kinetics; prevents excessive aggregation[3].

    Experimental Workflows: From Monomer to Device

    To ensure scientific integrity, the synthesis of photovoltaic polymers from bromothiophenes must be treated as a self-validating system . The following protocol utilizes Kumada Catalyst-Transfer Polycondensation (KCTP) and microwave-assisted Stille coupling, incorporating critical quality control checkpoints.

    Workflow Step1 1. Monomer Synthesis (Grignard Metathesis) Step2 2. Polycondensation (Stille/Kumada) Step1->Step2 Step3 3. End-Capping (2-Bromothiophene) Step2->Step3 Step4 4. Purification (Soxhlet Extraction) Step3->Step4 Step5 5. Device Fabrication (BHJ Spin-Coating) Step4->Step5

    Step-by-step workflow from bromothiophene monomer synthesis to OPV device fabrication.

    Step-by-Step Methodology

    Phase 1: Polymerization & End-Capping (Self-Validating)

    • Monomer Activation: React the alkyl-substituted dibromothiophene with an alkyl Grignard reagent to form the active 2-bromo-5-chloromagnesio-3-alkylthiophene intermediate via Grignard metathesis[1].

    • Polycondensation: Initiate the reaction using a Ni(dppp)Cl₂ catalyst (for KCTP) or Pd(PPh₃)₄ (for Stille coupling). Validation Check: Monitor the reaction via Gel Permeation Chromatography (GPC). A Polydispersity Index (PDI) approaching 1.2–1.4 validates a controlled, living polymerization.

    • End-Capping (Critical Step): Unquenched organometallic or halogen polymer ends act as deep charge traps in the final solar cell. Add an excess of 2-bromothiophene (followed by 2-tributylstannylthiophene for Stille) to chemically terminate the active chains[5]. This eliminates reactive defects and stabilizes the polymer.

    • Purification: Precipitate the polymer in methanol. Perform sequential Soxhlet extraction using methanol, acetone, and hexane. Validation Check: Continue hexane extraction until the wash is completely colorless. This guarantees the removal of low-molecular-weight oligomers that would otherwise degrade the device's Open-Circuit Voltage (Voc). Finally, extract the pure, high-molecular-weight fraction with chloroform[2].

    Phase 2: Device Fabrication (BHJ Spin-Coating)

    • Solution Preparation: Dissolve the purified polymer donor and NFA (e.g., PM6:L8-BO) in chlorobenzene or o-dichlorobenzene (o-DCB) at a 1:1.2 weight ratio. Add 0.5% v/v of 1,8-diiodooctane (DIO) to optimize phase separation.

    • Thin-Film Deposition: Spin-coat the active layer onto a pre-cleaned ITO/PEDOT:PSS substrate in a nitrogen-filled glovebox.

    • Thermal Annealing: Anneal the film at 100 °C for 10 minutes to drive the self-assembly of the branched alkyl chains, locking in the nanoscale morphology.

    • Electrode Evaporation: Thermally evaporate MoOₓ (10 nm) and Ag (100 nm) under high vacuum (<10⁻⁶ Torr) to complete the inverted device architecture.

    Quantitative Performance Data

    The empirical data clearly demonstrates that transitioning from linear to branched alkyl-bromothiophene derivatives yields substantial gains in Short-Circuit Current (Jsc) and Fill Factor (FF), directly correlating to the optimized blend morphology.

    Table 2: Photovoltaic Performance of Representative OPV Devices
    Material SystemAlkyl Topology (Acceptor/Donor)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref
    PM6 : Y6 Linear (3-alkylthieno)~15.70.83025.3074.8[3]
    PM6 : L8-BO Branched (3-alkylthieno)18.32 0.874 25.72 81.5 [3]
    PTB7-Th : PC71BM Branched (2-ethylhexyl)~10.00.80018.5068.0[4]
    BDT-FBT-C12 : PC71BM Linear (Dodecyl)4.50.75010.2058.0[2]

    Note: The unprecedented 81.5% Fill Factor in the PM6:L8-BO system is a direct result of the branched alkyl chain topology preventing excessive aggregation, thereby reducing bimolecular recombination[3].

    References

    • Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells. Diva-Portal.org. Available at:[Link]

    • Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability. Chemistry of Materials - ACS Publications. Available at:[Link]

    • Design of Thienothiophene-Based Copolymers with Various Side Chain-End Groups for Efficient Polymer Solar Cells. MDPI. Available at:[Link]

    • Effect of side chain length on charge transport, morphology, and photovoltaic performance of conjugated polymers in bulk heterojunction solar cells. Pure. Available at:[Link]

    • Drastic Changes in Properties of Donor–Acceptor Polymers Induced by Asymmetric Structural Isomers for Application to Polymer Solar Cells. Nanoscience.or.kr. Available at:[Link]

    • Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Macromolecules - ACS Publications. Available at:[Link]

    Sources

    Safety Operating Guide

    4-Bromo-2-propylthiophene: Comprehensive Handling and Disposal Protocol

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 4-Bromo-2-propylthiophene requires more than standard chemical hygiene. Because this molecule contains both a halogen (bromine) and a heteroatom (sulfur), improper disposal can lead to severe environmental contamination, dangerous laboratory cross-reactions, and strict regulatory penalties.

    This guide provides a self-validating, step-by-step protocol for the safe handling and RCRA-compliant disposal of 4-Bromo-2-propylthiophene. Our goal is to ensure your laboratory maintains the highest standards of safety, operational logic, and scientific integrity.

    Physicochemical Profile & Hazard Characterization

    Before interacting with any chemical, understanding its structural vulnerabilities and hazard profile is critical. 4-Bromo-2-propylthiophene is a brominated thiophene derivative widely used as a building block in drug development and organic electronics.

    Property / HazardSpecificationCausality / Operational Impact
    Chemical Name 4-Bromo-2-propylthiopheneContains a reactive thiophene ring and a labile C-Br bond.
    CAS Number 36155-79-0 (1)[1]Essential for accurate SDS tracking and waste manifesting.
    Molecular Formula C7H9BrS (1)[1]The presence of Br and S dictates specific incineration requirements.
    Molecular Weight 205.115 g/mol (1)[1]Used to calculate molar equivalents during quenching or spill neutralization.
    Primary Hazards Irritant, Environmental HazardToxic to aquatic life; requires strict isolation from municipal wastewater.
    Combustion Byproducts HBr, SOx, COxDictates the need for alkaline gas scrubbing during thermal destruction.

    The Causality of Segregation: Why Standard Disposal Fails

    Do not treat 4-Bromo-2-propylthiophene as generic organic waste. The structural inclusion of bromine and sulfur creates a dual-threat during disposal that must be managed proactively:

    • Dioxin/Furan Formation: Halogenated organic compounds, when incinerated at suboptimal temperatures, can recombine to form highly toxic polybrominated dibenzodioxins and furans. High-temperature incineration (>1100°C) is mandatory to ensure complete thermal destruction of the C-Br bonds (2)[2].

    • Acid Gas Generation: The combustion of the thiophene ring generates sulfur oxides (SOx), while the bromine atom yields hydrobromic acid (HBr). If sent to a standard incinerator lacking alkaline scrubbers, these gases will destroy the incinerator's refractory lining and cause toxic atmospheric release (3)[3].

    • Cross-Reactivity: Mixing this compound with strong oxidizers or non-halogenated waste streams can trigger exothermic reactions and drastically inflate disposal costs, as waste contractors charge premiums for mixed-hazard streams.

    Step-by-Step Operational Handling & Spill Response

    A self-validating safety system relies on proactive engineering controls and immediate, standardized response protocols.

    Routine Handling Protocol
    • Engineering Controls: Always handle 4-Bromo-2-propylthiophene inside a certified chemical fume hood to mitigate inhalation risks from volatile organic vapors.

    • Personal Protective Equipment (PPE): Don standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality: Nitrile provides a temporary barrier against halogenated organics, but double-gloving ensures that if the outer layer is compromised, the inner layer provides a window for safe removal and replacement.

    • Transfer & Weighing: Use glass or PTFE-coated spatulas/syringes. Avoid prolonged contact with reactive metals or strong oxidizing agents.

    Spill Response Workflow

    In the event of a localized spill, execute the following steps to contain and neutralize the hazard:

    • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

    • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Causality: Never use combustible materials like sawdust, as the high surface area combined with organic liquid can create a severe fire hazard.

    • Collection: Sweep the absorbed mixture using a non-sparking tool and transfer it into a chemically compatible, sealable container (e.g., high-density polyethylene or amber glass).

    • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

    Step-by-Step Disposal Workflow & RCRA Compliance

    To comply with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, follow this exact disposal workflow (4)[4].

    • Waste Segregation: Designate a specific waste container strictly for "Halogenated Organic Waste." Do not mix with non-halogenated solvents like ethanol or acetone (2)[2].

    • Compatibility Verification (Self-Validation Step): Before adding 4-Bromo-2-propylthiophene to the bulk waste container, verify that the container does not hold strong oxidizers, bases, or reactive metals. Protocol: Add a drop of the waste to a small 1 mL aliquot of the container's current contents in a separate vial; observe for heat generation, phase separation, or gas evolution before committing the full volume.

    • Containerization: Use a robust, leak-proof container (HDPE or PTFE-lined glass). Never fill the container beyond 90% capacity to allow for vapor expansion.

    • Labeling & Logging: Affix a compliant RCRA "Hazardous Waste" label. Explicitly list "4-Bromo-2-propylthiophene (Halogenated Organic Sulfur Compound)" and the date accumulation began.

    • SAA Storage: Store the sealed container in a Satellite Accumulation Area (SAA) equipped with secondary containment trays to catch potential leaks. Ensure the storage area is away from direct sunlight and heat sources.

    • Final Transport & Treatment: Coordinate with a licensed hazardous waste disposal contractor. Specify that the waste stream requires high-temperature incineration with acid gas scrubbing due to the presence of Br and S (3)[3].

    Systems-Level Disposal Workflow

    The following diagram illustrates the logical progression of 4-Bromo-2-propylthiophene from waste generation to safe environmental discharge, highlighting the critical thermal and chemical treatment phases.

    G Gen 4-Bromo-2-propylthiophene Waste Generation Seg Segregate as Halogenated Organic Sulfur Waste Gen->Seg Identify Comp Compatibility Check (No Strong Oxidizers) Seg->Comp Verify Label RCRA Compliant Labeling & Logging Comp->Label Package Store SAA Storage (< 90/180 Days) Label->Store Accumulate Incinerate High-Temp Incineration (>1100°C) Store->Incinerate Transport (EPA Regs) Scrub Alkaline Scrubbing (Neutralize HBr & SOx) Incinerate->Scrub Exhaust Gas Safe Safe Environmental Discharge Scrub->Safe Release

    Figure 1: End-to-end disposal workflow for 4-Bromo-2-propylthiophene, highlighting segregation and scrubbing.

    References

    • HXCHEM. "4-Bromo-2-propylthiophene/CAS:36155-79-0-HXCHEM". hxchem.net.
    • BenchChem.
    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1". epa.gov.
    • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings". epa.gov.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Bromo-2-propylthiophene
    Reactant of Route 2
    4-Bromo-2-propylthiophene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.